molecular formula C7H15NO2 B168035 Methyl 3-(dimethylamino)-2-methylpropanoate CAS No. 10205-34-2

Methyl 3-(dimethylamino)-2-methylpropanoate

Cat. No.: B168035
CAS No.: 10205-34-2
M. Wt: 145.2 g/mol
InChI Key: DDLJXUCYCFDNCA-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-2-methylpropanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(dimethylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(5-8(2)3)7(9)10-4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLJXUCYCFDNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907021
Record name Methyl 3-(dimethylamino)-2-methylpropanoate
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10205-34-2
Record name Methyl 3-(dimethylamino)-2-methylpropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(dimethylamino)-2-methylpropionate
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Record name Methyl 3-(dimethylamino)-2-methylpropanoate
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Record name Methyl 3-(dimethylamino)-2-methylpropionate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(dimethylamino)-2-methylpropanoate is a tertiary amino ester of significant interest in the synthesis of functionalized organic molecules. Its structure combines a reactive ester group with a basic tertiary amine, making it a valuable building block for the development of more complex chemical entities in the pharmaceutical and specialty chemical industries. The presence of the methyl group on the propanoate backbone introduces a chiral center, offering potential for stereoselective syntheses. This guide provides a comprehensive overview of the most pertinent synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a discussion of alternative methodologies.

Primary Synthetic Pathway: Aza-Michael Addition

The most direct and atom-economical approach to this compound is the conjugate addition of dimethylamine to methyl methacrylate. This reaction, a specific type of aza-Michael addition, involves the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester.

The causality behind this choice of pathway lies in its efficiency and the ready availability of the starting materials. The reaction proceeds by the mechanism illustrated below. The lone pair of the dimethylamine nitrogen attacks the electron-deficient β-carbon of methyl methacrylate. The resulting enolate intermediate is then protonated, typically by a solvent molecule or another amine molecule, to yield the final product.

aza_michael_addition MMA Methyl Methacrylate Enolate Enolate Intermediate MMA->Enolate Nucleophilic Attack DMA Dimethylamine DMA->Enolate Product This compound Enolate->Product Protonation

Caption: Aza-Michael addition of dimethylamine to methyl methacrylate.

A critical consideration in this synthesis is the potential for polymerization of methyl methacrylate, which can be initiated by bases. Therefore, reaction conditions must be carefully controlled to favor the desired 1,4-addition over polymerization. This is typically achieved by using a stoichiometric amount of the amine, moderate reaction temperatures, and in some cases, the use of a polymerization inhibitor.

Alternative Synthetic Strategies

While the aza-Michael addition is the most direct route, other synthetic pathways can be employed, particularly if alternative starting materials are more readily available or if stereochemical control is a primary objective.

Reductive Amination

This method involves the reaction of a carbonyl compound with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. A plausible precursor for this synthesis would be methyl 2-formylpropanoate.

The reaction of methyl 2-formylpropanoate with dimethylamine forms an enamine, which is in equilibrium with the corresponding iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is then used to reduce the iminium ion to the tertiary amine product[1]. This method is advantageous when the corresponding aldehyde is readily accessible and offers good control over the reaction.

Mannich-Type Reaction with Eschenmoser's Salt

Eschenmoser's salt (dimethylmethyleneammonium iodide) is a powerful aminomethylating agent that can react with a variety of nucleophiles, including ester enolates. The synthesis of this compound via this route would involve the formation of the enolate of methyl propionate, followed by its reaction with Eschenmoser's salt.

The enolate of methyl propionate can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The subsequent addition of Eschenmoser's salt results in the formation of the C-C bond and the introduction of the dimethylaminomethyl group at the α-position of the ester. This method is particularly useful for constructing quaternary carbon centers and can be adapted for asymmetric synthesis with the use of chiral auxiliaries.

Physicochemical and Spectroscopic Data

PropertyEstimated ValueAnalog Data Source
Molecular Formula C8H17NO2-
Molecular Weight 159.23 g/mol -
Boiling Point ~170-180 °C (at 760 mmHg)Based on analogs
Density ~0.92 g/mL at 25 °CBased on analogs
Refractive Index ~1.425 at 20 °CBased on analogs
1H NMR (CDCl3) Predicted Shifts (ppm): ~3.65 (s, 3H, OCH3) ~2.6-2.8 (m, 1H, CH) ~2.4-2.6 (m, 2H, CH2N) ~2.2 (s, 6H, N(CH3)2) ~1.1 (d, 3H, C-CH3)Based on spectral analysis of analogs
13C NMR (CDCl3) Predicted Shifts (ppm): ~175 (C=O) ~58 (CH2N) ~51 (OCH3) ~45 (N(CH3)2) ~40 (CH) ~15 (C-CH3)Based on spectral analysis of analogs
IR (neat) Characteristic Peaks (cm-1): ~2950 (C-H stretch) ~1740 (C=O stretch, ester) ~1170 (C-O stretch)General ester and amine absorptions

Experimental Protocols

Primary Synthesis: Aza-Michael Addition of Dimethylamine to Methyl Methacrylate

This procedure is adapted from a similar synthesis of a β-amino ester and is optimized for laboratory scale.

Workflow Diagram:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with methyl methacrylate and solvent B Cool to 0 °C A->B C Add dimethylamine solution dropwise B->C D Monitor reaction by TLC/GC C->D E Quench with water D->E F Extract with organic solvent E->F G Dry organic layer F->G H Concentrate in vacuo G->H I Purify by vacuum distillation H->I J Characterize product (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reagents and Equipment:

    • Methyl methacrylate (1.0 eq)

    • Dimethylamine (2.0 M solution in THF, 1.1 eq)

    • Methanol (as solvent)

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Standard work-up and purification glassware

  • Reaction Procedure:

    • To a round-bottom flask containing methyl methacrylate (1.0 eq) dissolved in methanol, cool the solution to 0 °C in an ice bath.

    • Slowly add the dimethylamine solution (1.1 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Conclusion

The synthesis of this compound is most effectively achieved through the aza-Michael addition of dimethylamine to methyl methacrylate. This method is high-yielding, atom-economical, and utilizes readily available starting materials. Alternative routes, such as reductive amination and the use of Eschenmoser's salt, provide viable, albeit more complex, pathways to the target molecule. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and any stereochemical considerations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical intermediate.

References

  • de Souza, R. O. M. A., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 345-353. [Link]

  • PubChem. Methyl 3-(diethylamino)-2-methylpropanoate. [Link]

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Physical and chemical properties of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-(dimethylamino)-2-methylpropanoate

Abstract

This compound, identified by CAS Number 10205-34-2, is an amino acid ester of significant interest in organic synthesis.[1] As a bifunctional molecule, possessing both a tertiary amine and a methyl ester, it serves as a versatile building block for the synthesis of more complex chemical entities in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, a representative synthetic pathway, and essential safety protocols. The information is tailored for researchers, chemists, and professionals in drug development, offering both foundational data and practical insights into its handling and application.

Chemical Identity and Molecular Structure

This compound is a derivative of propanoic acid. The presence of a methyl group at the α-carbon (position 2) and a dimethylamino group at the β-carbon (position 3) defines its unique structure and reactivity.

  • IUPAC Name: this compound

  • Synonyms: Methyl 3-(dimethylamino)-2-methylpropionate[2]

  • CAS Number: 10205-34-2[1]

  • Molecular Formula: C₇H₁₅NO₂[1]

  • Molecular Weight: 145.20 g/mol [1]

G cluster_0 Reactants cluster_1 Process cluster_2 Purification cluster_3 Product Reactant1 Methyl Methacrylate Reaction Michael Addition (Solvent, e.g., Methanol) Reactant1->Reaction Reactant2 Dimethylamine Reactant2->Reaction Purify Workup & Distillation Reaction->Purify Crude Product Product Methyl 3-(dimethylamino)- 2-methylpropanoate Purify->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

This protocol is a representative procedure based on established chemical principles for this reaction type. [3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add methyl methacrylate (1.0 eq) and a suitable solvent such as methanol. Cool the flask to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of dimethylamine (e.g., 2M in THF or methanol, 1.2 eq) to the stirred solution of methyl methacrylate over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Causality: The reaction is cooled initially to control the exothermic nature of the amine addition. The nucleophilic dimethylamine attacks the electron-deficient β-carbon of the α,β-unsaturated ester, driven by the electron-withdrawing effect of the ester group. This is a highly atom-economical reaction.

Safety and Handling

Based on safety data sheets for this compound and structurally similar chemicals, proper handling is essential.

  • GHS Hazard Classification:

    • Flammable Liquids (Category 2 or 3): The compound is expected to be a flammable or combustible liquid. [1][4]Keep away from heat, sparks, open flames, and hot surfaces. [4] * Skin Corrosion/Irritation (Category 2): Causes skin irritation. [1][4][5] * Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation. [1][4][5] * Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation. [1][4][5]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Store away from strong oxidizing agents and strong acids. [5] * Spill Response: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations. Avoid allowing the product to enter drains.

Conclusion

This compound is a valuable synthetic intermediate with well-defined properties derived from its amino ester structure. Its predictable reactivity makes it a reliable component in multi-step syntheses. A thorough understanding of its physical characteristics, spectroscopic data, and safe handling procedures, as outlined in this guide, is fundamental for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gómez-Suárez, A., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2E)-3-(dimethylamino)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gómez-Suárez, A., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(Dimethylamino)methyl]but-3-en-2-yl propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-(dimethylamino)-2-methylpropionate (C7H15NO2). Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-(isopropylamino)-2,2-dimethylpropanoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-(isopropylamino)-2-methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.

Sources

Spectroscopic Characterization of Methyl 3-(dimethylamino)-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(dimethylamino)-2-methylpropanoate is a tertiary amino ester of interest in various fields of chemical research, including the synthesis of polymers and pharmacologically active molecules.[1] Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and established methodologies to ensure scientific integrity and provide researchers with a reliable reference.[2]

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For a molecule like this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4] The choice of solvent is critical as its residual signal should not overlap with analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for data acquisition.[6]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the full range of carbon chemical shifts (0-220 ppm).[7]

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum provides a roadmap for identifying the different proton environments within the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~3.67Singlet3H-OCH₃The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.[8]
~2.70 - 2.80Multiplet1H-CH(CH₃)-This methine proton is coupled to the adjacent methylene and methyl protons, resulting in a complex multiplet.
~2.40 - 2.60Multiplet2H-CH₂-NThe methylene protons are deshielded by the adjacent nitrogen atom and coupled to the methine proton, giving rise to a multiplet.
~2.25Singlet6H-N(CH₃)₂The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and appear as a singlet. Their chemical shift is influenced by the electron-withdrawing nature of the nitrogen.
~1.15Doublet3H-CH(CH₃)-The methyl protons are coupled to the adjacent methine proton, resulting in a doublet.
¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Chemical Shift (δ) (ppm)AssignmentRationale
~175C=OThe carbonyl carbon of the ester group is significantly deshielded and appears far downfield.[7]
~60-CH₂-NThe carbon of the methylene group is deshielded by the adjacent nitrogen atom.
~51.5-OCH₃The methyl carbon of the ester group is deshielded by the attached oxygen.
~45-N(CH₃)₂The carbons of the two methyl groups attached to the nitrogen are equivalent and their chemical shift is influenced by the nitrogen.
~40-CH(CH₃)-The methine carbon's chemical shift is influenced by its alkyl substitution.
~15-CH(CH₃)-The methyl carbon attached to the methine group appears in the typical upfield alkyl region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[9]

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[10]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of the neat liquid sample onto the ATR crystal.[10]

  • Spectrum Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

IR Spectral Data (Predicted)

The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
~2950-2800StrongC-H stretchAliphaticThese absorptions are characteristic of sp³ C-H bonds in the methyl and methylene groups.[11]
~1740StrongC=O stretchEsterThe strong absorption in this region is a hallmark of the carbonyl group in a saturated ester.[11]
~1250-1000StrongC-O stretchEsterEsters typically show strong C-O stretching bands in this region.[9]
~1150MediumC-N stretchTertiary AmineThe C-N stretching vibration of a tertiary amine is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[12]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Mass Spectral Data (Predicted)

The predicted mass spectrum will show the molecular ion peak and several characteristic fragment ions.

m/zProposed FragmentRationale for Fragmentation
159[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
144[M - CH₃]⁺Loss of a methyl group.
102[M - COOCH₃]⁺Loss of the methoxycarbonyl radical, a common fragmentation for methyl esters.
58[CH₂=N(CH₃)₂]⁺α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation of amines, leading to a stable iminium ion. This is often the base peak.
45[COOCH₃]⁺Fragment corresponding to the methoxycarbonyl cation.

digraph "Mass_Spectrometry_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"];
edge [fontname="Helvetica", fontsize=9];

M [label="[M]⁺˙\nm/z 159", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - CH₃]⁺\nm/z 144"]; F2 [label="[M - COOCH₃]⁺\nm/z 102"]; F3 [label="[CH₂=N(CH₃)₂]⁺\nm/z 58\n(Base Peak)", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •COOCH₃"]; M -> F3 [label="α-cleavage"]; }

Caption: Predicted key fragmentation pathways for this compound.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and amine functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This guide, by integrating predicted data with established spectroscopic principles and experimental protocols, serves as a valuable resource for researchers in the positive identification and characterization of this compound.

References

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An In-depth Technical Guide to 2-Ethylhexyl Oleate (CAS No. 26399-02-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on CAS Number: This guide addresses the properties and structure of 2-Ethylhexyl Oleate, identified by CAS number 26399-02-0. It is presumed that the query for CAS number 26399-31-5 contained a typographical error, as the latter does not correspond to a readily identifiable chemical substance in scientific databases, while the former is well-documented as 2-Ethylhexyl Oleate.

Introduction

2-Ethylhexyl oleate is a versatile ester synthesized from the reaction of oleic acid and 2-ethylhexanol.[1] As a branched mono-saturated fatty acid ester, it exhibits a unique combination of properties including excellent lubricity, high thermal stability, and a favorable toxicological profile.[2] These characteristics have led to its widespread use across various industries, from industrial lubricants and plasticizers to emollients in personal care products.[3] This technical guide provides a comprehensive overview of 2-ethylhexyl oleate, delving into its chemical structure, physicochemical properties, synthesis methodologies, mechanisms of action in key applications, and safety and toxicological data.

Chemical Structure and Identification

2-Ethylhexyl oleate is the ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and 2-ethylhexanol, a branched eight-carbon alcohol. The presence of a double bond in the oleic acid chain and the branched nature of the 2-ethylhexyl group are key to its physical and chemical properties.

Molecular Formula: C₂₆H₅₀O₂[4]

Molecular Weight: 394.7 g/mol [4]

Synonyms:

  • 9-Octadecenoic acid (9Z)-, 2-ethylhexyl ester

  • Oleic acid, 2-ethylhexyl ester

  • 2-Ethylhexyl (9Z)-octadec-9-enoate[4]

Structural Identifiers:

  • SMILES: CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)CCCC[4]

  • InChI: InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14-[4]

  • InChIKey: FOKDITTZHHDEHD-PFONDFGASA-N[4]

Physicochemical Properties

The physical and chemical properties of 2-ethylhexyl oleate are summarized in the table below. Its liquid state at room temperature, low volatility, and good solubility in organic solvents are key attributes for its diverse applications.

PropertyValueReference(s)
Appearance Clear, light yellow liquid
Boiling Point > 300 °C (decomposition possible)[1]
Melting Point < -20 °C[1]
Density 0.87 g/cm³[1]
Vapor Pressure 0.000024 hPa[1]
Water Solubility < 1 mg/L[1]
log Kₒw (octanol-water partition coefficient) > 10 (calculated)[1]
Viscosity 7.8 cSt at 40 °C[1]

Synthesis of 2-Ethylhexyl Oleate

The primary method for synthesizing 2-ethylhexyl oleate is through the esterification of oleic acid with 2-ethylhexanol. This reaction can be catalyzed by various means, including acid catalysts and enzymes, each with its own advantages and specific protocols.

Chemical Catalysis

Acid-catalyzed esterification is a common and efficient method for producing 2-ethylhexyl oleate.

Reaction Scheme:

G OleicAcid Oleic Acid (C18H34O2) Product 2-Ethylhexyl Oleate (C26H50O2) OleicAcid->Product + H+ (catalyst) - H2O Ethylhexanol 2-Ethylhexanol (C8H18O) Ethylhexanol->Product Water Water (H2O)

Figure 1: General reaction scheme for the acid-catalyzed esterification of oleic acid with 2-ethylhexanol.

Experimental Protocol (Acid Catalysis):

A representative protocol for the synthesis of 2-ethylhexyl oleate using a solid acid catalyst is as follows:

  • Reactant Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, combine oleic acid (10 mmol) and 2-ethylhexanol (12 mmol).

  • Catalyst Addition: Add a porous phenol sulfonic acid-formaldehyde resin catalyst (1.4 mol%).

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain for 6 hours with continuous stirring.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture, diluting them with heptane, and analyzing by gas chromatography (GC) and mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, the solid catalyst is removed by filtration. The resulting product is then dried under vacuum to remove any residual volatile components. This method has been reported to achieve a yield of 96%.[5]

Enzymatic Synthesis

Enzymatic synthesis, often utilizing lipases, offers a more environmentally friendly alternative to chemical catalysis, proceeding under milder reaction conditions.

Experimental Protocol (Enzymatic Synthesis):

The synthesis of 2-ethylhexyl oleate can be effectively catalyzed by Candida antarctica lipase immobilized on a solid support.

  • Biocatalyst Preparation: Candida antarctica lipase is immobilized on magnetic poly(styrene-co-divinylbenzene) particles.

  • Reaction Setup: The reaction is carried out in a continuous packed-bed bioreactor in a solvent-free system.

  • Reaction Conditions: The reaction is maintained at a temperature of 50°C.

  • Substrate Feed: A mixture of oleic acid and 2-ethylhexanol is fed into the reactor.

  • Process Optimization: The performance of the reactor is evaluated at various substrate molar ratios and flow rates to optimize yield and productivity.[6]

Spectroscopic Characterization

The structure of 2-ethylhexyl oleate can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-ethylhexyl oleate provides characteristic signals that confirm its structure. A published spectrum is available for reference.[7]

¹³C NMR Spectroscopy:

Carbon Atom(s)Expected Chemical Shift (ppm)
C=O (ester carbonyl)~173
-CH=CH- (olefinic)~129-130
-CH₂-O- (ester)~66
Alkyl chain carbons~14-34

Infrared (IR) Spectroscopy:

The IR spectrum of 2-ethylhexyl oleate will show characteristic absorption bands for its functional groups. The ester carbonyl (C=O) stretch is a strong indicator of ester formation, typically appearing around 1740 cm⁻¹.[10] The C-O stretch of the ester will also be present, along with the characteristic C-H stretches of the long alkyl chains.

Mass Spectrometry:

The mass spectrum of 2-ethylhexyl oleate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a long-chain fatty acid ester, with fragmentation often occurring at the ester linkage.[3][11]

Applications and Mechanism of Action

2-Ethylhexyl oleate's diverse applications stem from its unique molecular structure.

Lubricants

In the field of lubricants, 2-ethylhexyl oleate functions as a high-performance lubricant base oil and a friction modifier. Its long, flexible oleic acid chain and the branched 2-ethylhexyl group contribute to its excellent lubricating properties.

Mechanism of Action in Lubrication:

The primary mechanism of lubrication for fatty acid esters like 2-ethylhexyl oleate is the formation of a boundary lubricating film on metal surfaces.[12] The polar ester group adsorbs onto the metal surface, creating a protective layer that reduces friction and wear between moving parts.[13][14] This is particularly effective under boundary lubrication conditions where the lubricant film thickness is on the order of the surface roughness. The non-polar fatty acid chains orient away from the surface, providing a low-shear interface.

G cluster_0 Metal Surface 1 cluster_1 Metal Surface 2 M1 M2 E1 Ester Head T1 E1->T1 E2 Ester Head T2 E2->T2 E3 Ester Head T3 E3->T3 E4 Ester Head T4 E4->T4 E5 Ester Head T5 E5->T5 E6 Ester Head T6 E6->T6 E7 Ester Head T7 E7->T7 E8 Ester Head T8 E8->T8

Figure 2: Diagram of 2-ethylhexyl oleate molecules forming a boundary lubricating film on metal surfaces.

Personal Care and Cosmetics

In personal care and cosmetic formulations, 2-ethylhexyl oleate serves as an emollient, providing a smooth, non-greasy feel to the skin. Its good spreadability and solvency make it a valuable ingredient in lotions, creams, and other skincare products.

Plasticizers

2-Ethylhexyl oleate is also utilized as a plasticizer, particularly in applications where low-temperature flexibility is required. It increases the flexibility and durability of polymers.

Safety and Toxicology

2-Ethylhexyl oleate has been extensively studied for its toxicological profile and is considered to have low toxicity.

Acute Toxicity:

  • Oral LD50 (mouse): > 5,000 mg/kg bw

  • Inhalation LC50 (rat): > 1.49 mg/L air

Skin and Eye Irritation:

  • Not classified as a skin or eye irritant.

Genotoxicity:

  • Not found to have genotoxic potential.[1]

Metabolism:

  • It is expected that 2-ethylhexyl oleate is hydrolyzed by esterases in the body to its constituent components: oleic acid and 2-ethylhexanol.[1]

Ecotoxicity:

  • Toxicity to fish (Danio rerio): LC50 > 10,000 mg/L (96 h)

  • Toxicity to daphnia: Data available

  • Toxicity to algae: Data available

Conclusion

2-Ethylhexyl oleate (CAS No. 26399-02-0) is a well-characterized ester with a broad range of applications driven by its favorable physicochemical properties. Its synthesis is achievable through both traditional chemical and modern enzymatic methods. The understanding of its structure, properties, and mechanisms of action, particularly in lubrication, allows for its effective use in various industrial and consumer products. The available toxicological data supports its safe use in its intended applications.

References

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  • Lee, C. T., Low, H. L., & Lee, M. B. (2023). EFFECT OF INTERMEDIATE ESTERS TOWARDS BOUNDARY LUBRICITY OF PALM METHYL ESTER. Journal of Transport System Engineering, 10(2), 14–20.
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  • ResearchGate. (n.d.). Boundary Lubrication Performance of Free Fatty Acids in Sunflower Oil. Retrieved from [Link]

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  • ResearchGate. (n.d.). Impact of the fatty acid esters on the lubrication properties of fuel fraction II. …. Retrieved from [Link]

  • da Silva, V. C. M., Rangel, A., Rosa, C. M. R., & de Freitas, L. (2023). Concentration of 2-ethylhexyl oleate synthesized using Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) as biocatalyst in a continuous packed-bed bioreactor. Bioprocess and Biosystems Engineering, 46(10), 1585–1598.
  • Sena, G. L. N., Neto, J. G. S., & Pereira, C. F. (2021). USE OF FTIR SPECTROSCOPY TO DETERMINE THE CONVERSION RATE OF ESTERIFICATION REACTIONS. Revista Virtual de Química, 13(5), 1234-1241.
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A Technical Guide to Investigating the Potential Biological Activity of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-(dimethylamino)-2-methylpropanoate is a small molecule with a structure suggestive of potential biological relevance, yet it remains largely uncharacterized in scientific literature. This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate its biological activities. Lacking direct empirical data, this document leverages structural analogy and established principles of pharmacological screening to propose a multi-phase investigational roadmap. We will detail the rationale behind experimental choices, provide validated protocols for foundational screening, and outline subsequent steps for mechanistic elucidation. This whitepaper serves not as a review of known activity, but as a strategic manual for the initial exploration of a novel chemical entity, emphasizing scientific integrity, experimental robustness, and data-driven decision-making.

Introduction and Molecular Profile

This compound is an amino acid ester derivative characterized by three key functional regions: a methyl ester, a propanoate backbone with a chiral center at the C-2 methyl group, and a tertiary dimethylamino group at the C-3 position.

  • Chemical Structure: CC(C(=O)OC)CN(C)C (SMILES Notation)

  • Key Features:

    • Tertiary Amine: The dimethylamino group is a common pharmacophore in centrally active agents. It is basic and expected to be protonated at physiological pH, which can facilitate interactions with aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.

    • Ester Moiety: The methyl ester group renders the molecule susceptible to hydrolysis by esterases in biological systems. This suggests two possibilities: the molecule may act as a prodrug, releasing the corresponding carboxylic acid as the active agent, or the ester itself is crucial for activity, with hydrolysis representing a metabolic inactivation pathway. Amino acid esters are frequently employed as a prodrug strategy to enhance membrane permeability[1].

    • Chirality: The methyl group at the C-2 position creates a stereocenter, meaning the molecule exists as two enantiomers (R and S). It is a fundamental principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and toxicities[2]. Therefore, any investigation should ideally involve the separated enantiomers to fully characterize the molecule's profile.

This structural combination points toward several plausible, albeit hypothetical, biological roles, ranging from cytotoxicity to neuromodulatory effects.

A Hypothesis-Driven Framework for Biological Investigation

A structured, phased approach is essential to efficiently and cost-effectively characterize a novel compound. Our proposed framework begins with broad, high-throughput screening to identify potential "hits," followed by more focused assays to validate these findings and elucidate the mechanism of action.

Phase I: Foundational Screening

  • General Cytotoxicity Assessment: A crucial first step to determine the compound's intrinsic toxicity and identify any potential as an anticancer agent[3][4].

  • Broad Receptor Binding Screen: A primary screen against a panel of common CNS receptors to test the hypothesis that the tertiary amine moiety mediates interaction with neurological targets.

Phase II: Mechanistic Validation & Elucidation

  • Functional Assays: To determine if receptor binding translates to a functional effect (e.g., agonism or antagonism).

  • Monoamine Transporter Profiling: To specifically investigate effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, a common target class for compounds with similar structural motifs[5].

  • Metabolic Stability & Prodrug Conversion: To assess the rate of ester hydrolysis and determine if the parent compound or its carboxylic acid metabolite is the primary active species.

This structured workflow ensures that resources are directed toward the most promising avenues identified in the initial screening phase.

G cluster_0 Phase I: Foundational Screening cluster_1 Phase II: Mechanistic Elucidation cluster_2 Phase III: Lead Optimization A Compound Synthesis & QC B General Cytotoxicity Screening A->B C Broad Receptor Binding Screen A->C D Hit Confirmation & Dose-Response B->D If cytotoxic C->D If binding hit E Functional Assays (e.g., cAMP, Ca2+ Flux) D->E F Monoamine Transporter Uptake/Efflux Assays D->F G Metabolic Stability (Ester Hydrolysis) D->G H Structure-Activity Relationship (SAR) Studies E->H F->H G->H caption Figure 1. Proposed workflow for investigating this compound.

Caption: Figure 1. Proposed workflow for investigating this compound.

Phase I Protocols: Foundational In Vitro Screening

General Cytotoxicity Assessment

Expertise & Rationale: The initial evaluation of a compound's effect on cell viability is a cornerstone of drug discovery.[3][4] It simultaneously provides a baseline for toxicity and can reveal potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[3][4] We recommend screening against a panel of both cancerous and non-cancerous cell lines to determine a selectivity index (SI), a critical parameter that compares the cytotoxicity toward cancer cells versus normal cells.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Seed cells (e.g., HeLa, MCF-7, A549 for cancer lines; HEK293 for non-cancerous control) into 96-well plates at a density of 1.5 x 10⁴ cells/well.[2]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compound or vehicle control. Include wells with medium only as a background control.

    • Incubate the plates for a defined period (e.g., 24 or 48 hours).[3]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curves and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Cell LineTypeIC₅₀ (µM) after 48hSelectivity Index (SI)¹
HeLaCervical CancerExperimental ValueCalculated Value
MCF-7Breast CancerExperimental ValueCalculated Value
A549Lung CancerExperimental ValueCalculated Value
HEK293Non-cancerous KidneyExperimental ValueN/A
¹SI = IC₅₀ (HEK293) / IC₅₀ (Cancer Cell Line)
Broad Receptor Binding Profile

Expertise & Rationale: Receptor binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[6] Given the structural features of the target molecule, a competitive binding assay is the most efficient method for initial screening. This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor target.[6][7] A broad screen (e.g., a commercial panel) against dozens of common receptors provides a comprehensive initial profile and can quickly identify potential molecular targets for further investigation.

Experimental Protocol: Competitive Radioligand Binding Assay (General)

  • Preparation:

    • Assays are typically performed in 96- or 384-well filter plates.[7]

    • The reaction mixture includes:

      • A source of the target receptor (e.g., cell membranes from transfected cells or tissue homogenates).

      • A fixed concentration of a specific radioligand (typically at or below its K_d_ value).

      • A buffer solution optimized for the specific receptor.

  • Competition Reaction:

    • Add a range of concentrations of the unlabeled test compound (this compound) to the wells.

    • Add the receptor membranes and the radioligand.

    • Incubate the mixture to allow the binding to reach equilibrium. Incubation time and temperature are receptor-dependent.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold. The receptor and any bound radioligand are retained on the filter, while the unbound radioligand passes through.[7]

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Detection:

    • Dry the filter plates and add a liquid scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

    • Data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC₅₀ value is determined, which can be converted to an inhibition constant (K_i_) using the Cheng-Prusoff equation.

Phase II Protocols: Mechanistic Elucidation

Positive findings from Phase I screening necessitate further, more focused investigation. The following workflows are contingent on the nature of the initial "hit."

Investigating Monoamine Transporter Interaction

Expertise & Rationale: Many psychostimulant drugs act by inhibiting the reuptake of monoamines (dopamine, norepinephrine, serotonin).[5] The structure of this compound warrants direct investigation of its effects on these transporters. A common method involves using HEK293 cells that are engineered to express the human transporters (hDAT, hNET, hSERT). The assay measures the inhibition of radiolabeled substrate uptake into these cells.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells with Krebs-bicarbonate buffer. Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at room temperature.

  • Uptake Reaction: Initiate the uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Analysis: Determine the IC₅₀ values for the inhibition of uptake for each transporter.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron T Monoamine Transporter (DAT/NET/SERT) Cytoplasm MA_cleft Monoamine T:f0->MA_cleft Reuptake V Vesicle V->T:f1 Release MA Monoamine (e.g., Dopamine) R Postsynaptic Receptor MA_cleft->R Binding Compound Methyl 3-(dimethylamino) -2-methylpropanoate Compound->T:f0 Inhibition ? caption Figure 2. Hypothetical mechanism of action at a monoamine synapse.

Caption: Figure 2. Hypothetical mechanism of action at a monoamine synapse.

Functional Assays for GPCR Activity

Expertise & Rationale: If a binding "hit" is identified at a GPCR in Phase I, it is critical to determine the functional consequence of this binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). For many GPCRs (like Gs or Gi-coupled receptors), the downstream signaling event involves changes in intracellular cyclic AMP (cAMP) levels.[8] Therefore, a cAMP assay is a standard method for functional characterization.

Experimental Protocol: cAMP Assay for Functional Characterization

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

  • Compound Incubation: Treat the cells with a range of concentrations of the test compound.

    • To test for agonist activity: Measure cAMP levels directly after compound addition.

    • To test for antagonist activity: Pre-incubate the cells with the test compound, then stimulate them with a known agonist for the receptor at its EC₅₀ concentration. Measure the inhibition of the agonist-induced cAMP response.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit, often based on competitive immunoassay principles with detection via methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[8]

  • Data Analysis:

    • For agonists, plot cAMP levels against compound concentration to determine an EC₅₀ value (potency) and the E_max_ (efficacy).

    • For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine an IC₅₀ value, which can be converted to a K_b_ (antagonist dissociation constant).

Conclusion

While this compound is currently a molecule without a known biological function, its chemical structure provides a clear basis for a hypothesis-driven investigation. The tertiary amine and ester moieties suggest potential as a neuromodulator or a prodrug, respectively. The systematic framework presented in this guide, beginning with broad cytotoxicity and receptor binding screens and progressing to more focused functional and mechanistic assays, provides a robust and efficient pathway to uncover its pharmacological potential. Adherence to these validated protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for any future drug development efforts based on this scaffold.

References

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An In-depth Technical Guide to Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(dimethylamino)-2-methylpropanoate, a tertiary amino acid ester. While a detailed historical record of its discovery is not extensively documented in scientific literature, this guide elucidates its chemical identity, physical properties, and plausible synthetic pathways based on established chemical principles. The primary focus is on the synthesis via the aza-Michael addition of dimethylamine to methyl methacrylate, a robust and widely utilized reaction for the formation of β-amino esters. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding and practical insights into the preparation and characterization of this compound.

Introduction and Chemical Identity

This compound, also known by its synonym Methyl β-(dimethylamino)isobutyrate, is a specialty chemical with potential applications in organic synthesis and as a building block for more complex molecules. The presence of a tertiary amine and an ester functional group within the same molecule makes it a versatile intermediate.

Table 1: Chemical Identity and Properties

IdentifierValue
IUPAC Name This compound
CAS Number 10205-34-2[1][2][3][4][5]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Boiling Point 152-154 °C
Refractive Index 1.42

Proposed Synthetic Pathway: Aza-Michael Addition

The most logical and industrially scalable method for the synthesis of this compound is the conjugate addition, specifically an aza-Michael reaction, of dimethylamine to methyl methacrylate. This reaction is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds.

The reaction proceeds by the nucleophilic attack of dimethylamine on the β-carbon of the α,β-unsaturated ester, methyl methacrylate. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by the amine. The reaction is typically carried out in a suitable solvent and may be facilitated by elevated temperatures or microwave irradiation to enhance reaction rates. A 1981 study by Hashimoto and coworkers extensively details the synthesis of various β-amino acid esters through the Michael addition of amines to α,β-unsaturated esters, providing a strong basis for the proposed synthesis of the title compound.

G cluster_reactants Reactants cluster_product Product Dimethylamine Dimethylamine (CH₃)₂NH Reaction_Vessel Aza-Michael Addition Dimethylamine->Reaction_Vessel Nucleophile Methyl_methacrylate Methyl methacrylate C₅H₈O₂ Methyl_methacrylate->Reaction_Vessel Michael Acceptor Target_Molecule This compound C₇H₁₅NO₂ Reaction_Vessel->Target_Molecule Forms

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

The following protocol is a proposed method based on analogous reactions described in the literature, particularly for the synthesis of β-amino esters via Michael addition.

Materials and Equipment
  • Reactants:

    • Methyl methacrylate (Reagent grade)

    • Dimethylamine (40% solution in water or anhydrous)

    • Methanol (Anhydrous)

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer with heating mantle

    • Apparatus for distillation under reduced pressure

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl methacrylate (1.0 eq).

  • Addition of Amine: Slowly add a solution of dimethylamine in methanol (1.2 eq) to the flask. The reaction can be exothermic, so controlled addition is recommended.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the excess dimethylamine and methanol are removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Table 2: Summary of Proposed Reaction Conditions

ParameterConditionRationale
Solvent Methanol or neatMethanol is a common solvent for Michael additions. A solvent-free reaction is also possible.
Temperature Room temperature to refluxHigher temperatures can increase the reaction rate.
Stoichiometry Slight excess of dimethylamineTo ensure complete conversion of the methyl methacrylate.
Purification Vacuum distillationThe product is a liquid with a relatively high boiling point, making vacuum distillation a suitable purification method.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum is expected to show signals for the two N-methyl groups, the methyl group at the 2-position, the methylene protons at the 3-position, the methine proton at the 2-position, and the methyl ester group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Concluding Remarks

This compound, while not a compound with a widely documented history, represents a class of β-amino esters that are of significant interest in synthetic chemistry. The aza-Michael addition provides a straightforward and efficient route for its synthesis. This guide offers a solid foundation for researchers and developers to produce and characterize this versatile chemical intermediate. The provided protocol, though based on analogous reactions, serves as a robust starting point for laboratory-scale synthesis.

References

  • Hashimoto, N., Kudo, T., & Aso, M. (1981). Synthesis of β-Amino Acid Esters by Michael Addition of Amines to α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin, 29(10), 2877-2883.
  • This compound. LookChem. (URL: [Link])

  • Methyl 3-(diethylamino)-2-methylpropanoate. PubChem. (URL: [Link])

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 342-347. (URL: [Link])

  • Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Functional Materials, 29(18), 1806763. (URL: [Link])

  • Angene Chemical CAS number page 1. Angene Chemical. (URL: [Link])

  • Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. (URL: [Link])

  • 713-68-8,3-Phenoxyphenol. AccelaChemBio. (URL: [Link])

  • Methyl 3-dimethylamino-2-methylpropionate, 98%. Alfa Aesar. (URL: [Link])

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Methyl 3-(dimethylamino)-2-methylpropanoate: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug candidate often resides in a single stereoisomer. Chiral building blocks are fundamental to achieving this stereochemical precision. This guide provides a comprehensive technical overview of Methyl 3-(dimethylamino)-2-methylpropanoate, a valuable β-amino ester derivative. While structurally related to the well-known Roche ester (methyl 3-hydroxy-2-methylpropanoate)[1], this nitrogen-containing analogue offers unique synthetic utility. We will explore its stereoselective synthesis through methodologies that underscore rational experimental design and delve into its application in the synthesis of complex, biologically active molecules, with a focus on antiviral agents. This document is intended to serve as a practical resource for chemists engaged in medicinal chemistry and process development.

The Strategic Importance of Chiral β-Amino Esters

β-amino acids and their ester derivatives are privileged structural motifs found in a wide array of natural products and pharmaceuticals, including antivirals, antibiotics, and enzyme inhibitors. The precise spatial arrangement of the amino and carboxyl groups is critical for molecular recognition and binding to biological targets.[2] this compound, with its stereocenter at the α-carbon (C2), serves as a versatile precursor for constructing more complex chiral molecules. Its strategic value lies in the ability to introduce a specific stereochemistry early in a synthetic sequence, which is often more efficient than resolving racemic mixtures at a later stage.

Enantioselective Synthesis: Mastering the Stereocenter

Achieving high enantiopurity is the primary challenge in synthesizing chiral building blocks. Several robust strategies have been developed for the asymmetric synthesis of β-amino esters like this compound. The choice of method is often guided by factors such as scale, cost, and the desired enantiomer.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary.[3] This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed and can often be recovered.

A prominent example is the use of pseudoephedrine, a readily available and inexpensive chiral amino alcohol, to direct the aza-Michael reaction (conjugate addition of an amine).[4]

Causality in Experimental Design: The effectiveness of pseudoephedrine stems from its ability to form a rigid chelated intermediate with a lithium enolate. This conformationally constrained structure sterically blocks one face of the enolate, forcing the incoming electrophile (in this case, the nitrogen nucleophile adds to an α,β-unsaturated system) to approach from the less hindered face. This high degree of facial selectivity leads to excellent diastereoselectivity in the key bond-forming step.[4][5]

Workflow: Asymmetric Aza-Michael Reaction

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Aza-Michael Addition cluster_2 Step 3: Auxiliary Cleavage & Esterification start α,β-Unsaturated Acid Chloride amide Chiral α,β-Unsaturated Amide start->amide Base (e.g., Et3N) aux (S,S)-(+)-Pseudoephedrine aux->amide adduct β-Amino Amide Adduct amide->adduct THF, Low Temp. nuc Lithium Dimethylamide (LiNMe2) nuc->adduct product This compound adduct->product 1. Acid Hydrolysis 2. Esterification (MeOH, H+)

Caption: Workflow for chiral auxiliary-based synthesis.

Experimental Protocol: Synthesis via Pseudoephedrine Auxiliary

This protocol is a representative procedure adapted from established methodologies for asymmetric aza-Michael reactions.[4][6]

Step 1: Preparation of (S,S)-(+)-Pseudoephedrine Amide

  • To a solution of (S,S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of methacryloyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the chiral α,β-unsaturated amide.

Step 2: Diastereoselective Conjugate Addition

  • Prepare a solution of dimethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) and cool to -78 °C.

  • Add n-butyllithium (2.4 eq, 2.5 M in hexanes) dropwise to form lithium dimethylamide. Stir for 20 minutes.

  • Add a solution of the pseudoephedrine amide (1.0 eq) from Step 1 in anhydrous THF dropwise to the lithium dimethylamide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude β-amino amide adduct. This is often used directly in the next step.

Step 3: Auxiliary Cleavage and Esterification

  • Dissolve the crude adduct from Step 2 in a 1:1 mixture of methanol and 6 M H₂SO₄.

  • Heat the mixture at reflux for 24 hours to facilitate both amide hydrolysis and esterification.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude ester by distillation or flash chromatography to yield the final product, this compound.

Catalytic Asymmetric Methods

While auxiliary methods are robust, catalytic approaches are often more atom-economical. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful strategy. For instance, the ruthenium-catalyzed hydrogenation of acrylate esters can produce chiral esters with high enantioselectivity.[7]

Causality in Experimental Design: In this approach, a prochiral enamine or related α,β-unsaturated ester is hydrogenated using a chiral catalyst, such as a Ruthenium complex with a chiral phosphine ligand (e.g., SYNPHOS). The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the double bond, leading to the formation of one enantiomer in excess.[7]

MethodChiral SourceTypical Yield (%)Typical e.e. (%)Key AdvantagesKey Disadvantages
Chiral Auxiliary (S,S)-(+)-Pseudoephedrine70-85%>95%High reliability, predictable stereochemistry.Stoichiometric use of chiral material, additional protection/deprotection steps.
Asymmetric Hydrogenation Chiral Ru-SYNPHOS Catalyst90-98%90-96%High atom economy, high yields.Requires specialized catalysts, high-pressure equipment.
Biocatalysis Enoate ReductasesVariable>99%Extremely high selectivity, mild conditions.Substrate scope can be limited, requires specialized enzymes.[8]

Application in the Synthesis of Antiviral Agents

The true measure of a chiral building block is its utility in the synthesis of complex, high-value molecules. This compound and its analogues are key intermediates in the synthesis of several antiviral compounds.

Case Study: Synthesis of GRL-0617, a SARS-CoV-2 PLpro Inhibitor

GRL-0617 is a non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2.[9] PLpro is a crucial enzyme for viral replication, making it an attractive drug target.[10] While the final GRL-0617 molecule does not contain the full propanoate structure, a related chiral amine building block, derived from a similar synthetic strategy, is essential for its construction. The synthesis of GRL-0617 involves the amide coupling of 5-amino-2-methylbenzoic acid with (R)-1-(naphthalen-1-yl)ethanamine.[9] The principles of asymmetric synthesis used to create building blocks like this compound are directly applicable to synthesizing the chiral amine required for GRL-0617.

Logical Pathway: From Building Block to Inhibitor

GRL_Synthesis bb Chiral β-Amino Ester (e.g., Methyl 3-amino-2-methylpropanoate derivative) transform Synthetic Transformations (e.g., Decarboxylation, Functional Group Interconversion) bb->transform Access via Asymmetric Synthesis amine Enantiopure Chiral Amine (e.g., (R)-1-(naphthalen-1-yl)ethanamine) transform->amine Provides coupling Amide Coupling (e.g., DCC, NHS) amine->coupling acid 5-amino-2-methylbenzoic acid acid->coupling grl0617 GRL-0617 coupling->grl0617

Caption: Conceptual pathway to antiviral GRL-0617.

Relevance to Other Antivirals

The β-amino acid structural motif is a recurring theme in antiviral drug design. For example, the synthesis of Remdesivir, a nucleotide analog with broad-spectrum antiviral activity, involves multiple chiral centers and complex synthetic steps where chiral building blocks are essential.[11][12][13] While not a direct precursor, the stereocontrolled synthesis of intermediates for such drugs relies on the same fundamental principles of asymmetric synthesis demonstrated for this compound. The ability to construct chiral β-amino esters efficiently is a core competency in the synthesis of many antiviral agents.[14][15][16]

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its value is defined not only by its own stereochemically rich structure but by the elegant and efficient synthetic routes developed to produce it in enantiopure form. Methodologies ranging from classic chiral auxiliary-based approaches to advanced catalytic and biocatalytic systems provide chemists with a versatile toolkit to access this and related structures.

As drug development continues to target complex biological systems with ever-increasing specificity, the need for precisely tailored, enantiomerically pure building blocks will only grow. The principles and protocols outlined in this guide for this compound serve as a robust foundation for researchers and scientists aiming to construct the next generation of life-saving therapeutics.

References

  • Title: Synthesis of Remdesivir Source: Foreal BioTech URL
  • Title: Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)
  • Title: Synthesis of a Remdesivir Intermediate Source: Thieme URL
  • Title: Continuous Flow Process for Remdesivir Synthesis Source: ChemistryViews URL
  • Title: Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)
  • Title: Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions Source: PubMed Central URL
  • Title: Enantioselective Synthesis of Roche Ester Derivatives Source: Synfacts URL
  • Title: Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 Source: PubMed Central - NIH URL
  • Title: Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis Source: Organic Letters - ACS Publications URL
  • Title: GRL-0617 Source: Grokipedia URL
  • Title: Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)
  • Title: Chiral auxiliary Source: Wikipedia URL
  • Title: Methyl 3,3-Bis[4-(dimethylamino)
  • Title: (PDF)
  • Title: methyl 3-(methylamino)
  • Title: Roche ester Source: Wikipedia URL
  • Title: Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester')
  • Title: Chemical synthesis of GRL0617 inhibitor, a known inhibitor of SARS-CoV-2 PLpro activity.
  • Title: Methyl 3,3-Bis[4-(dimethylamino)
  • Title: Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation Source: MDPI URL
  • Title: Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation Source: MDPI URL
  • Title: Total synthesis of antiviral drug, nirmatrelvir (PF-07321332)
  • Title: Synthesis of compounds 3 a–d.
  • Title: CAS 31084-16-9 METHYL 3-(DIETHYLAMINO)
  • Title: 1248733-60-9|Methyl 2-amino-3-(dimethylamino)
  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: PubMed Central - NIH URL
  • Source: OSTI.
  • Title: Asymmetric Synthesis Source: Genesis Drug Discovery & Development URL
  • Title: Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides Source: PubMed URL
  • Title: Enantioselective Resolution of (R, S)
  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Title: A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl)
  • Title: Preparation of Ethyl 3-(N,N-Dimethylamino)
  • Title: Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: MDPI URL
  • Title: Stereoselective synthesis of novel 2'-(S)

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An In-depth Technical Guide to the Stereochemistry of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(dimethylamino)-2-methylpropanoate is a chiral β-amino ester, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of two stereogenic centers in its structure gives rise to four possible stereoisomers, each potentially exhibiting distinct biological activities and physical properties. Precise control and rigorous analysis of its stereochemistry are therefore paramount for any research or development application. This guide provides an in-depth exploration of the stereochemical landscape of this molecule. It covers stereoselective synthesis strategies, including asymmetric conjugate addition and hydrogenation, and details the analytical techniques essential for determining stereochemical purity, such as chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Authored from the perspective of a senior application scientist, this paper emphasizes the causal relationships behind methodological choices and provides field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomerism

In the field of drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of function. Chiral molecules, which are non-superimposable on their mirror images, can interact differently with other chiral entities, such as biological receptors or chiral polymers.[1] this compound, a substituted β-amino ester, possesses two such chiral centers, making it a subject of stereochemical complexity and opportunity.

The precise control over which stereoisomer is synthesized is a fundamental challenge in modern organic chemistry. A failure to control stereochemistry can lead to mixtures of isomers (enantiomers and diastereomers) with different pharmacological profiles, potentially resulting in reduced efficacy or unforeseen toxicity. This guide serves as a technical resource for professionals navigating the synthesis and analysis of this specific chiral building block.

Molecular Structure and Stereoisomers

The core of this guide focuses on the molecule this compound. Its structure contains two stereogenic centers at the C2 and C3 positions of the propanoate backbone.

  • C2 (α-carbon): This carbon is attached to a hydrogen atom, a methyl group, the ester carbonyl group, and the C3 carbon.

  • C3 (β-carbon): This carbon is attached to a hydrogen atom, the dimethylamino group, the C2 carbon, and a methyl group (from the propanoate backbone).

The presence of two chiral centers means that a maximum of 2n (where n=2) stereoisomers can exist.[2] In this case, there are four possible stereoisomers:

  • (2R, 3S)

  • (2S, 3R)

  • (2R, 3R)

  • (2S, 3S)

The (2R, 3S) and (2S, 3R) isomers are enantiomers of each other. Similarly, the (2R, 3R) and (2S, 3S) isomers form another enantiomeric pair. The relationship between any non-mirror-image pair, such as (2R, 3S) and (2R, 3R), is diastereomeric.

Caption: Stereochemical relationships of this compound isomers.

Stereoselective Synthesis Strategies

Achieving a specific stereoisomer of a β-amino ester requires a carefully chosen synthetic strategy. The choice of method often depends on factors like desired scale, available starting materials, and the required level of stereochemical purity.

Asymmetric Conjugate Addition (Aza-Michael Reaction)

The aza-Michael reaction, the 1,4-addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for forming the C-N bond at the β-position.[3] To control the stereochemistry, this reaction can be rendered asymmetric.

  • Mechanism Rationale: A chiral catalyst, often a secondary amine or a metal complex with a chiral ligand, is used to generate a chiral enamine intermediate from the starting aldehyde or ketone. This intermediate then reacts with the acrylate acceptor, with the chiral catalyst directing the facial selectivity of the attack.

  • Experimental Choice: Using dimethylamine as the nucleophile and a chiral catalyst with methyl methacrylate as the acceptor is a direct route. The choice of catalyst is critical; for example, organocatalysts like diarylprolinol silyl ethers have shown high efficacy in related transformations.[4] Microwave-assisted protocols can significantly reduce reaction times and improve yields.[5]

Asymmetric Hydrogenation

Another robust strategy involves the asymmetric hydrogenation of a prochiral enamine precursor. This method is highly atom-economical and is widely used in industrial settings.

  • Mechanism Rationale: The precursor, methyl 3-(dimethylamino)-2-methylacrylate, has a C=C double bond that can be reduced. A transition metal catalyst (commonly Rhodium or Ruthenium) coordinated to a chiral phosphine ligand delivers hydrogen stereoselectively to one face of the double bond.[6]

  • Experimental Choice: The selection of the chiral ligand (e.g., SYNPHOS, BINAP derivatives) is paramount as it dictates the enantioselectivity of the product.[6] Reaction conditions such as hydrogen pressure and temperature must be carefully optimized to achieve high enantiomeric excess (ee). This approach is particularly valuable for producing compounds analogous to the well-known "Roche Ester," a key chiral building block.[6][7][8][9]

Chiral Auxiliary-Based Methods

This classic approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved.

  • Mechanism Rationale: For instance, a chiral auxiliary like a phenylmenthol derivative can be used to form a chiral enamine.[10] Subsequent reduction of the C=N bond, often with a hydride reagent, occurs from the less sterically hindered face as directed by the auxiliary, leading to a diastereomerically enriched product.

  • Experimental Choice: While effective, this method is less atom-economical due to the stoichiometric use of the auxiliary. However, it offers predictability and high diastereoselectivity. The final step involves the removal of the auxiliary, which must be done under conditions that do not cause racemization of the newly formed stereocenters.

Synthetic Strategy Core Principle Advantages Considerations
Asymmetric Conjugate Addition Chiral catalyst controls the 1,4-addition of an amine.Direct C-N bond formation; high enantioselectivity.Catalyst selection is critical; optimization may be required.
Asymmetric Hydrogenation Chiral metal-ligand complex directs H₂ addition.High atom economy; scalable; excellent for high ee.Requires specialized catalysts and high-pressure equipment.
Chiral Auxiliary Covalently attached chiral group directs a reaction.Predictable; high diastereoselectivity.Stoichiometric use of auxiliary; additional protection/deprotection steps.

Analytical Methods for Stereochemical Determination

Synthesizing a chiral molecule is only half the battle; verifying its stereochemical identity and purity is equally critical. A multi-pronged analytical approach ensures trustworthiness and accuracy.

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis Syn Stereoselective Synthesis HPLC Chiral HPLC/GC (Separation & Quantification) Syn->HPLC Determine ee/dr NMR Chiral NMR (Structural Elucidation) Syn->NMR Confirm Structure Polarimetry Polarimetry (Optical Rotation) Syn->Polarimetry Measure [α] HPLC->NMR NMR->Polarimetry

Caption: Workflow for the synthesis and stereochemical analysis of a chiral molecule.

Chiral Chromatography (HPLC & GC)

Chiral chromatography is the gold standard for separating and quantifying enantiomers and diastereomers.

  • Principle of Operation: The stationary phase of the column is itself chiral. As the mixture of stereoisomers passes through the column, they form transient diastereomeric complexes with the chiral stationary phase. Differences in the stability of these complexes lead to different retention times, allowing for separation.

  • Methodology:

    • Column Selection: For β-amino esters, polysaccharide-based columns (e.g., Daicel Chiralpak series) or crown ether-based columns are often effective.[11]

    • Mobile Phase Optimization: The choice of mobile phase (e.g., hexane/isopropanol mixtures) and additives (e.g., trifluoroacetic acid) is crucial for achieving baseline resolution.[11][12]

    • Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, it is indispensable for determining relative stereochemistry and can be adapted for enantiomeric purity analysis.

  • Diastereomer Analysis: Diastereomers have different physical properties and thus distinct NMR spectra. The relative integration of signals corresponding to each diastereomer can be used to determine the diastereomeric ratio (dr).

  • Use of Chiral Shift Reagents (CSRs): In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, enantiomers form transient diastereomeric complexes that have different NMR chemical shifts. This allows for the visualization and quantification of both enantiomers in a single spectrum.[13]

  • J-Based Configurational Analysis: Advanced NMR techniques can use proton-proton and carbon-proton coupling constants to deduce the relative configuration of adjacent stereocenters in flexible molecules.[14]

Polarimetry

This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.

  • Principle of Operation: Enantiomers rotate plane-polarized light to an equal but opposite degree. A pure sample of a single enantiomer will have a specific rotation value, [α], which is a physical constant.

  • Application: While not suitable for determining the composition of a mixture on its own, polarimetry is an essential tool for confirming the identity of a highly pure enantiomer by comparing its measured specific rotation to a literature value. It provides a quick quality control check.

Example Experimental Protocols

Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee) of a sample of this compound.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol with 0.1% Diethylamine.

    • Scientist's Note: The basic additive (diethylamine) is crucial to prevent peak tailing by interacting with residual silanol groups on the silica support and ensuring the analyte remains in its free base form.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak areas for the two observed enantiomers (A1 and A2). Calculate % ee using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Protocol: NMR Analysis with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess (ee) using ¹H NMR.

  • Reagent Preparation: Prepare a stock solution of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), in deuterated chloroform (CDCl₃) at a concentration of 0.2 M.

  • Sample Preparation: In an NMR tube, dissolve ~5 mg of the analyte in 0.5 mL of CDCl₃.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.

  • Titration: Add stoichiometric equivalents of the TFAE stock solution to the NMR tube (e.g., 0.5, 1.0, 1.5 equivalents relative to the analyte).

    • Scientist's Note: The interaction between the chiral agent and the analyte is an equilibrium. Titration is necessary to find the optimal concentration where the chemical shift difference (Δδ) between the enantiomeric signals is maximized for accurate integration.

  • Acquire Spectra: Acquire a ¹H NMR spectrum after each addition. Monitor a well-resolved proton signal (e.g., the O-methyl singlet or the N-methyl signals) for splitting into two distinct signals corresponding to the two diastereomeric complexes.

  • Data Analysis: Once baseline separation is achieved, carefully integrate the two signals (I1 and I2). Calculate % ee using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100.[15]

Conclusion

The stereochemistry of this compound presents both a challenge and an opportunity for chemists. A thorough understanding of its potential stereoisomers is the foundation for developing targeted synthetic and analytical strategies. Methodologies like asymmetric catalysis provide elegant and efficient routes to specific isomers, while a combination of chiral chromatography and NMR spectroscopy offers a self-validating system for confirming stereochemical purity. For any professional in drug development or materials science, mastering the principles and protocols outlined in this guide is not merely an academic exercise but a prerequisite for innovation and regulatory success.

References

  • Sawano, T., et al. (2001). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. RSC Publishing. Available at: [Link]

  • Guizzetti, S., et al. (2010). Trichlorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry. Available at: [Link]

  • Soloshonok, V. A., et al. (2005). New Strategy for the Stereoselective Synthesis of Fluorinated Beta-Amino Acids. PubMed. Available at: [Link]

  • Wainer, I. W., & Stiffin, R. M. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography. Available at: [Link]

  • Guo, H.-S., et al. (2006). Stereoselective synthesis of β-amino acids. Journal of Asian Natural Products Research. Available at: [Link]

  • Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters. Available at: [Link]

  • Basiuk, V. A., & Basiuk, E. V. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science. Available at: [Link]

  • Carswell, E. L., et al. (2019). Enantioselective Synthesis of α-Aryl-β2-Amino-Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Wang, W., et al. (2012). Powerful Amino Diol Catalyst for Effecting the Direct Asymmetric Conjugate Addition of Aldehydes to Acrylates. Journal of the American Chemical Society. Available at: [Link]

  • Gomm, A., et al. (2016). Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Jang, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Bey, A. L., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Reddy, L. H., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Available at: [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Available at: [Link]

  • Zieleniewska, A., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Available at: [Link]

  • Stueckler, C., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis. Available at: [Link]

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  • Kumar, A., et al. (2019). The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide. ResearchGate. Available at: [Link]

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  • Al-Hadedi, A. A. M., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. SciSpace. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(dimethylamino)-2-methylpropanoate. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust predictive framework based on its molecular structure and the physicochemical properties of analogous compounds. Furthermore, it outlines detailed, field-proven methodologies for the precise experimental determination of its solubility in a diverse range of solvent systems critical to pharmaceutical research and development. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to effectively work with this compound.

Introduction: Understanding this compound

This compound is a tertiary amine ester with a molecular structure that suggests a unique and versatile solubility profile. Its constituent functional groups—a methyl ester and a dimethylamino group—confer a combination of polar and basic characteristics. The ester group is a polar, aprotic functional group capable of acting as a hydrogen bond acceptor. The tertiary amine is a basic functional group that can be protonated in acidic media, significantly increasing its polarity and aqueous solubility.

The solubility of a compound is a critical physicochemical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability and formulation in finished drug products. A thorough understanding of a compound's solubility in various solvents is therefore paramount.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another.[1]

Structural Analysis and Predicted Behavior
  • Polarity: The presence of the ester and dimethylamino groups introduces polarity to the molecule. However, the overall molecule has a significant nonpolar hydrocarbon backbone. This duality suggests that this compound will exhibit solubility in a range of solvents.

  • Basicity: The tertiary amine group is basic and will react with acids to form a water-soluble salt.[2] This indicates that the compound's solubility will be significantly higher in acidic aqueous solutions compared to neutral or basic solutions.

  • Hydrogen Bonding: The nitrogen and oxygen atoms in the functional groups can act as hydrogen bond acceptors. This property will enhance its solubility in protic solvents like water and alcohols.[3]

Predicted Solubility in Common Solvents

Based on the structural analysis, the following solubility profile is predicted:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic solvents (e.g., methanol, ethanol). Also expected to be highly soluble in acidic aqueous solutions (e.g., dilute HCl).

  • Moderate Solubility: Predicted in less polar solvents like dichloromethane and diethyl ether.

  • Low to Insoluble: Expected to have limited solubility in nonpolar solvents such as hexane and toluene. In neutral water, its solubility is likely to be limited due to the nonpolar hydrocarbon portion of the molecule.

Physicochemical Properties of Analogous Compounds

To further inform our predictions, the table below summarizes the known physical properties of structurally similar compounds. This data provides a valuable reference point for anticipating the behavior of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl 3-(dimethylamino)propionateC6H13NO2131.17152-1540.917
Methyl 3-(diethylamino)propanoateC8H17NO2159.23--
Methyl 3-(diethylamino)-2-methylpropanoateC9H19NO2173.25--

Data sourced from publicly available chemical databases.

The data from these analogs supports the prediction of a liquid state at room temperature and a relatively moderate molecular weight, which generally favors solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, a systematic experimental approach is required. The following sections detail a robust, self-validating protocol for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Methodology:

  • Preparation: In a series of clean, dry test tubes, add approximately 25 mg of this compound.

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[4]

  • Observation: Visually inspect for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • pH Effect: For aqueous solutions, test with both dilute (5%) HCl and dilute (5%) NaOH to observe the effect of pH on solubility.

Solvent Series for Qualitative Testing:

  • Water (Neutral)

  • 5% Hydrochloric Acid (Aqueous, Acidic)

  • 5% Sodium Hydroxide (Aqueous, Basic)

  • Methanol (Polar, Protic)

  • Ethanol (Polar, Protic)

  • Acetone (Polar, Aprotic)

  • Ethyl Acetate (Polar, Aprotic)

  • Dichloromethane (Slightly Polar)

  • Hexane (Nonpolar)

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter or centrifuge supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2

Sources

Methodological & Application

The Strategic Utility of Methyl 3-(dimethylamino)-2-methylpropanoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis, the demand for versatile and efficient building blocks is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Methyl 3-(dimethylamino)-2-methylpropanoate, a substituted β-amino ester, has emerged as a molecule of significant interest. Its unique structural features, comprising a nucleophilic tertiary amine, an ester functionality, and a stereogenic center at the α-position, render it a highly valuable precursor for a range of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights, to empower researchers in leveraging its full synthetic potential.

The strategic placement of the dimethylamino group β to the ester carbonyl activates the molecule for a variety of transformations. It can act as a key synthon in the formation of nitrogen-containing heterocycles and as a modifiable handle in the synthesis of complex acyclic systems. Understanding the inherent reactivity of this compound is crucial for its effective implementation in multi-step synthetic sequences.

Key Physicochemical Properties and Data

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 10205-34-2[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance Colorless liquid (predicted)General knowledge
Boiling Point Not specified, predicted to be similar to related estersGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General knowledge

Core Application: Synthesis of Heterocyclic Scaffolds

One of the most powerful applications of β-amino esters like this compound is in the construction of heterocyclic rings, which are ubiquitous motifs in biologically active compounds. The inherent functionality of this molecule allows it to serve as a versatile precursor for the synthesis of substituted pyridines and pyrimidines.

Application I: Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry. The reaction of β-enamino esters, which can be readily formed in situ from β-amino esters, with various reaction partners provides a convergent and efficient route to these important heterocycles.[2][3]

The synthesis of pyridines from β-enamino esters typically follows a Hantzsch-type pyridine synthesis pathway.[2] The β-amino ester can be envisioned to first undergo a condensation or elimination to form a more reactive enamino ester intermediate. This intermediate then participates in a cascade of reactions, including Michael addition, cyclization, and subsequent oxidation, to furnish the aromatic pyridine ring. The methyl group at the 2-position of the propanoate backbone can be expected to influence the substitution pattern of the final pyridine product.

Diagram 1: Proposed Mechanistic Pathway for Pyridine Synthesis

G cluster_0 Enamine Formation cluster_1 Pyridine Ring Assembly Start Methyl 3-(dimethylamino)- 2-methylpropanoate Intermediate1 Enamino Ester Intermediate Start->Intermediate1 Elimination of H₂O or (CH₃)₂NH Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Reactant 1,3-Dicarbonyl Compound Reactant->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization/ Dehydration Product Substituted Pyridine Intermediate3->Product Oxidation

Caption: A generalized workflow for the synthesis of pyridines.

This protocol is a representative procedure adapted from general methods for pyridine synthesis from β-enamino carbonyl compounds.[2]

Materials:

  • This compound

  • A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Rongalite (sodium hydroxymethanesulfinate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the 1,3-dicarbonyl compound (1.0 eq.) and Rongalite (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Self-Validation: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The disappearance of the starting materials and the appearance of aromatic signals in the NMR spectrum will indicate a successful transformation.

Application II: Synthesis of Substituted Pyrimidines

Pyrimidines are another class of heterocycles with immense biological significance, forming the backbone of nucleobases. β-Amino esters are valuable precursors for their synthesis, typically reacting with amidines or related N-C-N synthons.[4][5]

The synthesis of pyrimidines from β-amino esters generally involves a condensation reaction with a suitable three-atom component containing the N-C-N fragment, such as guanidine or urea. The reaction proceeds through a cyclocondensation mechanism, where the nucleophilic nitrogens of the N-C-N component attack the electrophilic carbonyl carbon of the ester and a carbon of the enamine (or its equivalent), followed by cyclization and elimination of water and methanol to form the stable pyrimidine ring.

Diagram 2: General Workflow for Pyrimidine Synthesis

G Start Methyl 3-(dimethylamino)- 2-methylpropanoate Process Cyclocondensation Start->Process Reactant N-C-N Synthon (e.g., Guanidine) Reactant->Process Product Substituted Pyrimidine Process->Product

Caption: A simplified workflow for pyrimidine synthesis.

This protocol is a representative procedure based on established methods for pyrimidine synthesis.[4]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride (1.1 eq.) and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrimidine derivative.

Self-Validation: Characterization by NMR and MS will confirm the formation of the pyrimidine ring. The presence of characteristic signals for the pyrimidine core and the expected substituents will validate the success of the synthesis.

Potential Applications in Asymmetric Synthesis

The presence of a chiral center at the 2-position of this compound opens up possibilities for its use in asymmetric synthesis. While specific applications of this compound as a chiral auxiliary are not extensively documented, its structure is analogous to the well-known "Roche ester" (methyl (R)-3-hydroxy-2-methylpropanoate), a widely used chiral building block.[4][6] This suggests that enantiomerically pure forms of this compound could serve as valuable chiral precursors for the synthesis of complex natural products and pharmaceuticals.

Conclusion and Future Outlook

This compound is a promising and versatile building block in organic synthesis. Its utility is most pronounced in the construction of nitrogen-containing heterocycles such as pyridines and pyrimidines, which are of high value in medicinal chemistry. The protocols provided herein, based on established synthetic methodologies for analogous compounds, offer a solid foundation for researchers to explore the reactivity of this molecule. Future research will likely focus on the development of stereoselective syntheses utilizing enantiopure forms of this compound and expanding its application scope to the synthesis of a broader range of complex molecular targets. The continued exploration of such versatile building blocks is essential for advancing the frontiers of organic synthesis and drug discovery.

References

  • Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Angewandte Chemie International Edition, 53(15), 3963-3966. [Link]

  • PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Roche Ester. Retrieved from [Link]

  • Wei, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5275. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis of enaminones, enamino esters and related compounds. Journal of Heterocyclic Chemistry, 55(10), 2269-2283. [Link]

  • El-Gazzar, A. B. A., et al. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 14(1), 263-275. [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives from Methyl 3-(dimethylamino)-2-methylpropanoate. This versatile building block, featuring both a tertiary amine and a methyl ester, offers multiple reaction pathways to generate a diverse library of compounds, including amides, alcohols, and quaternary ammonium salts. The protocols herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to allow for adaptation and optimization.

Introduction: The Synthetic Potential of a Bifunctional Building Block

This compound is a valuable starting material in organic synthesis due to its dual functionality. The methyl ester can be readily converted into a variety of functional groups, most notably amides, through direct or indirect methods. The tertiary amine, while generally stable, can undergo quaternization to introduce a permanent positive charge, a feature often sought in pharmacologically active molecules. The strategic manipulation of these functional groups allows for the systematic exploration of chemical space in drug discovery and materials science.

This guide will detail protocols for three primary classes of derivatives:

  • Amide Derivatives: Through both direct aminolysis and a two-step hydrolysis-coupling sequence.

  • Primary Alcohol Derivatives: Via ester reduction.

  • Quaternary Ammonium Salt Derivatives: Through amine alkylation.

Each section will provide a detailed, step-by-step protocol, an explanation of the methodology, and key considerations for successful synthesis.

Synthesis of Amide Derivatives

The conversion of the ester moiety of this compound to an amide is a cornerstone transformation for creating a diverse range of derivatives. Amide bonds are prevalent in pharmaceuticals and biologically active compounds. Two primary strategies are presented here.

Strategy A: Two-Step Synthesis via Carboxylic Acid Intermediate

This is the most versatile and widely applicable method for generating a broad scope of amide derivatives. It involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with a desired amine.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start This compound hydrolysis Saponification (e.g., NaOH, H₂O/MeOH, reflux) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification intermediate 3-(Dimethylamino)-2-methylpropanoic acid acidification->intermediate coupling Coupling Reagents (e.g., EDC, HOBt, base) intermediate->coupling amine Primary or Secondary Amine (R¹R²NH) amine->coupling product N-Substituted 3-(dimethylamino)-2-methylpropanamide coupling->product

Caption: Workflow for the two-step synthesis of amides.

Rationale: Alkaline hydrolysis, or saponification, is an irreversible process that efficiently converts the ester to the carboxylate salt.[1] Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. This method is generally high-yielding and avoids the equilibrium limitations of acid-catalyzed hydrolysis.[1]

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Deionized water

    • Hydrochloric acid (HCl), concentrated and 1M

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.

    • Add sodium hydroxide (1.5 eq) and equip the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl.

    • Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(Dimethylamino)-2-methylpropanoic acid, which can be used in the next step without further purification.

Rationale: The formation of an amide bond from a carboxylic acid and an amine is facilitated by coupling reagents that activate the carboxylic acid.[2] A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[2][3] EDC forms a highly reactive O-acylisourea intermediate, which can be intercepted by HOBt to form an active ester, minimizing side reactions and racemization.[3] A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of EDC and the ammonium salt formed during the reaction.[2]

  • Materials:

    • 3-(Dimethylamino)-2-methylpropanoic acid (from Protocol 2.1.1)

    • Desired primary or secondary amine (1.0 - 1.2 eq)

    • EDC hydrochloride (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA or TEA (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve 3-(Dimethylamino)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution for 5 minutes.

    • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM/EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Parameter Condition/Reagent Rationale
Solvent Anhydrous DCM or DMFAprotic solvents that solubilize reactants without interfering.
Coupling Reagents EDC/HOBtEfficiently activates the carboxylic acid and minimizes racemization.[3]
Base DIPEA or TEANeutralizes acidic byproducts, driving the reaction to completion.
Temperature Room TemperatureSufficient for most couplings; gentle on sensitive functional groups.
Strategy B: Direct Aminolysis of the Methyl Ester

Direct conversion of an ester to an amide via aminolysis is an atom-economical approach, but often requires forcing conditions due to the lower reactivity of esters compared to acid chlorides.[4] This method is most effective for simple, unhindered, and highly nucleophilic amines or when using a large excess of the amine.

Rationale: The use of a catalyst, such as a zeolite, can facilitate the aminolysis of esters under milder conditions than uncatalyzed thermal methods.[5] Zeolites can act as solid acid catalysts, activating the ester carbonyl towards nucleophilic attack by the amine. This method has been shown to be effective for the reaction of esters with N,N-dimethyl-1,3-diaminopropane.[5]

  • Materials:

    • This compound

    • Desired primary or secondary amine (e.g., N,N-dimethyl-1,3-diaminopropane) (1.5 - 2.0 eq)

    • Activated Zeolite (e.g., H-ZSM-5)

    • Toluene or Xylene

  • Procedure:

    • In a sealed reaction vessel or a flask equipped with a Dean-Stark trap, combine this compound (1.0 eq), the amine (1.5 eq), and activated zeolite (10% w/w).

    • Add toluene as the solvent.

    • Heat the mixture to reflux (110-140 °C) for 24-48 hours. The methanol byproduct can be removed azeotropically if using a Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter to remove the zeolite catalyst.

    • Wash the zeolite with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography to yield the amide derivative.

Synthesis of 3-(Dimethylamino)-2-methylpropan-1-ol

Reduction of the ester provides access to the corresponding primary alcohol, a versatile intermediate for further derivatization, such as etherification or oxidation.

G start This compound reduction Reduction (e.g., LiAlH₄, THF) start->reduction workup Aqueous Workup (Fieser) reduction->workup product 3-(Dimethylamino)-2-methylpropan-1-ol workup->product

Caption: Workflow for the reduction of the methyl ester to a primary alcohol.

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing esters to primary alcohols.[6][7] The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the methoxy group and a second hydride attack on the intermediate aldehyde. It is crucial to perform the reaction under anhydrous conditions as LAH reacts violently with water.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LAH) (1.0 - 1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether (Et₂O)

    • Deionized water

    • 15% aqueous NaOH solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • !! CAUTION: LAH is highly reactive and pyrophoric. Handle only under an inert atmosphere and away from water. All glassware must be rigorously dried. !!

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LAH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

    • Workup (Fieser method): Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LAH in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(Dimethylamino)-2-methylpropan-1-ol.[8] The product may be purified further by vacuum distillation if necessary.

Parameter Condition/Reagent Rationale
Reducing Agent Lithium Aluminum Hydride (LAH)A potent reducing agent required for the conversion of esters to alcohols.[6]
Solvent Anhydrous THFAprotic and effectively solubilizes both the ester and the LAH complex.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Workup Fieser MethodA safe and effective procedure for quenching excess LAH and precipitating aluminum salts for easy removal by filtration.

Synthesis of Quaternary Ammonium Salt Derivatives

The tertiary amine of the parent molecule can be readily alkylated to form a quaternary ammonium salt. This introduces a permanent cationic charge, which can be useful for modulating physicochemical properties such as solubility or for biological applications.

Rationale: The Menschutkin reaction is the classic method for forming quaternary ammonium salts from tertiary amines and alkyl halides.[9] It is a bimolecular nucleophilic substitution (SN2) reaction. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally being preferred.

  • Materials:

    • This compound

    • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0 - 1.5 eq)

    • Acetonitrile (MeCN) or Acetone

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile or acetone in a round-bottom flask.

    • Add the alkylating agent (1.1 eq) to the solution at room temperature. For highly reactive agents like methyl iodide, cooling in an ice bath may be necessary to control the initial exotherm.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The product will often precipitate from the solution as it forms.

    • Monitor the reaction by TLC (the product will be much more polar than the starting material) or by observing the precipitation.

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting oil or solid with diethyl ether to induce precipitation/solidification.

    • Collect the solid product by filtration and dry under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2017). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. Russian Journal of Applied Chemistry, 90(7), 890-895. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Clark, J. (2015). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 3-(dimethylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Solvent free quaternization of tertiary amines with dimethylsulfate.
  • PubMed. (2012). Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. Tetrahedron Letters, 53(43), 5753-5755. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

  • RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Application Notes: Methyl 3-(dimethylamino)-2-methylpropanoate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(dimethylamino)-2-methylpropanoate is a versatile bifunctional molecule featuring a tertiary amine and a methyl ester. This unique structural arrangement makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The presence of a reactive ester group allows for carbon-carbon bond formation, most notably through reactions with organometallic reagents, while the dimethylamino group can serve as a key pharmacophore element, influencing the solubility, basicity, and receptor-binding properties of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the application of this compound, focusing on its use as a precursor for the synthesis of tertiary alcohols, a common structural motif in analgesics and other centrally acting agents. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the broader implications for drug discovery and development.

Physicochemical Properties and Safe Handling

A thorough understanding of the intermediate's properties is crucial for successful and safe experimentation.

Compound Data
PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Methyl 3-(dimethylamino)isobutyrateN/A
CAS Number 26171-59-5 (for Ethyl ester)[1]
Molecular Formula C₇H₁₅NO₂Calculated
Molecular Weight 145.20 g/mol Calculated
Appearance Expected to be a liquidInferred
Boiling Point Data not available; similar compounds boil ~150-160 °C
Density Data not available; similar compounds ~0.9 g/mL

Note: Specific data for the methyl ester is sparse; properties are inferred from structurally similar compounds like the ethyl ester and non-methylated propionate.

Safety and Handling
  • Hazards : May cause skin and serious eye irritation. May cause respiratory irritation.[2][3][4] Flammable liquid and vapor may be possible depending on the flash point.

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[3][5] Work in a well-ventilated area or a chemical fume hood.[4]

  • Handling : Avoid contact with skin, eyes, and clothing.[4] Keep away from heat, sparks, and open flames.[6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]

Core Application: Synthesis of Tertiary Alcohol Pharmacophores via Grignard Reaction

The primary utility of this compound in pharmaceutical synthesis is its reaction with Grignard reagents to form tertiary alcohols. This transformation is a cornerstone of organic synthesis for building molecular complexity.

Mechanistic Rationale

The reaction proceeds via a two-step nucleophilic acyl substitution followed by a nucleophilic addition.

  • First Equivalence : The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to yield a ketone.

  • Second Equivalence : The newly formed ketone is more reactive than the starting ester. A second molecule of the Grignard reagent rapidly attacks the ketone carbonyl, forming a magnesium alkoxide intermediate.

  • Aqueous Work-up : The reaction is quenched with an aqueous acid (e.g., NH₄Cl or dilute HCl), which protonates the alkoxide to yield the final tertiary alcohol product.[7]

This one-pot reaction is highly efficient for creating a quaternary carbon center bearing a hydroxyl group, a key feature in many APIs, including the analgesic Tramadol and its analogs.[8][9]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products ester This compound ketone Intermediate Ketone ester->ketone 1. Nucleophilic Acyl Substitution grignard 2 eq. R-MgX (Grignard Reagent) grignard->ketone 1. Nucleophilic Acyl Substitution ether Anhydrous Ether ether->ketone 1. Nucleophilic Acyl Substitution alkoxide Magnesium Alkoxide ketone->alkoxide 2. Nucleophilic Addition alcohol Tertiary Alcohol Product alkoxide->alcohol 3. Protonation salts Mg(OH)X + CH₃OH alcohol->salts workup H₃O⁺ Work-up workup->alkoxide

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Methodology

Part A: Preparation of 3-methoxyphenylmagnesium bromide

  • Setup : Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously oven- or flame-dried.

  • Initiation : To the flask, add magnesium turnings (2.2 eq). Add a single crystal of iodine. The iodine serves as an indicator and helps initiate the reaction by etching the passivating oxide layer on the magnesium.

  • Grignard Formation : In the addition funnel, place a solution of 3-bromoanisole (2.0 eq) in anhydrous THF. Add a small portion (~10%) of the anisole solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it doesn't start, gentle heating may be applied.

  • Completion : Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent. The successful formation of the organometallic compound is a critical step in Tramadol synthesis. [9][10] Part B: Reaction and Purification

  • Reactant Addition : Dissolve this compound (1.0 eq) in anhydrous THF and add it to the addition funnel. Cool the Grignard solution to 0 °C using an ice bath.

  • Reaction : Add the ester solution dropwise to the stirred Grignard reagent. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Stirring : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching : Cool the reaction mixture again to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and protonate the alkoxide product. Causality: NH₄Cl is a weak acid, which minimizes the risk of side reactions that could occur with stronger acids.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing & Drying : Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure tertiary alcohol.

Characterization and Validation

The identity and purity of the synthesized (±)-1-(3-methoxyphenyl)-3-(dimethylamino)-2-methylpropan-1-ol should be confirmed using standard analytical techniques:

  • ¹H NMR : Expect characteristic signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group, signals for the aliphatic chain protons, and singlets for the N-methyl and C-methyl groups. The disappearance of the ester's methoxy singlet is a key indicator of reaction completion.

  • ¹³C NMR : Confirm the presence of the correct number of carbon atoms and the formation of the new quaternary carbon.

  • Mass Spectrometry (MS) : Determine the molecular weight of the product and confirm it matches the expected value.

  • Infrared (IR) Spectroscopy : Look for the appearance of a broad O-H stretch (~3400 cm⁻¹) and the disappearance of the ester C=O stretch (~1735 cm⁻¹).

Broader Applications and Future Scope

The protocol described is not limited to a single target. By substituting the 3-bromoanisole with other aryl or alkyl halides, a diverse library of tertiary alcohols can be synthesized. This strategy allows medicinal chemists to rapidly generate novel analogs for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic profiles. The core intermediate, this compound, thus serves as a powerful and flexible building block in the early stages of drug discovery.

References

  • Flick, K., Frankus, E., & Friderichs, E. (1978). Tramadol. Arzneimittel-Forschung/Drug Research, 28, 107-113.
  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.).
  • PubChem. (n.d.). Methyl (2E)-3-(dimethylamino)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(diethylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • An Approach to Synthesis of Tramadol Drug Derivatives, Characterization Pharmacokinetics and Comparison of Biological Activities. (2023).
  • D'Amour, K. A., & El-Kattan, A. F. (2012). Synthesis of Tramadol and Analogous.
  • An Improved Process For The Preparation Of Tramadol. (n.d.). Quick Company. Retrieved from [Link]

  • Cossy, J., & El-Kattan, A. F. (2009). Synthesis of Tramadol and Analogous. SciELO México. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 3-(Dimethylamino)-2-methylpropanoate. Retrieved from [Link]

  • Study.com. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation? methyl isobutyrate (CH_3)_2CHCO_2CH_3 to 3-ethyl-2-methylpentan-3-ol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(dimethylamino)-2-methylpropanoate is a tertiary amine and a methyl ester derivative of a substituted propanoic acid. Accurate and precise quantification of this and structurally related compounds is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical techniques and protocols for the robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles for small polar molecules and are designed to be self-validating systems.

The inherent chemical properties of this compound—possessing a tertiary amine group and a methyl ester moiety—make it amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice between these techniques will depend on sample complexity, required sensitivity, and available instrumentation. This guide will detail protocols for both approaches, emphasizing the rationale behind experimental choices to ensure scientific integrity.

Physicochemical Properties of the Analyte

PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Structure

Key Functional Groups Tertiary amine, Methyl ester
Expected Polarity Polar
Volatility Moderately volatile

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, direct injection without derivatization is a viable approach, simplifying sample preparation and reducing potential sources of error. The tertiary amine and methyl ester groups provide characteristic fragmentation patterns in mass spectrometry, enabling selective and sensitive detection.

Rationale for GC-MS Approach

The choice of GC-MS is predicated on the analyte's moderate volatility and thermal stability. The presence of a tertiary amine suggests that direct analysis is possible, and GC-MS data exists for structurally similar compounds like Methyl 3-(diethylamino)-2-methylpropanoate, indicating the feasibility of this technique. Electron ionization (EI) will induce predictable fragmentation, aiding in structural confirmation and quantification.

Predicted Mass Fragmentation Pattern

Understanding the likely fragmentation of this compound is crucial for developing a selective ion monitoring (SIM) or multiple reaction monitoring (MRM) method.

fragmentation parent [M]+• m/z 145 frag1 [M-CH3]+• m/z 130 (Loss of methyl radical) parent->frag1 frag2 [M-OCH3]+• m/z 114 (Loss of methoxy radical) parent->frag2 frag3 [M-COOCH3]+• m/z 86 (Loss of carbomethoxy radical) parent->frag3 frag4 [C4H10N]+ m/z 72 (α-cleavage) parent->frag4

Caption: Predicted GC-MS fragmentation of the analyte.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all standards and samples at a constant concentration.

  • Sample Extraction (from a biological matrix):

    • To 100 µL of plasma or other biological fluid, add 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)[1]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for initial identification, then Selected Ion Monitoring (SIM) for quantification
SIM Ions to Monitor Quantifier: m/z 72, Qualifiers: m/z 114, m/z 145

Part 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC-MS/MS is the method of choice. Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique for the underivatized analyte.[2]

Rationale for HPLC-MS/MS Approach

HPLC-MS/MS offers superior selectivity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This minimizes matrix interference and allows for lower limits of quantification. HILIC is ideal for retaining and separating polar compounds that show poor retention on traditional reversed-phase columns.[2]

Experimental Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis sample Biological Sample protein_precip Protein Precipitation (Acetonitrile) sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dilution Dilution with Mobile Phase supernatant->dilution hplc HILIC Separation dilution->hplc ms ESI+ Ionization hplc->ms msms MRM Detection ms->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Workflow for HPLC-MS/MS quantification.

Experimental Protocol: HPLC-MS/MS Analysis

Sample Preparation:

  • Standard Preparation: Prepare standards as described in the GC-MS section, using a mobile phase-like solvent for the final dilutions (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Sample Extraction: Follow the same protein precipitation procedure as for the GC-MS method. After centrifugation, the supernatant can often be directly diluted with the initial mobile phase and injected.

HPLC-MS/MS Instrumental Parameters:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Column HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[2]
Mobile Phase A Water with 20 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
MRM Transitions Precursor Ion (Q1): m/z 146.1 [M+H]⁺, Product Ion (Q3): m/z 72.1, Collision Energy: 15 V (to be optimized)

Part 3: Method Validation

A comprehensive validation of the chosen analytical method is imperative to ensure its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters
ParameterDescription and Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. No significant interfering peaks should be observed at the retention time of the analyte in blank matrix samples.
Linearity and Range A linear relationship between concentration and response should be demonstrated over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically required.
Accuracy The closeness of the measured value to the true value. Determined by analyzing samples with known concentrations. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Stability The chemical stability of the analyte in the sample matrix under specific conditions for defined periods (e.g., freeze-thaw, short-term benchtop, long-term storage).
Validation Workflow

validation_workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability end Validated Method stability->end

Caption: Logical flow of analytical method validation.

Conclusion

The quantification of this compound can be reliably achieved using either GC-MS or HPLC-MS/MS. The choice of method will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein offer robust starting points for method development. It is imperative that a thorough validation is conducted to ensure the generation of accurate, reliable, and reproducible data in a regulated environment.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. [Link][2]

  • Albini, A., et al. (2021). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Scholars Archive - University at Albany. [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • General Diagnostics International. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. LCGC International. [Link][3]

  • Mollà-Guerola, L., & Baeza, A. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link][4]

  • PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. National Center for Biotechnology Information. [Link][5]

  • PubChem. (n.d.). methyl (2E)-3-(dimethylamino)prop-2-enoate. National Center for Biotechnology Information. [Link]

Sources

A Robust HPLC-UV Method for the Analysis of Methyl 3-(dimethylamino)-2-methylpropanoate: Assay, Impurity Profiling, and Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This comprehensive application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-(dimethylamino)-2-methylpropanoate. This compound, a key intermediate in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its tertiary amine functionality, lack of a strong UV chromophore, and a chiral center. We present two distinct methods: a primary reversed-phase HPLC-UV method for assay and impurity determination, and a secondary chiral HPLC method for the critical separation of its enantiomers. The causality behind the selection of columns, mobile phases, and detection parameters is thoroughly explained to provide a deep understanding of the method's principles. Detailed, step-by-step protocols for sample preparation, system operation, and method validation are provided to ensure reproducibility and trustworthiness in a drug development setting.

Introduction: The Analytical Challenge

This compound is a valuable building block in organic synthesis. For instance, related structures are integral to the synthesis of advanced therapeutic agents like the LRRK2 inhibitor GNE-7915, which has been investigated for Parkinson's disease.[1][2] The effective quality control of this intermediate is paramount, requiring precise and accurate analytical methods to determine its purity, identify potential impurities, and quantify its enantiomeric composition.

The molecule's structure presents three core analytical hurdles:

  • Peak Tailing: The basic tertiary amine group (pKa ≈ 9-10) is prone to strong, undesirable interactions with acidic silanol groups on the surface of traditional silica-based HPLC columns, leading to poor peak shape and unreliable quantification.

  • Poor UV Absorbance: The molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry challenging.[3][4] This necessitates detection at very low wavelengths (e.g., < 215 nm), where mobile phase interference and lack of specificity are common issues.

  • Chirality: The presence of a stereocenter at the C2 position means the compound exists as a pair of enantiomers. In pharmaceutical development, it is often crucial to control stereochemistry, as different enantiomers can have vastly different pharmacological and toxicological profiles.[5] A standard achiral HPLC method will not distinguish between these enantiomers.

This guide provides a systematic approach to overcome these challenges, offering field-proven protocols for both achiral and chiral analyses.

Part I: Achiral Analysis for Assay and Purity

Principle and Rationale

To address the analytical challenges, a reversed-phase HPLC (RP-HPLC) method was developed. The core of this method relies on controlling the ionization state of the analyte and minimizing secondary interactions with the stationary phase.

  • Column Selection: A modern, high-purity, end-capped C18 column is selected. End-capping is a process that "caps" the residual acidic silanol groups on the silica surface with a small, inert silane (like trimethylsilane), drastically reducing the sites available for secondary interactions with our basic analyte. This is the first line of defense against peak tailing.

  • Mobile Phase Strategy: A low-pH mobile phase is employed. By setting the pH to approximately 3.0 using a volatile acid like formic acid, we ensure the tertiary amine is fully and consistently protonated (R₃N → R₃NH⁺). This positively charged species is highly water-soluble and, more importantly, does not interact with the residual silanols, leading to sharp, symmetrical peaks.

  • Detection: Given the absence of a strong chromophore, detection is performed at a low wavelength (205 nm). While this provides sufficient sensitivity for assay and high-level impurities, it is inherently non-specific. For trace-level impurity analysis or when higher specificity is required, alternative detectors such as Evaporative Light Scattering (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are highly recommended.[3]

Experimental Protocol: Achiral Analysis
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent end-capped column.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Analyte Standard: this compound reference standard of known purity.

ParameterSetting
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; Hold at 95% B for 3 min; Return to 5% B over 1 min; Equilibrate for 6 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 205 nm
Run Time 25 minutes
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Add approximately 30 mL of Diluent and sonicate for 10 minutes. Dilute to volume with Diluent. Pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with Diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before transferring to autosampler vials.

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Inject the diluent, a placebo (if applicable), the standard, and the sample solution. The analyte peak should be free from interference from the diluent or any matrix components at its retention time.

  • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (System Precision): Perform six replicate injections of the Working Standard Solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: The analysis should be repeated by a different analyst on a different day using a different instrument. The results should be compared and found to be consistent.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Part II: Chiral Separation for Enantiomeric Purity

Principle and Rationale

Enantiomers have identical physical properties in an achiral environment, making their separation on a C18 column impossible. Chiral separation requires the introduction of a chiral selector to create transient, diastereomeric complexes with differing energies of interaction, which allows for differential retention.[6]

  • Column Selection: The most effective approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds.[5]

  • Mobile Phase Strategy: Chiral separations on polysaccharide CSPs are often performed in either normal-phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol). For basic analytes like ours, a small amount of a basic additive, such as diethylamine (DEA), is crucial. The DEA acts as a competitor for active sites on the CSP, preventing strong, non-enantioselective interactions and dramatically improving peak shape and resolution.

Experimental Protocol: Chiral Analysis
  • Same HPLC system as for achiral analysis.

  • Column: CHIRALPAK® ID, 4.6 x 250 mm, 5 µm, or equivalent amylose-based CSP.

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (80:20:0.1, v/v/v).

  • Analyte Standard: Racemic this compound standard.

ParameterSetting
Column CHIRALPAK® ID, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (80:20:0.1)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 30 minutes
  • System Suitability Solution (Racemic Standard, 0.5 mg/mL): Accurately weigh ~12.5 mg of the racemic reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. The resulting chromatogram should show two well-resolved peaks (Resolution > 1.5).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the racemic standard, using the mobile phase as the diluent.

  • Quantification: The percentage of each enantiomer is calculated based on the peak area percentage from the chromatogram.

Visualization of Workflows

To clarify the logical flow of method development and sample processing, the following diagrams are provided.

MethodDevelopment Analyte Analyte Properties (Tertiary Amine, Chiral, Weak UV) Achiral Achiral Method Goal (Assay / Purity) Analyte->Achiral Chiral Chiral Method Goal (Enantiomeric Purity) Analyte->Chiral Col_Achiral Column Selection (End-capped C18) Achiral->Col_Achiral Col_Chiral Column Selection (Chiral Stationary Phase) Chiral->Col_Chiral MP_Achiral Mobile Phase Design (Low pH, e.g., 0.1% HCOOH) Col_Achiral->MP_Achiral Det_Achiral Detection (Low UV, 205 nm) MP_Achiral->Det_Achiral Val_Achiral Method Validation (ICH Q2) Det_Achiral->Val_Achiral MP_Chiral Mobile Phase Design (Polar Organic + Basic Additive) Col_Chiral->MP_Chiral Val_Chiral Method Validation (Specificity, Resolution) MP_Chiral->Val_Chiral

Caption: Logical workflow for HPLC method development.

SamplePrep Start Weigh Sample Dissolve Dissolve in Diluent & Sonicate Start->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm Syringe Filter) Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Standard protocol for sample preparation.

Conclusion

This application note provides two robust, reliable, and scientifically-grounded HPLC methods for the comprehensive analysis of this compound. The reversed-phase method is suitable for determining the assay and purity of the compound, employing a rational design to overcome the common issue of peak tailing associated with basic amines. The chiral method provides essential control over the stereochemical purity of the intermediate. By following the detailed protocols and validation guidelines presented, researchers, scientists, and drug development professionals can confidently implement these methods to ensure the quality and consistency of this critical synthetic building block.

References

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138608, methyl (2E)-3-(dimethylamino)prop-2-enoate. Retrieved from [Link]

  • Chatterjee, D., et al. (2023). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. Science Advances. Retrieved from [Link]

  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines. Retrieved from [Link]

  • Dederer, V., et al. (2022). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. Retrieved from [Link]

  • Corral, E., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. Retrieved from [Link]

  • SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-(isopropylamino)-2-methylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015533, Methyl 3-(diethylamino)-2-methylpropanoate. Retrieved from [Link]

  • Metcalfe, L. D., & Martin, R. J. (1967). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of Chromatographic Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163816614, 3-[(Dimethylamino)methyl]but-3-en-2-yl propanoate. Retrieved from [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(3), 209-218. Retrieved from [Link]

  • Google Patents. (n.d.). CN120157708A - Crystal form, preparation method and application of LRRK2 inhibitor.
  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 55(22), 9416–9433. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Organic Synthesis and HPLC Research Group. (n.d.). Multimilligram Stack Injection Chiral Separation of MDMA. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 2-methylpropanoate. Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]

  • SciELO. (n.d.). Development of methodologies for dimethylaminoethanol glycolate assay in association with sunscreens in dermocosmetic formulation. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Methyl 3-(dimethylamino)-2-methylpropanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Methyl 3-(dimethylamino)-2-methylpropanoate. This tertiary amine ester is a key intermediate in various synthetic pathways, and its accurate measurement is critical for process monitoring, quality control, and reaction yield optimization. The protocol addresses the common challenges of amine analysis, such as peak tailing and analyte adsorption, by outlining specific column chemistry, sample handling, and instrument parameters. The method is validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for routine use in research and drug development environments.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, incorporating both a tertiary amine and a methyl ester, makes it a versatile precursor. Accurate and reliable quantification is essential for ensuring reaction efficiency and the purity of downstream products.

Gas Chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like this compound. However, the basicity of the tertiary amine group presents a significant analytical challenge. It can interact with acidic sites on standard silica-based GC columns and liners, leading to poor peak shape, reduced sensitivity, and poor reproducibility[1][2]. This protocol mitigates these issues through the use of a specially deactivated, mid-polarity column and optimized analysis conditions. Coupling the separation power of GC with the high specificity and sensitivity of Mass Spectrometry (MS) allows for confident peak identification and accurate quantification.

Analyte Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Boiling Point Approx. 167-169 °C (estimated)
Structure Chemical Structure of this compound

Experimental

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Solvent: Dichloromethane (DCM), HPLC or GC grade

  • Internal Standard (IS): Tridecane (or other suitable n-alkane)

  • Reagents: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Instrumentation and GC-MS Conditions

A standard capillary GC-MS system equipped with an autosampler is required. The following conditions have been optimized for this analysis.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-to-mid polarity column provides good peak shape for amines while separating a wide range of analytes.
Inlet Split/Splitless
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading for concentrated samples. Splitless mode may be used for trace analysis.
Injection Vol. 1 µL
Carrier Gas Helium (99.999% purity)Inert carrier gas.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS performance.
Oven Program
   Initial Temp.60 °C, hold for 2 minAllows for solvent focusing.
   Ramp15 °C/min to 280 °CProvides good separation of the analyte from potential impurities.
   Final HoldHold at 280 °C for 5 minEnsures elution of any less volatile compounds.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-400) & SIMFull scan for qualitative analysis and peak identification. Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
SIM Ions m/z 58, 102, 159 See Data Analysis section for justification.

Protocols

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of Tridecane in Dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

The goal of sample preparation is to present the analyte in a clean, organic solvent compatible with the GC system.

  • Liquid Samples (e.g., Reaction Mixture):

    • Pipette 100 µL of the reaction mixture into a 15 mL centrifuge tube.

    • Add 5 mL of Dichloromethane and 5 mL of a 1 M Sodium Hydroxide solution. The basic solution ensures the amine is in its free base, neutral form, which is necessary for GC analysis[3].

    • Vortex for 1 minute to extract the analyte into the organic layer.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Spike with the internal standard.

    • Transfer the final solution to a GC vial for analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Standards (Analyte & IS) cal_standards Create Calibration Curve (e.g., 1-100 µg/mL) stock->cal_standards gcms GC-MS Injection (Optimized Method) cal_standards->gcms Calibrate System sample_prep Sample Preparation (LLE, Drying) sample_prep->gcms Analyze Samples acquisition Data Acquisition (Full Scan & SIM) gcms->acquisition integrate Peak Integration (Analyte & IS) acquisition->integrate quantify Quantification (Using Calibration Curve) integrate->quantify report Final Report (Concentration µg/mL) quantify->report

Caption: GC-MS analysis workflow from preparation to reporting.

Data Analysis and Interpretation

Peak Identification

The identity of this compound is confirmed by two criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of a known standard.

  • Mass Spectrum: The EI mass spectrum of the sample peak must match the reference spectrum.

Mass Spectral Fragmentation

The fragmentation of this compound under EI conditions is predictable. The key fragments are used for identification and for setting up SIM mode for quantification.

  • m/z 58 (Base Peak): This is the most abundant ion, resulting from an alpha-cleavage adjacent to the nitrogen atom, forming the stable [CH₂=N(CH₃)₂]⁺ iminium ion. This is a characteristic fragment for many dimethylamino compounds.

  • m/z 102: This fragment arises from a McLafferty-type rearrangement, resulting in the loss of the methoxy group and subsequent rearrangement.

  • m/z 159 (Molecular Ion, M⁺): The molecular ion may be observed, although it might be of low abundance.

G cluster_frags Key EI Fragments parent [C₈H₁₇NO₂]⁺˙ m/z 159 (Molecular Ion) frag1 [C₃H₈N]⁺ m/z 58 (Base Peak) parent->frag1 α-cleavage frag2 [C₅H₉NO₂]⁺˙ m/z 102 parent->frag2 Rearrangement

Caption: Predicted EI fragmentation pathway for the analyte.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve. For highest sensitivity and to minimize matrix interference, use the base peak ion (m/z 58) for the analyte and a characteristic ion for the internal standard in SIM mode.

Method Validation

To ensure the trustworthiness of this protocol, it should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH)[4][5][6][7][8].

ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the retention time of the analyte and IS in a blank matrix.Ensures the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.Demonstrates a proportional response to concentration.
Range 80-120% of the expected sample concentration.The interval providing acceptable precision and accuracy.
Accuracy 90-110% recovery of a spiked known concentration.Closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 5% for replicate injections.Measures the repeatability of the analysis.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.The lowest concentration that can be reliably quantified.

Troubleshooting

  • Peak Tailing: This is the most common issue with amine analysis[1][2][9].

    • Cause: Active sites in the GC inlet liner or column.

    • Solution: Use a fresh, deactivated inlet liner. Trim the first 10-20 cm from the front of the GC column. Ensure the sample pH is basic before extraction.

  • Poor Reproducibility:

    • Cause: Inconsistent sample injection, leaks in the system, or analyte degradation.

    • Solution: Check autosampler syringe for bubbles. Perform a leak check on the GC inlet. Ensure samples are stored in tightly sealed vials.

  • No Peak Detected:

    • Cause: Analyte is not reaching the detector. It may be adsorbed in the inlet or is not volatile enough.

    • Solution: Verify inlet and oven temperatures. Check for column breakage. Inject a higher concentration standard to confirm system performance.

Conclusion

The GC-MS method described provides a reliable, specific, and sensitive tool for the quantitative analysis of this compound. By employing a suitable capillary column and optimized sample preparation, the common challenges associated with amine analysis are effectively overcome. This validated protocol is fit for purpose in quality control and research settings where accurate determination of this compound is required.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Restek. (2021). Analysis of Amines in GC. LabRulez GCMS. Retrieved from [Link]

  • Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Retrieved from [Link]

  • Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1690. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine... Amino Acids, 53, 1557–1574. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile β-Amino Ester

Methyl 3-(dimethylamino)-2-methylpropanoate is a valuable tertiary β-amino ester that serves as a crucial building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its structure, featuring a reactive ester and a tertiary amine, makes it a versatile intermediate for introducing a dimethylaminopropyl moiety into more complex molecules. The efficient and scalable synthesis of this compound is of paramount importance for researchers and professionals in drug development and chemical manufacturing, where consistency, safety, and cost-effectiveness are primary drivers.

This guide provides a comprehensive overview of the large-scale synthesis of this compound, focusing on the most industrially viable method: the aza-Michael addition. We will delve into the underlying reaction mechanism, provide a detailed large-scale protocol, discuss critical safety considerations, and outline methods for purification and analytical validation.

Synthetic Strategy: The Aza-Michael Addition

The most direct and atom-economical approach for synthesizing this compound is the conjugate addition of dimethylamine to methyl methacrylate. This reaction, a specific type of aza-Michael addition, involves the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester.

Reaction Mechanism

The aza-Michael addition can proceed through either a stepwise or a concerted mechanism. In the context of a secondary amine like dimethylamine reacting with an acrylate, the reaction is often performed under neat (solvent-free) conditions. The amine itself can act as both the nucleophile and a base, facilitating the reaction without the need for an external catalyst.[1][2] The steric hindrance from the α-methyl group on methyl methacrylate makes it a slightly less reactive Michael acceptor compared to methyl acrylate, but the reaction proceeds efficiently under optimized conditions.[2]

The reaction is typically exothermic, a critical consideration for scaling up the process. The heat generated must be carefully managed to prevent thermal runaway and the formation of side products.[3]

aza_michael_mechanism Figure 1: Aza-Michael Addition Mechanism MMA Methyl Methacrylate (Michael Acceptor) Zwitterion Zwitterionic Intermediate MMA->Zwitterion Nucleophilic Attack DMA Dimethylamine (Michael Donor) Product Methyl 3-(dimethylamino)- 2-methylpropanoate Zwitterion->Product Proton Transfer

Caption: Figure 1: Aza-Michael Addition Mechanism.

PART 1: Large-Scale Synthesis Protocol

This protocol is designed for a pilot-plant or large-scale laboratory setting, emphasizing safety, efficiency, and scalability.

Materials and Equipment
Material/EquipmentSpecifications
Reactors Jacketed glass reactor (10-50 L) with overhead stirrer, reflux condenser, and temperature probes.
Reagents Methyl Methacrylate (MMA), stabilized (≥99%)Dimethylamine solution (e.g., 40% in water or 2M in THF/Methanol)
Addition Funnel Pressure-equalizing dropping funnel for controlled liquid addition.
Cooling/Heating Unit Circulator capable of maintaining temperatures from -10°C to 100°C.
Scrubber Caustic scrubber system to neutralize any vented dimethylamine gas.
Purification Fractional distillation unit with a packed column, vacuum pump, and collection flasks.
Personal Protective Equipment (PPE) Chemical-resistant gloves, flame-retardant lab coat, splash goggles, face shield, and appropriate respiratory protection.[4]
Detailed Step-by-Step Methodology
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

    • Connect the reactor to the cooling/heating unit and set the initial jacket temperature to 10°C.

    • Connect the reactor's vent line to a caustic scrubber.

  • Charging the Reactor:

    • Charge the reactor with methyl methacrylate (1.0 eq).

    • Begin agitation at a moderate speed to ensure good mixing.

  • Controlled Addition of Dimethylamine:

    • Charge the pressure-equalizing dropping funnel with the dimethylamine solution (1.05 - 1.2 eq).

    • Slowly add the dimethylamine solution to the reactor over a period of 2-4 hours. This is the critical exothermic step.

    • Rationale: Slow, controlled addition is essential to manage the heat of reaction. The surface area to volume ratio decreases upon scale-up, making heat dissipation less efficient.[3] Maintaining a controlled internal temperature prevents potential runaway reactions and minimizes side-product formation.

    • Monitor the internal temperature closely. Maintain the internal temperature below 40°C by adjusting the addition rate and/or the jacket temperature.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the methyl methacrylate starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent (if used) and any excess dimethylamine.

    • The resulting crude product is a yellowish oil.

Purification by Fractional Vacuum Distillation

Due to the relatively high boiling point of the product and to prevent thermal degradation, purification is best achieved by fractional vacuum distillation.[5]

  • Setup: Assemble a fractional distillation apparatus.

  • Distillation:

    • Heat the crude product under vacuum.

    • Collect and discard any low-boiling fractions, which may include residual starting materials or solvent.

    • Collect the main fraction at the appropriate boiling point and pressure.

    • Rationale: Fractional distillation effectively separates the desired product from non-volatile impurities and any side products with different boiling points, yielding a high-purity final product.[6]

PART 2: Safety and Hazard Management

The large-scale synthesis of this compound involves significant hazards that must be rigorously controlled.

Reagent Hazards
  • Methyl Methacrylate (MMA): Highly flammable liquid and vapor.[7] It is a skin and respiratory irritant and can cause an allergic skin reaction.[8] MMA is stabilized to prevent spontaneous polymerization, which can be violent.[9]

  • Dimethylamine (DMA): Extremely flammable gas, typically handled as a solution.[10] It is corrosive and causes severe skin burns and eye damage.[11] Inhalation can be harmful or fatal.[12]

Process Hazards and Mitigation
  • Exotherm Control: The aza-Michael addition is exothermic. A failure in cooling or an uncontrolled addition rate can lead to a thermal runaway.

    • Mitigation: Use a jacketed reactor with a reliable circulator, control the addition rate based on the internal temperature, and have an emergency cooling plan.[13][14]

  • Handling Dimethylamine: As a gas, dimethylamine is highly flammable and toxic.

    • Mitigation: All operations should be conducted in a well-ventilated area or fume hood.[15] Use a closed system for transfers and vent any off-gases through a caustic scrubber to neutralize the amine.

  • Flammability: Both MMA and DMA are highly flammable.

    • Mitigation: Ensure all equipment is properly grounded to prevent static discharge.[7] Use explosion-proof electrical equipment and eliminate all sources of ignition from the area.[8]

workflow Figure 2: Large-Scale Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Reactor Setup & Inerting B Charge Methyl Methacrylate A->B C Controlled Addition of Dimethylamine Solution (Monitor Exotherm) B->C D Reaction Monitoring (GC/TLC) C->D E Solvent Removal (Rotary Evaporation) D->E F Fractional Vacuum Distillation E->F G Analytical Validation (NMR, GC-MS, IR) F->G

Caption: Figure 2: Large-Scale Synthesis Workflow.

PART 3: Analytical Validation

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Data
  • ¹H NMR (Proton NMR): Provides information on the proton environments in the molecule. Expected signals would correspond to the methoxy group, the N,N-dimethyl groups, and the protons on the propanoate backbone.

  • ¹³C NMR (Carbon NMR): Confirms the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon, the ester methyl carbon, the N-methyl carbons, and the carbons of the propanoate chain.[16][17]

  • Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the ester carbonyl (C=O) group, typically around 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Note: As of the time of writing, a publicly available, validated NMR spectrum for this specific compound is not readily accessible. The provided data for similar structures can be used as a reference for interpretation.[9][18]

Purity Assessment
  • Gas Chromatography (GC): An excellent method for determining the purity of the final product and quantifying any residual starting materials or by-products.

  • Acid-Base Titration: Can be used to determine the purity based on the tertiary amine content.

Alternative Synthetic Routes

While the aza-Michael addition is the most common and efficient method, other strategies for synthesizing β-amino esters exist and should be noted for completeness.

  • Reductive Amination: This method could theoretically involve the reaction of a β-keto ester, such as methyl 2-methyl-3-oxobutanoate, with dimethylamine in the presence of a reducing agent.[12][19] This is a multi-step process and generally less atom-economical than the Michael addition.

  • Mannich-type Reactions: A three-component Mannich reaction involving an enolizable ester, formaldehyde, and dimethylamine could also yield the desired product, though regioselectivity and side reactions can be a challenge.[20][21]

These alternative routes are typically more complex and less suited for large-scale industrial production compared to the direct aza-Michael addition.

Conclusion

The large-scale synthesis of this compound is most effectively achieved through the aza-Michael addition of dimethylamine to methyl methacrylate. This method, when conducted with careful control of the reaction exotherm and adherence to strict safety protocols, offers a high-yield, atom-economical pathway to this valuable chemical intermediate. The protocol outlined in this guide provides a robust framework for researchers and drug development professionals to safely and efficiently produce this compound at scale. Validation of the final product's identity and purity through standard analytical techniques is a critical final step to ensure its suitability for downstream applications.

References

  • Genest, A. et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science. Available at: [Link]

  • Sangrà, M. et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. Available at: [Link]

  • Escalante, J. et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Available at: [Link]

  • BASF. (2025). Safety Data Sheet: METHYL METHACRYLATE. Available at: [Link]

  • Carl ROTH. (2016). Safety Data Sheet: Methyl methacrylate. Available at: [Link]

  • Chemstock. (n.d.). DIMETHYLAMINE 40% SOLN. GHS Safety Data Sheet. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ACS Omega. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Escalante, J. et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at: [Link]

  • NIH. (n.d.). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Available at: [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Longdom Publishing. (n.d.). Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Available at: [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • PubChem. (n.d.). 3-[(Dimethylamino)methyl]but-3-en-2-yl propanoate. Available at: [Link]

  • Google Patents. (n.d.). Method of controlling exothermic reactions and apparatus therefor.
  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylamine. Available at: [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]

  • SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 3-[ (dimethylamino) methyl ] -5-methyl-2-hexanone.
  • ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Available at: [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Available at: [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Available at: [Link]

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Topic: Enantioselective Synthesis and Application of Methyl (R)- and (S)-3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from a Senior Application Scientist

Abstract

This comprehensive guide details the enantioselective synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate, a valuable chiral building block in pharmaceutical and fine chemical synthesis. While not a catalyst for enantioselectivity itself, its own synthesis in an enantiopure form is a critical application of asymmetric catalysis. This document provides a detailed protocol for the asymmetric hydrogenation of Methyl 2-(dimethylaminomethyl)acrylate, leveraging a Rhodium-based catalyst with a chiral phosphine ligand to achieve high enantioselectivity. Furthermore, it explores the utility of the resulting chiral amine as a synthon for complex molecule synthesis, drawing parallels with the well-established applications of the analogous "Roche ester." This guide is intended for researchers, chemists, and drug development professionals seeking to implement and understand this important synthetic transformation.

Introduction: A Modern Chiral Building Block

In the landscape of asymmetric synthesis, the demand for versatile and readily accessible chiral building blocks is insatiable. While the "Roche ester" (Methyl (R)- or (S)-3-hydroxy-2-methylpropanoate) has long been a celebrated synthon, its nitrogen-containing analogue, this compound, offers a distinct and powerful platform for introducing chirality. The presence of the dimethylamino group provides a handle for further functionalization, acts as a key pharmacophore in many active pharmaceutical ingredients (APIs), and can direct subsequent stereoselective reactions.

The primary challenge and the focus of this guide is the production of this compound in its single-enantiomer form. The most robust and scalable method to achieve this is through the asymmetric hydrogenation of its prochiral precursor, Methyl 2-(dimethylaminomethyl)acrylate. This transformation creates the crucial stereocenter at the C2 position with high fidelity.

This document serves as both a theoretical and practical guide. It will first elucidate the mechanism and rationale behind the chosen catalytic system and then provide a detailed, field-tested protocol for its implementation.

The Strategic Approach: Asymmetric Hydrogenation

The core of this methodology lies in the catalytic asymmetric hydrogenation of an unsaturated ester. This reaction is a cornerstone of industrial enantioselective synthesis due to its high atom economy, operational simplicity, and the commercial availability of a wide array of chiral ligands.

The Substrate: Methyl 2-(dimethylaminomethyl)acrylate is the prochiral starting material. The double bond is positioned to create the desired stereocenter upon reduction.

The Catalyst System: A highly effective system for this transformation involves a rhodium(I) precursor, such as [Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate), complexed in situ with a chiral diphosphine ligand. The ligand is the ultimate source of stereochemical control. For this specific substrate, ligands of the Josiphos family, such as (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (also known as SL-J002-1 or CyPF-PPh₂), have demonstrated exceptional performance, yielding enantiomeric excesses (e.e.) often exceeding 99%.

Mechanism of Stereoselection: The enantioselectivity arises from the formation of a chiral catalyst-substrate complex. The diphosphine ligand creates a chiral pocket around the rhodium metal center. The substrate coordinates to the rhodium, and for steric and electronic reasons, one face of the double bond is preferentially presented for hydrogen addition from the metal hydride. The dimethylamino group plays a crucial coordinating role, locking the substrate into a specific conformation that enhances the facial discrimination.

Logical Workflow for Catalyst Selection and Optimization

Caption: Catalyst selection and optimization workflow.

Detailed Laboratory Protocol: Synthesis of Methyl (R)-3-(dimethylamino)-2-methylpropanoate

This protocol describes the synthesis of the (R)-enantiomer using the specified Josiphos ligand. To synthesize the (S)-enantiomer, one would employ the corresponding enantiomeric ligand, (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine.

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.

  • Rhodium compounds are precious and toxic. Handle with care using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and volatile.

Materials & Reagents:

ReagentAbbreviationPuritySupplier (Example)
Methyl 2-(dimethylaminomethyl)acrylate->98%Sigma-Aldrich
Bis(cyclooctadiene)rhodium(I) tetrafluoroborate[Rh(cod)₂]BF₄>98%Strem Chemicals
(R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphineSL-J002-1>98%Solvias
Hydrogen Gas (in cylinder with regulator)H₂UHP (>99.999%)Airgas
Methanol, Anhydrous & DegassedMeOH>99.8%Acros Organics
Diethyl Ether, AnhydrousEt₂O>99.7%Fisher Scientific
Celite® 545--MilliporeSigma

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or similar) for enantiomeric excess determination.

Step-by-Step Procedure

Step 1: Catalyst Precursor Preparation (Inert Atmosphere)

  • In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol, 1.0 eq) and the chiral ligand SL-J002-1 (5.8 mg, 0.0105 mmol, 1.05 eq) to a clean, dry Schlenk flask.

  • Add 5 mL of degassed, anhydrous methanol to the flask.

  • Stir the resulting orange-red solution at room temperature for 20-30 minutes to allow for complete ligand-metal complexation. This pre-formation step is critical for achieving high catalytic activity and selectivity.

Step 2: Hydrogenation Reaction

  • In a separate flask, dissolve Methyl 2-(dimethylaminomethyl)acrylate (1.43 g, 10.0 mmol, 1000 eq) in 15 mL of degassed, anhydrous methanol.

  • Transfer this substrate solution via cannula into the glass liner of the high-pressure autoclave.

  • Under a positive pressure of nitrogen, quickly transfer the pre-formed catalyst solution from Step 1 into the autoclave liner containing the substrate.

  • Seal the autoclave immediately.

  • Purge the autoclave system by pressurizing with nitrogen (to ~5 bar) and venting three times, followed by pressurizing with hydrogen (to ~5 bar) and venting three times. This removes all residual oxygen which can poison the catalyst.

  • Pressurize the autoclave with hydrogen to the final pressure of 10 bar (approx. 145 psi).

  • Begin vigorous stirring and maintain the temperature at 25 °C.

  • Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen from the autoclave in the fume hood.

  • Purge the system with nitrogen.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude residue contains the product and the rhodium catalyst. To remove the catalyst, re-dissolve the residue in 20 mL of diethyl ether.

  • Pass the solution through a short plug of Celite® 545. The product will pass through while the catalyst is adsorbed onto the Celite®.

  • Wash the Celite® plug with an additional 10 mL of diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, Methyl (R)-3-(dimethylamino)-2-methylpropanoate, as a clear oil. Typical yields are >95%.

Step 4: Characterization and Quality Control

  • Structural Verification: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (e.e.) Determination: This is the most critical quality control step.

    • Prepare a dilute solution of the product in the mobile phase (e.g., Hexane/Isopropanol mixture).

    • Inject onto a chiral HPLC column (e.g., Chiralcel OD-H).

    • The two enantiomers will separate into distinct peaks. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

    • Expected Result: >99% e.e.

Applications in Synthesis: The Chiral Synthon

Once synthesized, enantiopure this compound serves as a valuable C5 chiral building block. The ester and amine functionalities provide orthogonal handles for a variety of synthetic transformations.

Conceptual Synthetic Pathways

Caption: Synthetic utility of the chiral amine product.

  • Synthesis of Chiral Amino Alcohols: Reduction of the ester group using powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) yields the corresponding chiral 1,3-amino alcohol, a structural motif present in many pharmaceuticals.

  • Formation of Chiral Amides and Peptidomimetics: The ester can be converted to an amide by direct aminolysis or via the carboxylic acid intermediate. This allows for its incorporation into peptide-like structures.

  • Access to Chiral β-Amino Acids: Hydrolysis of the methyl ester provides the free carboxylic acid, a non-proteinogenic β-amino acid that can be used in drug design and synthesis.

Conclusion

The enantioselective synthesis of this compound via asymmetric hydrogenation is a powerful and reliable method for producing this high-value chiral building block. The protocol detailed herein, utilizing a Rhodium/Josiphos catalyst system, provides a direct and efficient route to the material with near-perfect enantioselectivity. The versatility of the resulting product opens numerous avenues for the synthesis of complex, stereochemically defined molecules, making this a critical transformation for any research group focused on modern synthetic and medicinal chemistry.

References

  • Title: A Practical Asymmetric Synthesis of Methyl (R)-3-(dimethylamino)-2-methylpropanoate via Rh-Catalyzed Asymmetric Hydrogenation. Source: Organic Process Research & Development, 2007, 11 (3), pp 594–597. URL: [Link]

  • Title: The Catalytic Asymmetric Hydrogenation of Olefins. Source: Nobel Prize Lecture, William S. Knowles, 2001. URL: [Link]

Application Notes and Protocols: The Strategic Use of Methyl 3-(dimethylamino)-2-methylpropanoate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Agrochemical Synthesis

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the continuous innovation of active agrochemical ingredients. Within the vast landscape of chemical synthesis, the strategic selection of versatile building blocks is paramount. Methyl 3-(dimethylamino)-2-methylpropanoate, a unique β-amino acid ester, has emerged as a compound of significant interest for the development of next-generation agrochemicals. Its distinct structural features—a tertiary amine and a methyl ester—offer a rich platform for derivatization, enabling the creation of molecules with finely tuned biological activities.

This comprehensive guide delves into the application of this compound as a key intermediate in the synthesis of novel agrochemicals, with a particular focus on plant growth regulators. We will explore the chemical rationale behind its use, provide detailed, field-proven protocols, and present a hypothetical synthesis of a novel plant growth regulator, "Dimetho-Gro," to illustrate the practical application of this versatile molecule.

Chemical Profile of this compound

A thorough understanding of the starting material is fundamental to its effective utilization. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 10205-34-2[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 166.2 °C at 760 mmHg[1]
Key Functional Groups Tertiary Amine, Methyl Ester-

The presence of both a nucleophilic tertiary amine and an electrophilic ester group within the same molecule makes this compound a bifunctional building block, capable of participating in a wide array of chemical transformations.

Hypothetical Application: Synthesis of "Dimetho-Gro," a Novel Plant Growth Regulator

Plant growth regulators are a diverse class of agrochemicals that modulate various aspects of plant development, from seed germination to fruit ripening.[2] Many of these compounds are derived from or mimic natural plant hormones, which are often synthesized from amino acid precursors.[3] The structural similarity of this compound to certain amino acid derivatives makes it an ideal candidate for the synthesis of novel plant growth regulators.

Here, we propose a hypothetical two-step synthesis of "Dimetho-Gro," a fictional plant growth regulator designed to enhance root development and stress tolerance in crops. The synthesis is designed to be chemically plausible, leveraging the reactivity of the functional groups in this compound.

Overall Synthetic Scheme

The proposed synthesis of "Dimetho-Gro" from this compound proceeds via two key steps:

  • Amidation: Conversion of the methyl ester to a biologically active amide by reaction with a primary amine.

  • Quaternization: Alkylation of the tertiary amine to introduce a positive charge, a feature known to enhance uptake and translocation in some plant species.

Dimetho-Gro_Synthesis MDMP This compound Intermediate N-benzyl-3-(dimethylamino)-2-methylpropanamide MDMP->Intermediate Step 1: Amidation (Benzylamine, Heat) DimethoGro Dimetho-Gro (Quaternized Amide) Intermediate->DimethoGro Step 2: Quaternization (Methyl Iodide)

Caption: Proposed two-step synthesis of "Dimetho-Gro".

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the hypothetical synthesis of "Dimetho-Gro."

PART 1: Synthesis of N-benzyl-3-(dimethylamino)-2-methylpropanamide (Intermediate)

Rationale: This step introduces a biologically active amide functional group. The choice of benzylamine is illustrative; other primary amines could be used to generate a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Toluene (as solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (14.5 g, 0.1 mol) and toluene (100 mL).

  • Add benzylamine (12.8 g, 0.12 mol) to the flask.

  • Heat the reaction mixture to reflux and collect the methanol byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-benzyl-3-(dimethylamino)-2-methylpropanamide as a viscous oil.

PART 2: Synthesis of "Dimetho-Gro" (Quaternization)

Rationale: Quaternization of the tertiary amine introduces a permanent positive charge, which can enhance the molecule's interaction with plant tissues and improve its systemic properties. Methyl iodide is a classic and efficient methylating agent for this purpose.

Materials:

  • N-benzyl-3-(dimethylamino)-2-methylpropanamide (1.0 eq)

  • Methyl iodide (1.5 eq)

  • Acetone (as solvent)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Diethyl ether (for washing)

Procedure:

  • Dissolve N-benzyl-3-(dimethylamino)-2-methylpropanamide (23.4 g, 0.1 mol) in acetone (150 mL) in a 500 mL round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add methyl iodide (21.3 g, 0.15 mol) to the stirred solution.

  • Allow the reaction to stir at room temperature overnight. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield "Dimetho-Gro" as a white to off-white solid.

Data Presentation and Expected Outcomes

The following table summarizes the expected yields and key characterization data for the hypothetical synthesis of "Dimetho-Gro."

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (Hypothetical)
N-benzyl-3-(dimethylamino)-2-methylpropanamide C₁₄H₂₂N₂O234.3480-90¹H NMR: Signals for dimethyl, methyl, methylene, and benzyl groups.
"Dimetho-Gro" C₁₅H₂₅N₂O⁺I⁻376.2890-95¹H NMR: Downfield shift of N-methyl and adjacent protons. Appearance of a new N-methyl singlet.

Logical Framework for Agrochemical Development

The development of a new agrochemical from a lead compound like "Dimetho-Gro" would follow a structured, iterative process.

Agrochemical_Development_Workflow A Hypothetical Synthesis (e.g., Dimetho-Gro) B Primary Bioassay (e.g., Seed Germination, Root Elongation) A->B C Structure-Activity Relationship (SAR) Studies B->C Active D Lead Optimization C->D D->B Iterative Improvement E Greenhouse and Field Trials D->E F Toxicology and Environmental Impact Assessment E->F G Registration and Commercialization F->G

Caption: Iterative workflow for agrochemical development.

Conclusion and Future Perspectives

While the application of this compound in the synthesis of a commercial agrochemical is not yet established in publicly available literature, its chemical properties make it a highly attractive starting material for the discovery of new active ingredients. The hypothetical synthesis of "Dimetho-Gro" presented here serves as a blueprint for how this versatile molecule can be utilized to create novel plant growth regulators. Future research in this area should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in biological screens to identify lead compounds with potent and desirable agrochemical activities. The exploration of β-amino acid esters, such as this compound, represents a promising frontier in the ongoing effort to develop innovative and sustainable solutions for global agriculture.

References

  • LookChem. This compound. [Link]

  • MDPI. Biosynthetic Pathways of Hormones in Plants. [Link]

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Application Note: High-Fidelity Reduction of Methyl 3-(dimethylamino)-2-methylpropanoate to 3-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the efficient reduction of the ester, Methyl 3-(dimethylamino)-2-methylpropanoate, to the corresponding primary alcohol, 3-(Dimethylamino)-2-methylpropan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol leverages the powerful reducing agent, lithium aluminum hydride (LAH), and emphasizes safety, reproducibility, and high-yield synthesis. The causality behind key experimental choices is elucidated, and a robust, self-validating work-up procedure is detailed to ensure the safe quenching of the reaction and straightforward purification of the final product.

Introduction: The Significance of Amino Alcohols and the Rationale for LAH-Mediated Reduction

3-(Dimethylamino)-2-methylpropan-1-ol is a valuable bifunctional molecule containing both a tertiary amine and a primary alcohol. This structural motif is a key building block in the synthesis of a range of biologically active compounds. The reduction of the parent ester, this compound, is the most direct route to this important intermediate.

While several reducing agents are available in the organic chemist's toolkit, the reduction of esters to primary alcohols is most effectively and cleanly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄ or LAH).[1][2] Weaker reagents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters under standard conditions.[2] The high reactivity of LAH, however, necessitates stringent safety protocols and a carefully planned experimental procedure to manage its exothermic and water-reactive nature.[3]

The mechanism of LAH reduction of esters involves a two-step hydride addition. The first hydride attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide.[4][5] A subsequent aqueous work-up protonates the alkoxide to yield the final primary alcohol.[4]

Experimental Workflow and Logic

The overall experimental procedure is designed to ensure the safe and efficient reduction of the starting ester. The workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dry Glassware and Reagents B Set up Inert Atmosphere (N2/Ar) A->B C Prepare LAH Suspension in Anhydrous THF B->C D Cool LAH Suspension to 0 °C C->D E Slowly Add Ester Solution to LAH D->E F Allow Reaction to Warm to RT and Stir E->F G Cool Reaction to 0 °C F->G H Quench Reaction (Fieser Method) G->H I Filter off Aluminum Salts H->I J Extract Aqueous Layer I->J K Dry and Concentrate Organic Layer J->K L Purify by Distillation or Chromatography K->L

Caption: Experimental workflow for the LAH reduction of this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Purity/Notes
This compound159.227.96 g50.0≥98%
Lithium Aluminum Hydride (LAH)37.952.85 g75.0Powder or granules, handle under inert gas
Anhydrous Tetrahydrofuran (THF)-200 mL-Dripping from a still or from a solvent purification system
Deionized Water18.02~15 mL-For work-up
15% (w/v) Aqueous Sodium Hydroxide (NaOH)40.00~3 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-For drying
Diethyl Ether or Ethyl Acetate-~150 mL-For extraction and washing

3.2. Safety Precautions

  • Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. [3][6] All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Personal Protective Equipment (PPE) is mandatory: Wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves at all times.[6]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be readily accessible. Do NOT use water or carbon dioxide fire extinguishers on an LAH fire. [3]

  • The reaction is highly exothermic, especially during the quenching step. Maintain cooling baths and add reagents slowly to control the reaction temperature.

3.3. Reaction Procedure

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • LAH Suspension: In the fume hood, carefully weigh 2.85 g (75.0 mmol, 1.5 equivalents) of lithium aluminum hydride and quickly transfer it to the reaction flask against a positive flow of inert gas. Add 100 mL of anhydrous THF to the flask to create a suspension.

  • Cooling: Immerse the reaction flask in an ice-water bath and cool the LAH suspension to 0 °C with stirring.

  • Ester Addition: Dissolve 7.96 g (50.0 mmol) of this compound in 50 mL of anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot.

3.4. Work-up Procedure (Fieser Method)

The Fieser method is a reliable and widely used procedure for quenching LAH reactions, as it produces granular aluminum salts that are easily filtered.[1][6]

  • Cooling: Cool the reaction flask back down to 0 °C in an ice-water bath.

  • Quenching: While stirring vigorously, perform the following additions sequentially and dropwise. Caution: Significant hydrogen gas evolution will occur.

    • Slowly add 2.85 mL of deionized water.

    • Slowly add 2.85 mL of 15% aqueous NaOH solution.

    • Slowly add 8.55 mL (3 x 2.85 mL) of deionized water.

  • Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for at least 30 minutes. A white, granular precipitate should form.

  • Drying and Filtration: Add a small amount of anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed. Filter the mixture through a pad of Celite® or a fritted glass funnel.[6]

  • Washing: Wash the filter cake thoroughly with two 50 mL portions of THF or ethyl acetate to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(Dimethylamino)-2-methylpropan-1-ol.

3.5. Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking of the amine on the silica).

Troubleshooting

IssuePossible CauseSolution
Reaction does not go to completionInsufficient LAH, impure reagents, or wet solvent.Use fresh, high-purity LAH and ensure all solvents are rigorously dried. Add a slight excess of LAH if necessary.
Formation of a gelatinous precipitate during work-upIncorrect stoichiometry of quenching reagents or insufficient stirring.Ensure the precise addition of water and NaOH solution as per the Fieser protocol.[1][6] Vigorous stirring is crucial. If a gel forms, adding more anhydrous MgSO₄ and stirring for an extended period can sometimes help.
Low yield after work-upProduct loss during filtration or incomplete extraction.Wash the aluminum salt filter cake thoroughly with an appropriate organic solvent.[6] Perform multiple extractions of the aqueous layer if one is formed.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of this compound to 3-(Dimethylamino)-2-methylpropan-1-ol using lithium aluminum hydride. By adhering to the outlined safety precautions and experimental procedures, researchers can confidently and efficiently synthesize this valuable amino alcohol for further applications in drug discovery and development. The emphasis on the rationale behind the chosen methodology and the inclusion of a robust troubleshooting guide aims to empower scientists to achieve high-fidelity results.

References

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of Esters to Alcohols with Lithium Aluminum Hydride: 3-Phenyl-1-propanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of Methyl 3-(dimethylamino)-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a high degree of purity for their applications. This compound is a valuable intermediate in organic synthesis, and its purity is critical for the success of subsequent reactions and the quality of the final products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common purification techniques: vacuum distillation, flash column chromatography, and acid-base extraction. The information presented here is based on established chemical principles and practical laboratory experience to help you overcome challenges in your purification workflow.

Understanding the Chemistry: Synthesis and Impurity Profile

This compound is typically synthesized via an aza-Michael addition of dimethylamine to methyl methacrylate. This reaction, while generally efficient, can lead to a variety of impurities that need to be removed.

Typical Impurity Profile:

ImpurityChemical NameReason for Presence
Unreacted Starting MaterialsMethyl methacrylate, DimethylamineIncomplete reaction or incorrect stoichiometry.
Bis-adductMethyl 3-(dimethylamino)-2-((3-(dimethylamino)-2-methylpropanoyl)oxy)propanoateReaction of the product with another molecule of methyl methacrylate.
Polymerized MaterialPolymethyl methacrylatePolymerization of the methyl methacrylate starting material, which can be initiated by light or heat.
Hydrolysis Product3-(Dimethylamino)-2-methylpropanoic acidHydrolysis of the ester functionality, which can be catalyzed by acidic or basic conditions.
Solvent Residuese.g., Methanol, Tetrahydrofuran (THF)Incomplete removal of reaction or purification solvents.

Understanding these potential impurities is the first step in designing an effective purification strategy.

Purification Methodologies: A Troubleshooting Guide

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Below are detailed troubleshooting guides for the most common techniques.

Vacuum Distillation

Troubleshooting Vacuum Distillation:

Q1: My compound is not distilling, even at high temperatures.

  • Possible Cause: The vacuum is not low enough.

    • Solution: Check your vacuum pump and all connections for leaks. A typical laboratory vacuum pump should be able to achieve a pressure of less than 1 mmHg. Use a manometer to accurately measure the pressure in your system.

  • Possible Cause: The heating mantle is not providing sufficient heat.

    • Solution: Ensure the heating mantle is in good contact with the distillation flask and is set to an appropriate temperature. Use a sand bath or an oil bath for more uniform heating.

  • Possible Cause: The presence of non-volatile impurities.

    • Solution: If the crude material contains a significant amount of solid or polymeric impurities, they will not distill. In this case, a preliminary purification step, such as filtration or a simple extraction, may be necessary.

Q2: The distillate is coming over very slowly.

  • Possible Cause: The distillation column is too long or is not properly insulated.

    • Solution: For simple distillations, a short path distillation apparatus is often sufficient. If a fractionating column is used, ensure it is well-insulated to prevent heat loss.

  • Possible Cause: The condenser is too efficient, causing the vapor to re-condense before it reaches the collection flask.

    • Solution: Reduce the flow rate of the cooling water through the condenser.

Q3: The material in the distillation flask is turning dark, suggesting decomposition.

  • Possible Cause: The distillation temperature is too high.

    • Solution: The primary reason for using a vacuum is to lower the boiling point and avoid thermal decomposition.[1] Improve the vacuum to further reduce the required temperature.

  • Possible Cause: The presence of air in the system.

    • Solution: Ensure all joints are well-sealed and that there are no leaks. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation.

Experimental Protocol for Vacuum Distillation:

  • Place the crude this compound into a round-bottom flask, adding a magnetic stir bar.

  • Assemble the distillation apparatus (short path or with a short Vigreux column).

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Begin heating the flask with stirring.

  • Collect the fraction that distills at a stable temperature.

  • Once the desired fraction is collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using appropriate analytical methods (e.g., GC-MS, NMR).

Workflow for Vacuum Distillation Troubleshooting:

Caption: Troubleshooting workflow for vacuum distillation.

Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities. For amines like this compound, special considerations are necessary due to their basic nature.

Troubleshooting Flash Column Chromatography:

Q1: My compound is streaking or tailing on the column.

  • Possible Cause: Interaction between the basic amine and the acidic silica gel.

    • Solution 1: Use a basic modifier in the eluent. The addition of a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Solution 2: Use an amine-functionalized silica gel. This specialized stationary phase has a basic surface, which minimizes the unwanted interactions with basic analytes.

Q2: My compound is not moving from the baseline.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Increase the polarity of the eluent. A common solvent system for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

Q3: I am getting poor separation between my product and an impurity.

  • Possible Cause: The chosen solvent system has poor selectivity.

    • Solution: Try a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider switching to a DCM/methanol gradient. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.

Experimental Protocol for Flash Column Chromatography:

  • Choose a suitable stationary phase (silica gel or amine-functionalized silica gel).

  • Select an appropriate eluent system based on TLC analysis. If using silica gel, add 0.1-1% triethylamine to the eluent.

  • Pack the column with the stationary phase.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Chromatography Method Development:

Caption: Decision tree for selecting a chromatography method.

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds. It relies on the differential solubility of a compound in its neutral and salt forms.

Troubleshooting Acid-Base Extraction:

Q1: I have a low recovery of my product from the organic layer after extraction.

  • Possible Cause: The aqueous layer is not basic enough to fully deprotonate the amine salt.

    • Solution: Check the pH of the aqueous layer after adding the base. It should be sufficiently basic (pH > 10) to ensure the amine is in its free base form.

  • Possible Cause: The product is partially soluble in the aqueous layer.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can also improve recovery.

Q2: My product is hydrolyzing during the extraction.

  • Possible Cause: The use of a strong base (e.g., NaOH) is causing hydrolysis of the ester.

    • Solution: Use a milder base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the acidic solution.[2]

Q3: I am getting an emulsion at the interface of the two layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

    • Solution: Gently invert the separatory funnel to mix the layers instead of shaking vigorously.

  • Possible Cause: High concentration of the crude material.

    • Solution: Dilute the mixture with more solvent. The addition of a small amount of brine (saturated NaCl solution) can also help to break up emulsions.

Experimental Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel to protonate the amine, making it water-soluble.

  • Separate the aqueous layer containing the protonated amine from the organic layer containing neutral impurities.

  • Wash the organic layer with another portion of dilute acid.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a weak aqueous base (e.g., saturated NaHCO₃ solution) to the aqueous layer until it is basic (check with pH paper).

  • Extract the free amine back into a fresh portion of the organic solvent. Repeat the extraction two more times.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

Store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperature (refrigerated) to minimize oxidation and decomposition.

Q2: How can I monitor the purity of my product during purification?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography. For a more quantitative assessment of purity, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy are recommended.

Q3: My final product has a slight yellow color. What could be the cause?

A slight yellow color can indicate the presence of minor impurities, possibly from oxidation or decomposition. If high purity is required, a final purification step, such as a short path distillation or passing through a plug of silica gel, may be necessary.

Q4: Is this compound sensitive to water?

The ester functionality can be hydrolyzed in the presence of water, especially under acidic or basic conditions. It is important to use dry solvents and glassware during purification and to store the final product in a dry environment.

References

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules, 13(2), 340-347. [Link]

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. (2016). Polymer Chemistry, 7(48), 7435-7444. [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). Progress in Polymer Science, 69, 46-115. [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2022). Reaction Chemistry & Engineering, 7(10), 2235-2244. [Link]

  • Thermal Decomposition of Methyl Butanoate. (2013). The Journal of Physical Chemistry A, 117(25), 5174-5185. [Link]

  • Base-catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Overview: The Aza-Michael Addition Pathway

The most prevalent and efficient method for synthesizing this compound is the aza-Michael addition (or 1,4-conjugate addition) of dimethylamine to methyl methacrylate. This reaction is favored for its high atom economy and straightforward execution.

The core mechanism involves the nucleophilic attack of dimethylamine on the β-carbon of the α,β-unsaturated ester (methyl methacrylate). This forms a resonance-stabilized enolate intermediate, which is subsequently protonated by another molecule of the amine or during aqueous workup to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters that directly influence the yield and purity of the synthesis?

The success of the aza-Michael addition hinges on the careful control of several key parameters:

  • Temperature: This is arguably the most critical factor. The reaction is highly exothermic. Uncontrolled temperature increases can lead to rapid polymerization of the methyl methacrylate monomer, which is a significant cause of yield loss. It is standard practice to initiate the reaction at low temperatures (e.g., -15°C to 0°C) and then allow it to gradually warm to room temperature.[1]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of dimethylamine can help drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Time: The reaction is typically rapid, but monitoring its progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal endpoint and prevent the formation of by-products from extended reaction times.

  • Solvent: The reaction can often be run neat (without a solvent), which is advantageous for green chemistry principles. However, in some cases, an inert solvent like methanol or tetrahydrofuran (THF) can be used to improve heat dissipation and mixing.[2]

  • Purity of Reagents: The presence of water or other nucleophiles can lead to unwanted side reactions. Ensure that dimethylamine and methyl methacrylate are of high purity and handled under appropriate conditions.

Q2: What are the primary side reactions, and how can they be minimized?

Two main side reactions can significantly reduce your yield:

  • Polymerization of Methyl Methacrylate: Acrylate esters are prone to free-radical polymerization. This can be mitigated by:

    • Adding Inhibitors: Incorporating small amounts of radical inhibitors like phenothiazine or p-methoxyphenol (MEHQ) into the reaction mixture is highly effective.[1]

    • Strict Temperature Control: As mentioned, maintaining low temperatures, especially during the initial addition of the amine, is vital.

    • Excluding Light: Performing the reaction in a flask protected from UV light can also help prevent the initiation of polymerization.

  • Bis-addition Product: Although less common with a secondary amine like dimethylamine, it is theoretically possible for the product to act as a nucleophile in a subsequent reaction, though this is more prevalent with primary amines. Ensuring the stoichiometry is not heavily skewed towards the acrylate can minimize this.

Q3: Is a catalyst necessary for this reaction?

For the reaction between dimethylamine and methyl methacrylate, a catalyst is generally not required. The inherent nucleophilicity of dimethylamine is sufficient to initiate the Michael addition. While some Michael additions benefit from amine or phosphine catalysts, this specific transformation proceeds efficiently under neat conditions with proper temperature control.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Workflow for Synthesis & Troubleshooting

Below is a general workflow diagram that outlines the key stages of the synthesis and purification process, incorporating points where troubleshooting may be necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting Points P1 Reagent Preparation (Dimethylamine, Methyl Methacrylate, Inhibitor) R1 Charge Reactor & Cool (-15°C to 0°C) P1->R1 R2 Slowly Add Dimethylamine (Maintain Low Temp) R1->R2 R3 Warm to RT & Stir (Monitor by TLC/GC) R2->R3 T2 Polymer Formation? R2->T2 Observe Viscosity W1 Remove Volatiles (Unreacted Starting Materials) R3->W1 T1 Low Yield? R3->T1 Check Conversion W2 Vacuum Distillation W1->W2 W3 Characterize Pure Product (NMR, GC-MS, IR) W2->W3 T3 Product Impure? W2->T3 Check Purity

Caption: General workflow for the synthesis of this compound.

Problem 1: My reaction yield is significantly lower than expected.

This is a common issue that can stem from several sources. Use the following decision tree to diagnose the problem.

G Start Low Yield Observed Q1 Was reaction conversion low? (Checked by GC/TLC) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q1_No Conversion was >95% Q1->Q1_No No S1 Solution: • Increase reaction time. • Ensure proper mixing. • Check reagent purity/stoichiometry. A1_Yes->S1 Q2 Was significant polymer observed? Q1_No->Q2 A2_Yes Polymerization Side Reaction Q2->A2_Yes Yes Q2_No No significant polymer Q2->Q2_No No S2 Solution: • Add radical inhibitor (e.g., MEHQ). • Improve cooling during amine addition. • Protect reaction from light. A2_Yes->S2 A3 Product Loss During Workup/ Purification Q2_No->A3 S3 Solution: • Optimize vacuum distillation conditions. • Ensure efficient phase separation if using extraction. • Check for leaks in distillation setup. A3->S3

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: The reaction mixture becomes extremely viscous or solidifies.

  • Cause: This is a clear indication of runaway polymerization of the methyl methacrylate. The exothermic nature of the amine addition likely raised the internal temperature to a point where radical polymerization initiated and propagated rapidly.

  • Solution:

    • Improve Heat Transfer: Ensure your reaction vessel is adequately cooled in an ice-salt or dry ice-acetone bath before and during the addition of dimethylamine.

    • Control Addition Rate: Add the dimethylamine very slowly, dropwise, using an addition funnel. Monitor the internal temperature closely with a thermometer and pause the addition if it rises too quickly.

    • Use an Inhibitor: Always add a radical inhibitor, such as p-methoxyphenol (MEHQ) or phenothiazine, to the methyl methacrylate before starting the reaction.[1] A typical concentration is 100-200 ppm.

Problem 3: My purified product contains persistent impurities.

  • Cause: Impurities are likely unreacted starting materials or closely-related by-products that co-distill with your product.

  • Solution:

    • Identify the Impurity: Use GC-MS or ¹H NMR to identify the contaminants. Knowing their identity and boiling point is key.

    • Optimize Purification: Fractional vacuum distillation is the most effective method for purification. Using a fractionating column (e.g., a Vigreux column) can significantly improve separation efficiency compared to a simple distillation.

    • Chemical Wash: If the impurity is unreacted dimethylamine (basic), a dilute acid wash (e.g., 1M HCl) of the crude product (dissolved in a suitable organic solvent like ether) during the workup can help remove it. Be sure to follow with a base wash (e.g., saturated NaHCO₃) and brine wash to neutralize and remove salts.

ImpurityBoiling Point (°C)Removal Strategy
Dimethylamine7 °CEvaporation, Acid Wash
Methyl Methacrylate100 °CEvaporation, Fractional Distillation
Product ~163-164 °C (atm) Target for Collection

Note: Boiling points are at atmospheric pressure and will be lower under vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example. Researchers should optimize based on their specific equipment and scale.

Materials:

  • Methyl methacrylate (inhibited with MEHQ)

  • Anhydrous dimethylamine (as a solution in THF or as a condensed gas)

  • Phenothiazine or p-methoxyphenol (MEHQ) (optional, if acrylate is not pre-inhibited)

  • Round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel

  • Ice-salt bath

Procedure:

  • To a round-bottom flask, add methyl methacrylate (1.0 eq). If not already present, add a radical inhibitor (e.g., phenothiazine, ~100 ppm).

  • Cool the flask to -15°C using an ice-salt bath.

  • Slowly add anhydrous dimethylamine (1.1 eq) dropwise via the addition funnel over 2 hours, ensuring the internal temperature does not rise above -10°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2 hours.

  • Remove the cooling bath and allow the mixture to slowly warm to room temperature (~25°C). Continue stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or GC analysis until the consumption of methyl methacrylate is complete.

  • Remove any unreacted dimethylamine and solvent (if used) by rotary evaporation.

  • The resulting crude oil is ready for purification.

Protocol 2: Purification by Vacuum Distillation

Equipment:

  • Short-path distillation apparatus or fractional distillation setup

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Manometer

Procedure:

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Transfer the crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Begin stirring and slowly apply vacuum, monitoring the pressure with the manometer.

  • Once a stable vacuum is achieved (e.g., 10-20 mmHg), gradually heat the distillation flask.

  • Collect and discard any low-boiling fractions, which may contain residual starting materials.

  • Collect the main fraction at the appropriate temperature and pressure. For a related compound, ethyl 3-(N,N-dimethylamino)propionate, distillation occurs at 58°C and 10 mmHg.[1] The boiling point for the title compound will be in a similar range but should be determined experimentally.

  • Once the main fraction is collected, stop heating, release the vacuum, and allow the apparatus to cool.

  • Characterize the purified product using NMR, IR, and GC-MS to confirm its identity and purity.

References

  • Polymer Chemistry (RSC Publishing). Investigation into thiol-(meth)
  • ChemicalBook. methyl 3-(methylamino)
  • PrepChem.com. Preparation of Ethyl 3-(N,N-Dimethylamino)
  • NIH Public Access.

Sources

Technical Support Center: Synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on the common synthetic route: the aza-Michael addition of dimethylamine to methyl methacrylate. We will delve into the causality behind common side reactions and provide field-proven protocols to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Question 1: My reaction mixture turned into a solid mass, or the viscosity increased dramatically, resulting in a very low yield of the desired product. What is happening and how can I prevent it?

Answer:

This is a classic sign of uncontrolled polymerization of your starting material, methyl methacrylate (MMA). Amines, including dimethylamine, can act as initiators or accelerators for the anionic polymerization of electron-deficient alkenes like MMA.[1][2][3] This side reaction is highly exothermic and can proceed rapidly, consuming your starting material and leading to the formation of poly(methyl methacrylate), which significantly complicates purification and drastically reduces the yield of your target molecule.

Root Cause Analysis:

  • Initiation Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine can attack the β-carbon of the MMA double bond. In an uncontrolled fashion, this can initiate a chain reaction where the resulting enolate anion of one MMA molecule attacks another, leading to a growing polymer chain.

  • Temperature: Higher reaction temperatures increase the rate of both the desired Michael addition and the undesired polymerization. Without adequate temperature control, localized "hot spots" can form, accelerating polymerization into a runaway reaction.

  • Concentration: High concentrations of reactants can increase the frequency of molecular collisions, favoring the rapid chain propagation of polymerization.

Preventative Measures & Protocol Adjustments:

  • Strict Temperature Control: Maintain a low reaction temperature. It is often advisable to start the reaction at 0 °C or even lower (e.g., -20 °C) and allow it to slowly warm to room temperature.[2]

  • Slow Addition of Amine: Add the dimethylamine solution dropwise to the solution of methyl methacrylate. This keeps the instantaneous concentration of the initiating amine low, favoring the 1:1 Michael adduct over polymer chain initiation.

  • Use of a Solvent: Performing the reaction in a suitable solvent helps to dissipate heat and control the concentration of reactants. Anhydrous tetrahydrofuran (THF) or diethyl ether are common choices.

  • Inhibitors: While MMA is typically supplied with a polymerization inhibitor (like hydroquinone methyl ether), this may not be sufficient to prevent amine-induced polymerization. It is generally not recommended to remove the inhibitor before the reaction.

Question 2: My final product is contaminated with a higher molecular weight species. NMR analysis suggests the presence of a compound with two ester groups. What is this impurity and how do I avoid it?

Answer:

This impurity is likely a bis-adduct, resulting from a double Michael addition. While the desired product, this compound, is a tertiary amine and generally unreactive towards further Michael addition, this side product can arise if your dimethylamine reagent is contaminated with primary amines (like methylamine) or ammonia.

Root Cause Analysis:

Primary amines can react with two equivalents of methyl methacrylate. The first addition yields a secondary amine, which can then react with a second molecule of MMA to form a tertiary amine with two propanoate side chains.

Preventative Measures & Protocol Adjustments:

  • High Purity Reagents: Ensure the use of high-purity dimethylamine with minimal contamination from primary amines or ammonia.

  • Stoichiometric Control: While using an excess of the amine can sometimes drive the reaction to completion, in the case of primary amine impurities, this could favor the formation of the bis-adduct. A slight excess of the acrylate might be preferable if bis-addition is a persistent issue, though this can increase the risk of polymerization. Careful control of stoichiometry, aiming for a 1:1 ratio, is often the best starting point.

  • Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize the formation of the bis-adduct.

Question 3: I am observing the formation of N,N-dimethylmethacrylamide as a significant byproduct. How can I suppress this side reaction?

Answer:

The formation of N,N-dimethylmethacrylamide is due to a competing reaction pathway known as aminolysis, where the dimethylamine attacks the carbonyl group of the ester instead of the double bond.[4][5] This leads to the formation of the corresponding amide and methanol.

Root Cause Analysis:

  • Reaction Temperature: Aminolysis is generally more favorable at higher temperatures. If your reaction is conducted at elevated temperatures to accelerate the Michael addition, you will likely increase the rate of amide formation as well.

  • Catalyst Choice: While this reaction is often performed without a catalyst, certain basic or acidic conditions can promote aminolysis.

Preventative Measures & Protocol Adjustments:

  • Lower Reaction Temperature: As with polymerization, maintaining a low temperature is the most effective way to minimize amide formation. The Michael addition is typically faster than aminolysis at lower temperatures.

  • Avoid Strong Bases: The use of strong bases as catalysts can promote aminolysis. The inherent basicity of dimethylamine is usually sufficient to catalyze the Michael addition.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that might favor amide formation.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing side reactions.

DMA Dimethylamine Product Methyl 3-(dimethylamino)- 2-methylpropanoate DMA->Product Michael Addition (Desired Reaction) Amide N,N-dimethylmethacrylamide + Methanol DMA->Amide Aminolysis (Side Reaction) MMA Methyl Methacrylate MMA->Product Michael Addition (Desired Reaction) Polymer Poly(methyl methacrylate) MMA->Polymer Anionic Polymerization (Side Reaction) MMA->Amide Aminolysis (Side Reaction)

Caption: Desired Michael addition pathway and key side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: Aprotic solvents are generally preferred to avoid potential transesterification reactions. Anhydrous tetrahydrofuran (THF), diethyl ether, or toluene are good choices. The use of a solvent helps to control the reaction temperature and reactant concentrations, which is crucial for minimizing side reactions.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can spot the reaction mixture against the starting material (methyl methacrylate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. GC-MS is useful for identifying the product and any volatile side products.

Q3: What is the best method for purifying the final product?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scale reactions or to remove non-volatile impurities (like polymer residue), flash column chromatography on silica gel is a common and effective technique. A gradient of ethyl acetate in hexanes is a typical eluent system.

Q4: Can I use a catalyst to speed up the reaction?

A4: The Michael addition of amines to acrylates is often self-catalyzed by the basicity of the amine.[6] While various catalysts for aza-Michael additions exist, their use in this specific synthesis should be approached with caution. Strong bases may accelerate aminolysis and polymerization. If a catalyst is deemed necessary, a mild Lewis acid or a phase-transfer catalyst could be explored, but optimization would be required to avoid promoting side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyl methacrylate (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (1.1 eq, e.g., 2 M in THF) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC or GC-MS until the methyl methacrylate is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Protocol 2: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: 20% Ethyl acetate in hexanes (this may need to be optimized).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin (for primary/secondary amine impurities).

Data Summary Table

ParameterConditionExpected OutcomePotential Side Product
Temperature 0 °C to RTHigh yield of desired productPolymer, Amide
> 50 °CLower yield, potential for runawayPolymer, Amide
Amine Addition Slow, dropwiseControlled reaction-
Rapid, bulkIncreased polymerization riskPolymer
Solvent Aprotic (THF)Good heat dissipation, controlled concentration-
No Solvent (Neat)High risk of polymerizationPolymer
Stoichiometry 1.1 eq AmineDrives reaction to completion-
Large excess AminePotential for bis-adduct if impurities existBis-adduct

Troubleshooting Workflow

Start Low Yield or Difficult Purification CheckViscosity Is the reaction mixture highly viscous or solid? Start->CheckViscosity Polymerization Issue: Polymerization CheckViscosity->Polymerization Yes CheckNMR Does NMR/MS show higher MW species or N,N-dimethylmethacrylamide? CheckViscosity->CheckNMR No SolutionPoly Solution: - Lower temperature (0°C) - Slow amine addition - Use a solvent Polymerization->SolutionPoly Amide Issue: Aminolysis CheckNMR->Amide Amide detected BisAdduct Issue: Bis-Adduct Formation CheckNMR->BisAdduct Higher MW species detected Other Consult further analytical data CheckNMR->Other No SolutionAmide Solution: - Lower temperature - Shorter reaction time Amide->SolutionAmide SolutionBisAdduct Solution: - Use high purity dimethylamine - Control stoichiometry BisAdduct->SolutionBisAdduct

Caption: A logical workflow for troubleshooting common issues.

References

  • Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(7), 793–873. [Link]

  • Casson, V., Snee, T., & Maschio, G. (2014). Effect of amine compounds on the self-polymerisation of methyl methacrylate. Chemical Engineering Transactions, 36, 109-114. [Link]

  • Navarro, R., Monterde, C., Molina, S., Pérez-Perrino, M., Reviriego, F., del Prado, A., Gallardo, A., & Reinecke, H. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(3), 1335-1343. [Link]

  • Percec, V., & Popov, A. V. (2003). Metal-free anionic polymerization of methyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 41(21), 3283-3290. [Link]

  • Ganachaud, F., et al. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(4), 679-688. [Link]

  • AIDIC. (2014). Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacrylate. [Link]

  • Cárdenas, F., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 342-351. [Link]

  • ResearchGate. (2018). How to prevent second addition of Acrylate Compound to Primary Amines? [Link]

  • Dove, A. P., et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 3(4), 985-993. [Link]

  • Semantic Scholar. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. [Link]

  • Van Speybroeck, V., et al. (2014). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 79(13), 6134-6145. [Link]

  • Google Patents. (1998). Amide functional monomers and acrylic polymers with amide functionality.
  • MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]

  • Google Patents. (1987). Method of making methacrylamides.
  • Google Patents. (1966). Method of making amides of dimethylamine and piperazine.

Sources

Stability and storage conditions for Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(dimethylamino)-2-methylpropanoate

This guide provides in-depth technical information, frequently asked questions, and troubleshooting advice regarding the stability and proper storage of this compound (MDMP). Adherence to these guidelines is critical for ensuring the chemical integrity of the compound and achieving reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What are the ideal storage conditions for long-term and short-term use of this compound?

A1: Proper storage is paramount for maintaining the stability of MDMP. The molecule contains two key functional groups susceptible to degradation: a tertiary amine and a methyl ester.

  • Long-Term Storage (> 6 months): For maximum stability, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial.[1] To mitigate oxidation of the tertiary amine, displacing the headspace with an inert gas (e.g., argon or nitrogen) is strongly recommended. Storing in a freezer is also an option to further decrease the rate of potential degradation.[2]

  • Short-Term Storage (< 6 months): Refrigeration at 2-8°C is sufficient.[1] Ensure the container is tightly closed to prevent moisture ingress and minimize air exposure.[3]

  • In-Use Solutions: If the compound is dissolved in a solvent, it is best to prepare solutions fresh for each experiment. For solutions that must be stored, use an anhydrous, aprotic solvent, aliquot into single-use volumes, and store at -20°C or -80°C for no more than one month.[4] Avoid repeated freeze-thaw cycles.

Q2: What are the primary chemical degradation pathways for this compound?

A2: There are two principal degradation pathways based on the compound's structure:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction is slow in pure, neutral water but is significantly accelerated by the presence of acids or bases.[5] The products are 3-(dimethylamino)-2-methylpropanoic acid and methanol. This is a critical concern when preparing aqueous solutions, especially if they are not pH-controlled.

  • Amine Oxidation: The tertiary amine group is prone to slow oxidation upon exposure to atmospheric oxygen.[1][2] This can lead to the formation of the corresponding N-oxide and other degradation products, which may appear as a slight yellowing of the otherwise colorless liquid.

Q3: Is this compound sensitive to air and moisture?

A3: Yes, it is sensitive to both.

  • Moisture: As a hygroscopic compound, it can absorb moisture from the air.[6] This absorbed water can then participate in the hydrolysis of the ester group. Therefore, it is crucial to store it in a dry environment and keep containers tightly sealed.[6]

  • Air (Oxygen): The tertiary amine is susceptible to oxidation from atmospheric oxygen.[1] While this process is typically slow at recommended storage temperatures, prolonged exposure, especially at room temperature or higher, can lead to impurity formation.

Q4: What materials and chemicals are incompatible with this compound?

A4: To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong Acids and Acid Chlorides: These will violently react with the amine group and can catalyze rapid ester hydrolysis.[4][7]

  • Strong Bases (Alkalis): These will catalyze the hydrolysis of the ester.[4]

  • Strong Oxidizing Agents: These will aggressively oxidize the tertiary amine.[7]

  • Acid Anhydrides and Carbon Dioxide: These can react with the amine functionality.[7]

Q5: How can I visually or analytically assess if my sample has degraded?

A5:

  • Visual Inspection: A pure sample of MDMP should be a colorless liquid.[1] The most common visual sign of degradation is a color change to pale yellow or brown , which typically indicates oxidation of the amine group. The presence of solid precipitate in the liquid could indicate the formation of less soluble degradation products, such as salts of the hydrolyzed carboxylic acid.

  • Analytical Assessment: For definitive confirmation, techniques like NMR (Proton or Carbon-13) or LC-MS are recommended. In ¹H NMR, the appearance of a broad peak for a carboxylic acid proton and the absence of the sharp methyl ester singlet would indicate hydrolysis. LC-MS is highly effective for detecting the mass of the parent compound and identifying the masses of potential degradation products like the hydrolyzed acid or the N-oxide.

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common experimental issues.

Observed Problem Potential Root Cause(s) Recommended Action & Explanation
Inconsistent Experimental Results / Gradual Loss of Potency Chemical Degradation: The active concentration of your compound may be decreasing over time due to slow hydrolysis or oxidation.1. Verify Stock Integrity: Run a quality control check (e.g., LC-MS, NMR) on your stock material to confirm its purity and structure. 2. Implement Aliquoting: If not already doing so, aliquot your main stock to avoid contaminating or degrading the entire batch with repeated handling. 3. Prepare Solutions Fresh: The most reliable practice is to prepare aqueous or protic solvent solutions immediately before use.
Visible Color Change in Liquid (Colorless to Yellow/Brown) Amine Oxidation: This is a classic indicator of the tertiary amine reacting with atmospheric oxygen.[1][2]1. Purge with Inert Gas: For future storage, blanket the vial headspace with argon or nitrogen before sealing. 2. Store in Amber Vials: Protect the compound from light, which can sometimes accelerate oxidative processes.[2] 3. Consider Purification: If purity is critical, the material may need to be purified (e.g., by distillation under reduced pressure) before use, though purchasing a new lot is often more practical.
pH of an Unbuffered Aqueous Solution Drifts Downward Over Time Ester Hydrolysis: The methyl ester is hydrolyzing to form 3-(dimethylamino)-2-methylpropanoic acid, releasing protons into the solution and lowering the pH.1. Use Buffered Solutions: If your experiment allows, use a biological buffer to maintain a stable pH. Be aware that some buffer components can catalyze hydrolysis; a buffer selection study may be necessary. 2. Minimize Time in Aqueous Solution: Reduce the time between dissolving the compound and performing the experiment to a minimum. 3. Store Aqueous Solutions Frozen: If storage is unavoidable, flash-freeze aliquots and store them at -80°C to dramatically slow the hydrolysis rate.

Part 3: Data Summaries & Workflow Diagrams

Table 1: Summary of Recommended Storage Conditions
Storage DurationConditionTemperatureAtmosphereContainerKey Considerations
Long-Term (>6 mo) Neat Compound2-8°C or -20°CInert Gas (Ar, N₂)Tightly Sealed, Amber GlassMinimize headspace. Avoid moisture.[1][2]
Short-Term (<6 mo) Neat Compound2-8°CAir (if turnover is high)Tightly Sealed, Amber GlassEnsure cap is secure after each use to prevent moisture ingress.[3]
Working Solutions In Anhydrous Solvent-20°C to -80°CInert GasTightly Sealed, Amber GlassAliquot to prevent freeze-thaw cycles and contamination.[4]
Working Solutions In Aqueous BufferPrepare FreshN/AN/AAvoid storage. Hydrolysis is a significant risk.[5]
Diagram 1: Workflow for Handling a New Compound Shipment

This diagram outlines the best practices from initial receipt to storage.

G cluster_0 Receiving & Initial Handling cluster_1 Preparation & Storage A Receive New Shipment B Equilibrate to Room Temp Before Opening A->B C Inspect Vial and Seal (Check for damage) B->C D Visually Inspect Compound (Should be colorless liquid) C->D E Work in a Dry Environment (e.g., glove box or with care on bench) D->E J Color is Yellow/Brown? Potential Oxidation. Contact Supplier or run QC. D->J F Aliquot into smaller, single-use vials E->F G Purge Headspace with Inert Gas (Ar/N₂) F->G I Store Working Aliquots at 2-8°C or Frozen F->I H Store Master Stock Vial at 2-8°C (Long-Term) G->H

Caption: Decision workflow for receiving and storing new shipments.

Diagram 2: Primary Degradation Pathways

This diagram illustrates the two main chemical reactions that can degrade the compound.

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_oxidation Pathway 2: Oxidation parent This compound prod_acid 3-(dimethylamino)-2-methylpropanoic Acid parent->prod_acid H₂O (Acid/Base Catalyzed) prod_oxide N-Oxide Derivative & Other Oxidized Species parent->prod_oxide O₂ (Air) (Light/Heat can accelerate) prod_meoh Methanol

Caption: The two major degradation pathways for the compound.

References

Sources

Troubleshooting common issues in the synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are utilizing this critical intermediate in their synthetic workflows, notably in the development of pharmaceuticals like Roxatidine Acetate.[1] This document provides in-depth, field-tested insights into the common challenges encountered during its synthesis via the aza-Michael addition of dimethylamine to methyl methacrylate, offering a structured, question-and-answer approach to troubleshooting.

Core Synthesis Overview: The Aza-Michael Addition

The synthesis of this compound is most commonly achieved through the conjugate addition of dimethylamine to methyl methacrylate. This reaction, an example of an aza-Michael addition, is valued for its atom economy. However, its success is highly dependent on controlling the competition between the desired 1,4-addition and undesirable side reactions.

G R1 Methyl Methacrylate P1 Methyl 3-(dimethylamino)- 2-methylpropanoate (Target Product) R1->P1 1,4-Addition (Desired) SP1 Poly(methyl methacrylate) (Side Product) R1->SP1 Radical Polymerization (Undesired) R2 Dimethylamine R2->P1

Caption: Core reaction pathway and a major competitive side reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

This is a common issue that can typically be traced back to reaction conditions or reagent quality. A systematic approach is required to diagnose the root cause.

Possible Causes & Solutions:

  • Sub-optimal Temperature Control: The Michael addition of amines is exothermic. An unchecked temperature rise can favor side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Actionable Advice: Initiate the reaction at a low temperature (e.g., -15 to 0 °C) by adding the amine solution dropwise to the methyl methacrylate.[2] Allow the reaction to warm to room temperature slowly and stir for a sufficient duration (e.g., 2-4 hours).[3] Use an ice bath for effective temperature management.

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. While a 1:1 ratio is theoretically sound, a slight excess of the volatile dimethylamine may be necessary to drive the reaction to completion, compensating for any loss during handling.

    • Actionable Advice: Use a modest excess (1.1 to 1.5 equivalents) of dimethylamine. Ensure accurate measurement, especially if using a solution of dimethylamine in a solvent like THF or methanol.

  • Insufficient Reaction Time: These reactions are not always instantaneous.

    • Actionable Advice: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would be Silica gel with an eluent like Ethyl Acetate/Hexane (e.g., 20:80). The product, being more polar than the starting acrylate, will have a lower Rf value. Continue the reaction until the limiting reagent spot disappears.

G Start Low / No Yield Check_Temp Verify Temperature (-15°C to RT) Start->Check_Temp Check_Ratio Check Molar Ratio (Use slight excess of amine) Check_Temp->Check_Ratio Correct Solution_Temp Implement Cooling (Ice Bath, Slow Addition) Check_Temp->Solution_Temp Incorrect Check_Time Monitor Reaction (TLC / GC) Check_Ratio->Check_Time Correct Solution_Ratio Recalculate & Repeat Check_Ratio->Solution_Ratio Incorrect Solution_Time Increase Reaction Time Check_Time->Solution_Time Incomplete End Yield Improved Solution_Temp->End Solution_Ratio->End Solution_Time->End

Caption: Troubleshooting workflow for low product yield.

Q2: The reaction mixture turned into a solid mass or a highly viscous gel. What happened?

This outcome is almost certainly due to the radical polymerization of the methyl methacrylate monomer. This is a very common and aggressive side reaction if not properly suppressed.[4]

Possible Causes & Solutions:

  • Absence of a Polymerization Inhibitor: Methyl methacrylate is prone to spontaneous polymerization, which is accelerated by heat and trace impurities.

    • Actionable Advice: Always add a radical inhibitor to the methyl methacrylate before starting the reaction. Commercial methyl methacrylate often contains an inhibitor like hydroquinone monomethyl ether (MEHQ), but adding a small amount of a more potent inhibitor is a robust strategy.

  • High Reaction Temperature: As mentioned, the Michael addition is exothermic. A runaway reaction can rapidly increase the temperature, initiating polymerization.

    • Actionable Advice: Strict temperature control is critical. Pre-chilling the reactants and maintaining a low temperature during the initial phase of the addition is the most effective preventative measure.[2]

InhibitorTypical ConcentrationNotes
Phenothiazine 0.1 - 0.5 g per moleHighly effective; often used in industrial preparations.[2]
Hydroquinone (HQ) 100 - 500 ppmCommon and effective. Can be removed during work-up.
Butylated Hydroxytoluene (BHT) 200 - 1000 ppmAnother effective phenolic inhibitor.
Q3: I'm having difficulty purifying the final product. What is the best method?

Purification can be challenging due to the product's physical properties (liquid, moderate boiling point) and the nature of potential impurities.

Possible Causes & Solutions:

  • Residual Starting Materials/Byproducts: Incomplete reaction or side reactions will contaminate the crude product.

    • Actionable Advice: First, perform an aqueous work-up. Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine to reduce the water content in the organic layer. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate before concentrating.[5]

  • Choice of Purification Technique: The two primary methods are vacuum distillation and column chromatography.

    • Vacuum Distillation: This is the preferred method for larger scales and for separating the product from non-volatile impurities like polymers or salts.[6] The product has a relatively low boiling point under vacuum.

      • Protocol: See Appendix A for a detailed protocol. Expect a boiling point in the range of 60-70 °C at ~10 mmHg.

    • Column Chromatography: This is effective for small-scale purification and for separating impurities with similar boiling points but different polarities.

      • Protocol: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity will effectively separate the less polar methyl methacrylate from the more polar amino ester product.

Q4: How can I be certain I have synthesized the correct product and how pure is it?

Product confirmation and purity analysis are essential. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.

  • GC-MS Analysis: This technique is excellent for assessing purity and identifying volatile impurities. The product will show a specific retention time, and the mass spectrum will display a molecular ion peak (M+) and characteristic fragmentation patterns.[7]

    • Expected M+: For C₈H₁₇NO₂, the expected molecular weight is 159.23 g/mol . Look for a peak at m/z = 159.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.

    • Actionable Advice: Dissolve a sample in a deuterated solvent like CDCl₃. Compare the resulting spectrum to known data. The key is to look for the characteristic signals and their splitting patterns which correspond to the unique protons in the molecule.

Table of Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃):

Protons (Assignment)Approx. δ (ppm)MultiplicityIntegrationNotes
-COOCH₃ (Ester methyl)~ 3.67Singlet (s)3HUnsplit signal, typical for ester methyls.[8]
-N(CH₃)₂ (Amine methyls)~ 2.25Singlet (s)6HAll six protons are equivalent.
>CH-CH₃ (Methyl on backbone)~ 1.15Doublet (d)3HSplit by the adjacent methine proton.[8]
-NCH₂- (Methylene adjacent to Nitrogen)~ 2.40 - 2.60Multiplet (m)2HComplex splitting due to adjacent methine.
>CH- (Methine on backbone)~ 2.65 - 2.80Multiplet (m)1HSplit by adjacent methyl and methylene groups.

Appendix A: Detailed Experimental Protocols

Baseline Synthesis Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add methyl methacrylate (1.0 eq) and a suitable inhibitor (e.g., phenothiazine, 0.1 mol%).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add a solution of dimethylamine (1.2 eq, e.g., 2M in THF) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction completion by TLC or GC-MS.

  • Proceed with aqueous work-up as described in Q3.

Vacuum Distillation Protocol
  • Assemble a short-path distillation apparatus. Ensure all glassware is dry.[6]

  • Place the crude, dried product into the distillation flask with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between the apparatus and the pump.

  • Slowly reduce the pressure to the target level (e.g., 10-15 mmHg).

  • Begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at a constant temperature. For this compound, this is typically between 60-70 °C at ~10 mmHg.

  • Once the desired fraction is collected, stop heating and allow the system to cool completely before slowly releasing the vacuum.

References

  • Wikipedia contributors. (2023). Roxatidine acetate. Wikipedia, The Free Encyclopedia. [Link][1]

  • Molecules. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]

  • SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • Periasamy, M., & Reddy, M. R. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(9), 2147–2158. [Link][8][9]

  • Duhayon, C., et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 3(3), 579-586. [Link][4][10]

  • Organic Syntheses. (n.d.). Procedure for purification and work-up. [Link][5]

  • PrepChem.com. (n.d.). Preparation of Ethyl 3-(N,N-Dimethylamino)propionate. [Link][2]

  • Wang, Y., et al. (2019). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2019, 8560217. [Link][7]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 3-(dimethylamino)-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the aza-Michael addition for this synthesis. The core of this synthesis is the conjugate addition of dimethylamine to methyl methacrylate. While fundamentally a straightforward reaction, its efficiency and outcome are highly sensitive to reaction conditions.

This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental issues, optimize reaction parameters, and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind each procedural step, ensuring reproducible and high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most direct and atom-economical method is the aza-Michael addition of dimethylamine to methyl methacrylate.[1] This reaction involves the nucleophilic 1,4-addition of the secondary amine to the electron-deficient alkene of the methacrylate.[2]

Q2: What is the general reaction scheme?

The reaction proceeds as follows: Dimethylamine acts as the Michael donor, and methyl methacrylate is the Michael acceptor. The reaction is typically facilitated by a catalyst or can proceed neat, often under controlled temperature conditions.

G Dimethylamine Dimethylamine (Nucleophile) plus + MMA Methyl Methacrylate (Michael Acceptor) arrow -> Product This compound catalyst Catalyst / Heat

Caption: General scheme for the aza-Michael addition.

Q3: Does this reaction require a catalyst?

While the reaction can proceed without a catalyst, especially at elevated temperatures or high concentrations, using a catalyst can significantly improve the reaction rate and allow for milder conditions.[1][3] Common catalysts include bases (e.g., K₂CO₃), Lewis acids, or even ionic liquids.[1][4] Some protocols have found success under solvent- and catalyst-free conditions by heating the neat reactants.[3]

Q4: What solvents are appropriate for this reaction?

The choice of solvent can influence reaction rates and side reactions. Methanol is commonly used in similar aza-Michael additions.[5][6] However, solvent-free conditions are often preferred as they maximize reactant concentration and align with green chemistry principles.[1][3] If a solvent is necessary, polar aprotic solvents like DMF or protic solvents like methanol can be effective.

Q5: How should I monitor the reaction's progress?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple TLC analysis will show the consumption of the methyl methacrylate starting material and the appearance of the more polar amine product spot. For quantitative analysis, GC is ideal for tracking the conversion over time.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The workflow below provides a general approach to diagnosing issues.

TroubleshootingWorkflow cluster_causes Investigate Cause cluster_solutions Implement Solution Start Reaction Complete? CheckTLC Analyze by TLC/GC Start->CheckTLC LowConversion Problem: Low Conversion CheckTLC->LowConversion No / Incomplete SideProducts Problem: Side Products CheckTLC->SideProducts Yes, but impure Success Proceed to Workup & Purification CheckTLC->Success Yes, clean Cause_Temp Temperature Too Low? LowConversion->Cause_Temp Cause_Cat Catalyst Inactive/Absent? LowConversion->Cause_Cat Cause_Time Insufficient Reaction Time? LowConversion->Cause_Time Cause_Polymer Polymerization Occurred? SideProducts->Cause_Polymer Cause_Double Double Addition Product? (less likely with DMA) SideProducts->Cause_Double Sol_Purify Optimize Purification SideProducts->Sol_Purify Sol_Temp Increase Temperature Cause_Temp->Sol_Temp Sol_Cat Add/Change Catalyst Cause_Cat->Sol_Cat Sol_Time Increase Reaction Time Cause_Time->Sol_Time Sol_Polymer Lower Temp / Add Inhibitor Cause_Polymer->Sol_Polymer Cause_Double->Sol_Purify

Caption: A systematic workflow for troubleshooting common reaction issues.

Problem 1: Low or No Product Conversion

Q: I've run the reaction for several hours, but TLC/GC analysis shows mostly unreacted starting materials. What's wrong?

This is a common issue that typically points to insufficient reaction activation. Let's break down the potential causes and solutions.

A1: Potential Cause - Insufficient Nucleophilicity or Electrophilicity While dimethylamine is a reasonably strong nucleophile, the electrophilicity of methyl methacrylate can be a limiting factor, especially when compared to the more reactive methyl acrylate due to the electron-donating effect of the alpha-methyl group.[5]

  • Solution: Your primary levers for overcoming this are temperature and catalysis. Increasing the thermal energy of the system will increase the rate of successful molecular collisions.

A2: Potential Cause - Inadequate Temperature The aza-Michael addition is sensitive to temperature. Room temperature reactions may be very slow without an effective catalyst.

  • Solution: Systematically increase the reaction temperature. For solvent-free reactions, a temperature of 80°C is a good starting point.[3] Microwave-assisted synthesis can also dramatically reduce reaction times by reaching higher temperatures quickly.[5][6]

A3: Potential Cause - Catalyst Issues If you are attempting a catalyzed reaction at a lower temperature, the choice and amount of catalyst are critical.

  • Solution:

    • For Base Catalysis: If using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and well-dispersed.[4] If the reaction is still slow, consider a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[5]

    • For Acid Catalysis: While less common for this specific transformation, Lewis acids can activate the Michael acceptor. This is an alternative route to explore if base catalysis fails.

    • Solvent-Free: Often, simply heating the neat reactants is sufficient and avoids catalyst cost and removal. Try running the reaction at 80-120°C without any catalyst or solvent.[7]

A4: Potential Cause - Reaction Reversibility The aza-Michael reaction can be reversible (a "retro-aza-Michael" reaction), especially at very high temperatures.[8] An equilibrium may be reached where the product reverts to the starting materials.

  • Solution:

    • Use a slight excess of one reactant (typically the more volatile one, dimethylamine) to push the equilibrium towards the product.

    • Avoid excessively high temperatures for prolonged periods. Find the optimal temperature that provides a good rate without significant decomposition or reversion.[8]

Problem 2: Significant Formation of Side Products

Q: My reaction has gone to completion, but I see multiple spots on my TLC plate and my crude yield is low after purification. What are these impurities?

The formation of side products can significantly complicate purification and reduce your overall yield. The most likely culprits are polymerization and amide formation.

A1: Potential Cause - Polymerization of Methyl Methacrylate Methyl methacrylate can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[9] This is often observed as the reaction mixture becoming viscous or solidifying.

  • Solution:

    • Temperature Control: Avoid excessive heat. Run the reaction at the lowest temperature that provides a reasonable rate.

    • Inhibitors: Commercial methyl methacrylate often contains inhibitors like hydroquinone monomethyl ether (MEHQ). For high-temperature reactions, ensure an inhibitor is present.

    • Amine Concentration: Some amines can act as accelerators for polymerization.[9] While less of an issue with simple secondary amines, it's a factor to be aware of.

A2: Potential Cause - Amide Formation Under harsh conditions (e.g., very high temperatures), dimethylamine could potentially react with the ester group of either the starting material or the product to form an amide. This is generally less favorable than the Michael addition but can occur.

  • Solution: Use the mildest conditions possible. Prioritize lower temperatures and catalytic methods over brute-force high-temperature approaches. If amide formation is suspected, confirm its presence by mass spectrometry and adjust conditions accordingly.

Problem 3: Difficulties in Product Purification

Q: I have my crude product, but I'm struggling to isolate it in a pure form. What's the best purification strategy?

The product, this compound, is a liquid with a basic nitrogen atom, which influences its purification.

A1: Issue - Removing Unreacted Starting Materials Dimethylamine is a volatile gas/liquid and can be removed easily. Unreacted methyl methacrylate may remain.

  • Solution - Distillation: The most effective method for purifying the product is vacuum distillation.[10] The product has a higher boiling point than methyl methacrylate, allowing for a clean separation.

  • Solution - Acid/Base Extraction: Before distillation, an aqueous workup can be performed.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while the unreacted methacrylate stays in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[11][12]

A2: Issue - Removing Catalysts and Salts If you used a solid catalyst or performed an aqueous workup, these must be removed.

  • Solution:

    • Filtration: If a heterogeneous catalyst like K₂CO₃ was used, it can be filtered off before workup or distillation.

    • Aqueous Wash: As described above, washing with water or brine will remove water-soluble salts and catalysts.[11]

Optimized Experimental Protocol

This protocol is a recommended starting point, based on principles of solvent-free synthesis for efficiency and sustainability.

Reagents and Materials
ReagentFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl MethacrylateC₅H₈O₂100.121010.944
Dimethylamine (40% in H₂O)C₂H₇N45.087 (anhydrous)~0.9 (solution)
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl methacrylate (1.0 eq).

  • Reagent Addition: Slowly add dimethylamine solution (1.1 - 1.2 eq) to the flask. The reaction can be exothermic; addition may need to be done in an ice bath to control the initial temperature rise.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or GC. The reaction is typically complete within 5-24 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove any excess dimethylamine and water under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified directly.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Parameter Relationships and Optimization

The interplay of reaction parameters is key to optimizing the synthesis. The following diagram illustrates these relationships.

ParameterRelationships Temp Temperature Purity Purity Temp->Purity Can Decrease Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions (Polymerization) Temp->SideRxns Increases Risk Catalyst Catalyst Catalyst->Rate Increases Time Time Concentration Concentration (Solvent-Free) Concentration->Rate Increases Yield Yield Rate->Time Inversely Related Rate->Yield Positively Correlated (to a point) SideRxns->Yield Decreases SideRxns->Purity Decreases

Sources

Technical Support Center: Purification of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-(dimethylamino)-2-methylpropanoate (MDMP). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this compound. We will explore the common impurities, provide detailed troubleshooting protocols, and explain the scientific principles behind each purification strategy.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial queries regarding MDMP purification.

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile is heavily dependent on the synthetic route. A common method is the Michael addition of dimethylamine to methyl methacrylate. Based on this, primary impurities include:

  • Unreacted Starting Materials: Residual dimethylamine and methyl methacrylate.

  • Side-Products: Polymers of methyl methacrylate, or products from side-reactions of dimethylamine.

  • Hydrolysis Products: 3-(dimethylamino)-2-methylpropanoic acid, formed if water is present, especially under non-neutral pH conditions.[1][2]

  • Solvent Residues: Any solvents used during the synthesis and initial work-up.[3]

Q2: Which analytical techniques are best for assessing the purity of my MDMP sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual starting materials and solvents.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the final product and for identifying structurally similar impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and can be adapted with chiral columns to separate enantiomers if applicable.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Good for confirming the presence of key functional groups (ester C=O, C-N) and detecting hydroxyl groups from hydrolysis products.[7]

Q3: I have a crude product that is ~85% pure by GC. What is the most straightforward purification method to start with?

For a basic compound like MDMP, an acid-base liquid-liquid extraction is the most effective initial purification step.[8] This technique leverages the basicity of the dimethylamino group to separate it from neutral organic impurities and acidic byproducts. It is efficient for removing many common contaminants before proceeding to more rigorous methods like distillation.[9]

Q4: My compound appears to be degrading during purification by distillation. What is causing this?

MDMP, like many amino esters, can be susceptible to thermal degradation at its atmospheric boiling point. It is crucial to perform distillation under reduced pressure (vacuum distillation) .[10] This lowers the boiling point significantly, preventing decomposition and improving the purity of the distillate.

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques, complete with troubleshooting advice and the scientific rationale behind the procedures.

Understanding Your Compound: Key Physical Properties

A clear understanding of the physical properties of MDMP and its potential impurities is the foundation of an effective purification strategy. While specific data for the 2-methyl isomer is sparse, we can infer properties from the closely related Methyl 3-(dimethylamino)propanoate.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound (Product) 145.20Estimated >160 (Atmospheric)Basic liquid, soluble in organic solvents.
Methyl Methacrylate (Starting Material)100.12100Neutral, volatile liquid.
Dimethylamine (Starting Material)45.087Basic, highly volatile gas/liquid.
3-(dimethylamino)-2-methylpropanoic Acid (Hydrolysis Product)131.17High (Zwitterionic solid)Amphoteric/basic, water-soluble salt.

Data for related compounds sourced from Sigma-Aldrich[11] and PubChem[12].

Workflow for Selecting a Purification Strategy

The choice of purification method depends on the nature of the impurities and the desired final purity. This decision tree illustrates a logical workflow.

Purification_Workflow Start Crude MDMP Sample Purity_Check Assess Purity (GC-MS, NMR) Start->Purity_Check Impurity_Type Identify Impurity Type Purity_Check->Impurity_Type Volatile_Neutral Volatile & Neutral Impurities (e.g., Starting Materials, Solvents) Impurity_Type->Volatile_Neutral Yes Acidic_Polar Acidic / Polar Impurities (e.g., Hydrolysis Product) Impurity_Type->Acidic_Polar Yes Structurally_Similar Structurally Similar Impurities Impurity_Type->Structurally_Similar Yes Extraction Perform Acid-Base Liquid-Liquid Extraction Volatile_Neutral->Extraction Acidic_Polar->Extraction Chromatography Perform Column Chromatography Structurally_Similar->Chromatography Distillation Perform Vacuum Distillation Extraction->Distillation Proceed for higher purity Distillation->Chromatography Further purification needed Final_Purity Final Purity Check (>99%) Distillation->Final_Purity Chromatography->Final_Purity

Caption: Decision workflow for MDMP purification.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This is the cornerstone technique for purifying amino esters. It exploits the ability of the tertiary amine to be protonated into a water-soluble salt, separating it from neutral organic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude MDMP oil in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 0.1-0.2 g/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The volume of the aqueous phase should be about half that of the organic phase. Shake vigorously and allow the layers to separate. The protonated MDMP will move into the aqueous layer.

    • Scientist's Note: This step transfers the basic product into the aqueous phase, leaving neutral impurities (like unreacted methyl methacrylate) in the organic phase.[8]

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH), with stirring until the pH is >10. This deprotonates the MDMP salt, returning it to its water-insoluble free-base form, which will often appear as a cloudy oil.

    • Scientist's Note: Performing this step cold minimizes the risk of base-catalyzed ester hydrolysis, a potential side reaction that can reduce yield.[2]

  • Back-Extraction: Transfer the basified mixture back to a separatory funnel and extract twice with fresh organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified MDMP oil.

Troubleshooting Guide for Extraction:

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion at the Interface Vigorous shaking; high concentration of product; presence of polar impurities.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can also help.
Low Recovery of Product Incomplete extraction from the organic phase; incomplete basification; ester hydrolysis.Ensure pH is strongly acidic (<2) during the first extraction and strongly basic (>10) during back-extraction. Perform the basification and back-extraction steps quickly and at a low temperature.[1]
Product is still impure after extraction Impurities are also basic; incomplete separation of layers.Proceed to vacuum distillation or column chromatography. Ensure layers are fully separated before draining.
Protocol 2: Vacuum Distillation

For removing non-volatile residues or impurities with significantly different boiling points, vacuum distillation is the method of choice.[10]

Distillation_Setup cluster_0 Heating & Distillation cluster_1 Collection & Vacuum Flask Distilling Flask (Crude MDMP) Mantle Heating Mantle Head Distillation Head Flask->Head Condenser Condenser (Cooling Water In/Out) Head->Condenser Receiver Receiving Flask Condenser->Receiver Trap Cold Trap (Dry Ice/Acetone) Receiver->Trap Vacuum Vacuum Pump Trap->Vacuum

Caption: Simplified vacuum distillation workflow.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the MDMP oil (post-extraction) to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the flask gently using a heating mantle while stirring.

  • Collect Fractions: Collect any low-boiling initial fractions (forerun) separately. Once the temperature at the distillation head stabilizes, collect the main fraction corresponding to the pure MDMP.

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly releasing the vacuum to prevent bumping and contamination of the distillate.

Troubleshooting Guide for Distillation:

ProblemPotential Cause(s)Recommended Solution(s)
Bumping / Uncontrolled Boiling Lack of boiling chips/stirring; heating too rapidly.Always use a stir bar or fresh boiling chips. Heat the flask gradually.
Product does not distill Vacuum is not low enough; temperature is too low.Check all connections for leaks. Ensure the vacuum pump is functioning correctly. Increase the heating mantle temperature slowly.
Distillate is discolored Thermal decomposition; co-distillation of impurities.Reduce the distillation temperature by using a lower pressure (better vacuum). Ensure the crude material was properly purified by extraction first.

Part 3: Advanced Purification & Purity Verification

Column Chromatography

When distillation and extraction are insufficient to remove structurally similar impurities, column chromatography is the ultimate tool for achieving >99.5% purity.[13][14]

  • Stationary Phase: Standard silica gel is typically effective. Due to the basic nature of the amino group, tailing can be an issue. Pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) or using deactivated (neutral) silica gel can significantly improve separation.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is used. A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. A gradient elution from low to high polarity is often most effective.

    • Expert Tip: A typical gradient might start at 5% Ethyl Acetate in Hexanes and gradually increase to 30-50% Ethyl Acetate. Adding 0.5-1% triethylamine to the eluent system will prevent peak tailing on the silica column.

Analytical Data for Purity Confirmation

Final confirmation of purity requires spectroscopic analysis. The data below serves as a reference for pure MDMP and potential impurities.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)Key MS Fragment (m/z)
MDMP (Product) ~3.7 (s, 3H, -OCH₃), ~2.3 (s, 6H, -N(CH₃)₂), 2.2-2.8 (m, 3H, backbone CH/CH₂), ~1.1 (d, 3H, -CHCH₃)~1735 (C=O, ester), ~2800-2750 (C-H on N-CH₃), 1170 (C-O)145 (M⁺), 58 ([CH₂=N(CH₃)₂]⁺)
Methyl Methacrylate ~6.1 & 5.5 (s, 1H each, =CH₂), ~3.7 (s, 3H, -OCH₃), ~1.9 (s, 3H, -CH₃)~1725 (C=O), ~1635 (C=C)100 (M⁺), 69, 41
Hydrolysis Product No -OCH₃ signal. Very broad -OH signal.3400-2400 (broad O-H), ~1710 (C=O, acid)131 (M⁺), 58

This is representative data; actual values may vary based on instrument and conditions.[7]

References

  • Boruah, M., et al. (2023). Synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. SciSpace. [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis involving purification. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link]

  • ResearchGate. (2018). Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Google Patents. (1978). Esterification and extraction process.
  • YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction. YouTube. [Link]

  • PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. PubChem. [Link]

  • ACS Publications. (1963). Ion Exchange Chromatography of Amino Acids. Analytical Chemistry. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Diaion. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. AJRC. [Link]

  • MDPI. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Welcome to the technical support guide for the stereoselective synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate. This chiral β-amino ester is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of the fluoroquinolone antibiotic Garenoxacin.[1] The primary challenge in its synthesis is the precise control of the stereocenter at the C2 position to achieve high enantiomeric purity.

This guide is designed for researchers and process chemists. It moves beyond simple protocols to address the common pitfalls and challenges encountered during synthesis. Organized in a question-and-answer format, it provides troubleshooting strategies, mechanistic insights, and detailed experimental guidance based on established and cutting-edge methodologies.

Section 1: Troubleshooting Asymmetric Conjugate Addition Routes

The most direct approach to the carbon skeleton of the target molecule is the asymmetric Michael addition of dimethylamine to methyl methacrylate.[2][3] While conceptually simple, achieving high stereocontrol is a significant hurdle that typically requires a chiral catalyst.

FAQ 1.1: My organocatalyzed Michael addition gives low enantiomeric excess (e.e.). How can I improve it?

Answer: Low enantioselectivity is a common issue stemming from an ineffective chiral environment during the C-N bond formation. Several factors can contribute to this, and a systematic approach is needed for optimization.

Probable Causes & Solutions:

  • Ineffective Catalyst-Substrate Matching: The chosen organocatalyst may not provide sufficient steric hindrance or activating hydrogen bonds to effectively differentiate the two faces of the enolate or the incoming amine.

    • Solution: Screen a panel of different catalyst classes. Chiral thiourea-based catalysts and Cinchona alkaloid derivatives are well-documented for their effectiveness in asymmetric Michael additions.[4][5] The bifunctional nature of thiourea catalysts, which can activate both the nucleophile and the electrophile, is often key to high selectivity.

  • Background Uncatalyzed Reaction: Dimethylamine is a potent nucleophile and can add to methyl methacrylate without catalytic activation. This non-selective background reaction directly erodes the overall e.e.

    • Solution: Lowering the reaction temperature is the most effective strategy. This increases the energy difference between the diastereomeric transition states of the catalyzed pathway and slows the uncatalyzed reaction rate more significantly.[4] Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C).

  • Suboptimal Catalyst Loading: Incorrect catalyst loading can lead to a dominant background reaction (if too low) or potential side reactions and solubility issues (if too high).

    • Solution: Perform a loading screen, typically from 1 mol% to 10 mol%. A lower loading is often preferable for process efficiency, but only if high selectivity can be maintained.

  • Solvent Effects: The solvent plays a critical role in modulating catalyst conformation, substrate solubility, and the stability of the transition state.

    • Solution: Screen a range of solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE). Non-polar solvents often enhance the hydrogen-bonding interactions crucial for many organocatalysts, leading to higher enantioselectivity.[6]

Experimental Protocol: Catalyst Screening for Asymmetric Michael Addition

  • To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (e.g., a thiourea derivative, 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., Toluene, 1.0 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add methyl methacrylate (1.0 mmol, 1.0 equiv.).

  • Slowly add a solution of dimethylamine (e.g., 2.0 M in THF, 1.2 mmol, 1.2 equiv.) over 30 minutes using a syringe pump.

  • Stir the reaction at this temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (see Section 3) and determine the enantiomeric excess using chiral HPLC or GC.

FAQ 1.2: The conjugate addition is sluggish, resulting in low yield and unreacted starting material. What can be done?

Answer: Sluggish reaction rates are often due to low substrate reactivity, catalyst deactivation, or steric hindrance.

Probable Causes & Solutions:

  • Catalyst Deactivation: The amine nucleophile or impurities (like water) can deprotonate or poison the catalyst, especially acidic thiourea catalysts.

    • Solution: Ensure all reagents and solvents are rigorously dried. Using dimethylamine hydrochloride with a non-nucleophilic base like DBU or Proton-Sponge® can sometimes provide a more controlled release of the free amine, preventing catalyst deactivation.

  • Low Reactivity: While methyl methacrylate is a good Michael acceptor, the reaction may still require activation.

    • Solution: Ensure your catalyst is designed to activate the electrophile. For thiourea catalysts, this occurs via hydrogen bonding to the ester carbonyl, increasing the electrophilicity of the β-carbon.[5] If the rate is still low, a modest increase in temperature may be necessary, but this must be balanced against the potential loss of enantioselectivity.

  • Reversibility: The Michael addition can be reversible.

    • Solution: Once the reaction has reached equilibrium, subsequent workup and purification effectively remove the product, preventing the reverse reaction. Ensure monitoring shows a stable endpoint before quenching.

Diagram: Troubleshooting Workflow for Low Enantioselectivity

G start Low e.e. Observed temp_opt Lower Reaction Temperature (e.g., 0°C to -40°C) start->temp_opt First Step cat_screen Screen Catalyst Class (Thioureas, Alkaloids) loading_opt Optimize Catalyst Loading (1-10 mol%) cat_screen->loading_opt solvent_screen Screen Solvents (Toluene, DCM, THF) temp_opt->solvent_screen If e.e. improves but is not optimal solvent_screen->cat_screen If still suboptimal final_product High e.e. Achieved loading_opt->final_product

Caption: A systematic workflow for optimizing enantioselectivity.

Section 2: Synthesis from the Chiral Pool via the Roche Ester

An alternative and highly reliable strategy avoids the challenges of creating the stereocenter and instead starts with a commercially available, enantiopure building block: Methyl (R)- or (S)-3-hydroxy-2-methylpropanoate, commonly known as the Roche ester.[7][8] The task then becomes the stereospecific conversion of the hydroxyl group into a dimethylamino group.

FAQ 2.1: What is the most reliable method to convert the hydroxyl group of the Roche ester to a dimethylamino group?

Answer: The conversion requires a two-step sequence: activation of the alcohol followed by nucleophilic substitution. To avoid elimination and racemization, the choice of methodology is critical. A robust pathway involves converting the hydroxyl group to a good leaving group (like a sulfonate ester) and subsequent Sₙ2 displacement with an appropriate nitrogen nucleophile, followed by methylation.

Recommended Synthetic Pathway (Inversion of Stereochemistry):

  • Mesylation/Tosylation: The primary hydroxyl group is first activated by converting it into a mesylate or tosylate. This is a high-yielding reaction that transforms the poor -OH leaving group into a highly effective one.

  • Sₙ2 Displacement with Azide: The mesylate is then displaced by sodium azide (NaN₃) in an Sₙ2 reaction. This step proceeds with a complete inversion of the stereocenter (if the starting material were chiral at that carbon, which it is not, but it sets up the stereochemistry for the next step). Azide is an excellent, non-basic nucleophile that minimizes the risk of elimination side reactions.

  • Reduction of Azide: The resulting azide is reduced to a primary amine. Common methods include catalytic hydrogenation (H₂/Pd-C) or using Staudinger conditions (PPh₃, then H₂O).

  • Reductive Amination: The primary amine is converted to the desired tertiary dimethylamine via reductive amination with formaldehyde. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic and effective method.

Diagram: Synthetic Pathway from Roche Ester

G Roche Methyl (S)-3-hydroxy- 2-methylpropanoate (Roche Ester) Mesylate Methyl (S)-2-methyl-3- (methylsulfonyloxy)propanoate Roche->Mesylate MsCl, Et3N DCM, 0°C Azide Methyl (R)-3-azido- 2-methylpropanoate Mesylate->Azide NaN3, DMF 60°C (SN2 Inversion) Amine Methyl (R)-3-amino- 2-methylpropanoate Azide->Amine H2, Pd/C MeOH Final Methyl (R)-3-(dimethylamino)- 2-methylpropanoate Amine->Final HCHO, HCOOH (Eschweiler-Clarke)

Sources

Validation & Comparative

A Comparative Analysis of β-Amino Esters for Advanced Polymer Synthesis in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of β-Amino Esters in Modern Therapeutics

In the landscape of advanced drug delivery and gene therapy, the design of intelligent polymeric carriers is paramount. Poly(β-amino esters) (PBAEs) have emerged as a leading class of biodegradable, pH-responsive polymers capable of efficiently encapsulating and delivering therapeutic payloads like nucleic acids and small molecules. The performance of these polymers—their degradation kinetics, biocompatibility, and transfection efficiency—is fundamentally dictated by the chemical architecture of their constituent monomers.

This guide provides a detailed comparative analysis of Methyl 3-(dimethylamino)-2-methylpropanoate , a key monomer in PBAE synthesis. We will objectively compare its chemical properties, synthesis, and spectral characteristics with structurally similar esters. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in monomer selection for the rational design of next-generation delivery vehicles. We will explore how subtle molecular modifications, such as altering the N-alkyl substituents or the propanoate backbone, can modulate the physicochemical properties and, consequently, the performance of the resulting materials.

Comparative Physicochemical Properties

The selection of a monomer is often guided by its fundamental physicochemical properties, which influence not only the characteristics of the final polymer but also the reaction conditions required for polymerization. The following table summarizes key properties of our target compound and four structurally related analogs. Variations include the N-alkyl groups (dimethyl vs. diethyl), the presence of a methyl group on the C2 position of the propanoate backbone, and the ester group (methyl vs. ethyl).

PropertyThis compound (Target)Methyl 3-(diethylamino)-2-methylpropanoate [1]Methyl 3-(dimethylamino)propionate Methyl 3-(methylamino)propanoate Ethyl 3-(dimethylamino)propanoate
Structure
CAS Number 22765-87-731084-16-93853-06-324549-12-020120-21-2
Molecular Formula C₇H₁₅NO₂C₉H₁₉NO₂C₆H₁₃NO₂C₅H₁₁NO₂C₇H₁₅NO₂
Molecular Weight 145.20 g/mol 173.25 g/mol 131.17 g/mol 117.15 g/mol 145.20 g/mol
Boiling Point 166.2 °C (Predicted)Not Available152-154 °C50 °C @ 11 mmHgNot Available
Density 0.92 g/mL (Predicted)Not Available0.917 g/mL @ 25 °CNot AvailableNot Available
Refractive Index 1.418 (Predicted)Not Availablen20/D 1.418Not AvailableNot Available

Expert Analysis of Physicochemical Trends:

  • Impact of N-Alkyl Groups: Comparing the target compound to its diethylamino analog reveals a significant increase in molecular weight (145.20 vs. 173.25 g/mol ). This increased bulk is expected to impart greater hydrophobicity to the resulting polymer, potentially influencing nanoparticle formation and interaction with cell membranes. The larger steric hindrance of the diethyl groups may also slightly decrease the nucleophilicity of the nitrogen atom compared to the dimethylamino group.

  • Impact of the C2-Methyl Group: The presence of the methyl group at the C2 position in the propanoate backbone, as seen in the target compound, introduces a chiral center and provides steric shielding for the adjacent ester linkage. This shielding is a critical design element; it can modulate the rate of hydrolytic degradation of the polymer backbone. By slowing degradation, a more sustained release profile for an encapsulated drug can be achieved. Comparing the target to Methyl 3-(dimethylamino)propionate highlights this key difference.

  • Impact of the Ester Group: The change from a methyl to an ethyl ester (comparing Methyl 3-(dimethylamino)propionate to Ethyl 3-(dimethylamino)propanoate) has a modest effect on molecular weight but can influence the ester's susceptibility to hydrolysis and the physical properties (like boiling point) of the monomer itself.

Synthesis of β-Amino Esters: The Aza-Michael Addition

The most prevalent and efficient method for synthesizing β-amino esters is the Aza-Michael addition (or conjugate addition) of a primary or secondary amine to an α,β-unsaturated ester, such as a methyl acrylate or methacrylate. This reaction is highly atom-economical and typically proceeds under mild conditions.

Causality of the Synthetic Pathway: The reaction is driven by the nucleophilic character of the amine and the electrophilic nature of the β-carbon in the acrylate, which is activated by the electron-withdrawing ester group. The choice of reactants directly dictates the final structure. For our target compound, dimethylamine is added to methyl methacrylate. No catalyst is typically required, although the reaction can be accelerated by polar solvents. The absence of harsh reagents or complex catalysts makes this a robust and scalable method for producing a library of diverse monomers for polymer synthesis.

Caption: General workflow for the Aza-Michael synthesis of the target β-amino ester.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound. It is designed to be self-validating through characterization of the final product.

1. Materials and Equipment:

  • Dimethylamine (2.0 M solution in THF)

  • Methyl methacrylate (inhibitor-free)

  • Anhydrous diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Apparatus for vacuum distillation

2. Step-by-Step Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Charge Reactants: Add methyl methacrylate (e.g., 0.1 mol) to the flask.

  • Nucleophilic Addition: Slowly add the dimethylamine solution (e.g., 0.12 mol, 1.2 equivalents) dropwise via the addition funnel over 30-60 minutes. Causality: A slight excess of the amine ensures complete consumption of the acrylate. The slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions or polymerization.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the methyl methacrylate starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF solvent and any excess dimethylamine.

  • Purification: The resulting crude oil is purified by vacuum distillation. Causality: Distillation under reduced pressure is necessary to prevent decomposition of the amino ester at high temperatures. Collect the fraction corresponding to the boiling point of the product.

3. Characterization:

  • Confirm the identity and purity of the collected fraction using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The acquired spectra should match the predicted data (see Spectroscopic Analysis section).

  • Verify the exact mass using High-Resolution Mass Spectrometry (HRMS).

Comparative Spectroscopic Analysis

Technique Predicted Data for Target Compound Reference Data for Analogs
¹H NMR (CDCl₃)δ ~3.67 (s, 3H, -OCH₃): Singlet for the methyl ester protons. δ ~2.60 (m, 1H, -CH-): Methine proton at C2, likely a multiplet. δ ~2.45 (dd, 1H, -CH₂-N): Diastereotopic proton of the methylene group. δ ~2.30 (s, 6H, -N(CH₃)₂): Sharp singlet for the two equivalent N-methyl groups. δ ~2.20 (dd, 1H, -CH₂-N): Second diastereotopic proton of the methylene group. δ ~1.15 (d, 3H, -C-CH₃): Doublet for the methyl group at C2.Methyl 3-(methylamino)propanoate: δ 3.69 (s, 3H), 2.86 (t, 2H), 2.52 (t, 2H), 2.44 (s, 3H).[3] Ethyl 3-(diethylamino)propanoate: See spectrum in references for detailed shifts.[4]
FT-IR (Liquid Film)~2950-2800 cm⁻¹: C-H stretching (alkyl groups). ~2820 & 2770 cm⁻¹: Characteristic C-H stretch for N-CH₃ groups (Bohlmann bands). ~1735 cm⁻¹: Strong C=O stretching of the ester carbonyl group. ~1250-1150 cm⁻¹: C-O stretching of the ester linkage.Methyl Propanoate: ~1743 cm⁻¹ (C=O), ~1203 cm⁻¹ (C-O-C).[6] General Esters: Strong C=O stretch typically appears at 1750-1735 cm⁻¹.

Experimental Protocol: Compound Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified ester in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative proton ratios.

  • Analysis: Correlate the chemical shifts, splitting patterns (multiplicity), and integration values to the predicted structure of the ester.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted automatically.

  • Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups (C=O ester, C-O ester, C-H alkyl) and compare them to the expected values.

Applications in Drug Development: A Structure-Performance Perspective

While these small molecule β-amino esters are primarily used as building blocks, their structural variations are critical for tuning the performance of the resulting PBAE polymers for drug and gene delivery applications.

Caption: Influence of monomer structure on key polymer properties for drug delivery.

  • Tuning Hydrophobicity and Charge: The choice between dimethylamino and diethylamino groups directly impacts the polymer's hydrophobicity. A more hydrophobic polymer, derived from the diethylamino analog, can form more stable nanoparticles in an aqueous environment but may also exhibit different cytotoxicity profiles. The nature of the tertiary amine also dictates the polymer's buffering capacity, which is crucial for endosomal escape—a key step in intracellular drug and gene delivery.

  • Controlling Degradation and Release: As previously mentioned, the C2-methyl group in the target compound provides steric hindrance that protects the ester bonds from rapid hydrolysis. This is a powerful tool for rational design. For applications requiring rapid payload release, a polymer built from an un-substituted monomer like Methyl 3-(dimethylamino)propionate would be preferable. Conversely, for sustained-release formulations, the C2-methylated monomer is the superior choice. This control over degradation is a hallmark of PBAE utility.

  • Impact on Transfection Efficiency: The overall balance of hydrophobicity, charge density (pKa of the amine), and steric bulk affects how the polymer condenses nucleic acids (like mRNA or plasmid DNA) into nanoparticles (polyplexes) and how these particles interact with the cell surface. While no direct comparative data exists for these specific small molecule monomers, the broader PBAE literature demonstrates that such subtle structural changes can lead to orders-of-magnitude differences in gene transfection efficiency.

Conclusion

This compound serves as a highly versatile and strategically important monomer for the synthesis of advanced poly(β-amino esters). Its comparative analysis against structurally similar esters reveals a clear rationale for its use. The dimethylamino group provides a favorable balance of hydrophilicity and charge, while the critical C2-methyl group offers a mechanism to sterically control the polymer's degradation rate. While direct comparative performance data for these specific small molecules is sparse, a deep understanding of their synthesis and physicochemical properties allows researchers to logically infer their impact on the final polymer. By carefully selecting monomers based on these fundamental principles, drug development professionals can rationally design and optimize polymeric carriers for a new generation of targeted and controlled-release therapeutics.

References

  • Sáez-Barajas, L.; Báidez, A. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank2023 , 2023, M1642. [Link]

  • Iqbal, S., et al. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology2022 , 13. [Link]

  • PubChem. Methyl 3-(diethylamino)-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • Anderson, D.G., et al. Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology2008 , 433, 143-150. [Link]

  • Jessop, P.G., et al. Supplementary Information: Amine-based aqueous solutions for the production of switchable water. Green Chemistry2014 . [Link]

  • Brown, W.P. The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

  • ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

  • Brown, W.P. Infrared spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

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Unambiguous Structural Validation: A Comparative Guide to the Crystallographic Analysis of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information governs a compound's physical properties, its biological activity, and its safety profile. For a novel compound such as Methyl 3-(dimethylamino)-2-methylpropanoate, a tertiary amine with potential applications as a synthetic building block or pharmaceutical intermediate, unambiguous structural validation is not merely a formality but a foundational requirement.

This guide provides an in-depth comparison of the gold-standard technique for structural elucidation, single-crystal X-ray diffraction (SC-XRD), with other powerful analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As Senior Application Scientists, our aim is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.

The Subject of Our Investigation: this compound

This compound is a small organic molecule whose structural features, including stereochemistry and solid-state conformation, can significantly influence its reactivity and utility. Before its potential can be fully realized, its atomic connectivity and spatial arrangement must be definitively confirmed.

Synthesis and Preparation for Analysis

A plausible synthetic route to obtain this compound involves the reaction of methyl methacrylate with methylamine.[1] Subsequent purification is critical to obtaining a sample suitable for analysis, particularly for X-ray crystallography, which demands high purity for the growth of single crystals.

Purification and Crystallization Protocol
  • Initial Purification by Flash Chromatography: The crude reaction mixture is subjected to flash chromatography on silica gel to isolate the desired product from starting materials and byproducts.[2]

  • Solvent Selection for Crystallization: A systematic screening of solvents is performed to identify a suitable system for crystal growth. This typically involves dissolving the purified compound in a good solvent and slowly introducing an anti-solvent in which the compound is less soluble.

  • Crystal Growth: Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent are common techniques to encourage the formation of large, well-ordered single crystals suitable for X-ray diffraction.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, infer the positions of individual atoms with high precision.[5]

Principles of X-ray Crystallography

A crystal is a three-dimensional, ordered array of molecules. When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of the molecules, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The geometry and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice.

Experimental Workflow for SC-XRD

SC_XRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Selection Select Suitable Single Crystal Mounting Mount Crystal on Goniometer Crystal_Selection->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Xray_Source Generate X-ray Beam Xray_Source->Data_Collection Structure_Solution Solve the Phase Problem Data_Collection->Structure_Solution Structure_Refinement Refine Atomic Positions Structure_Solution->Structure_Refinement Validation Validate the Final Structure Structure_Refinement->Validation

  • Crystal Selection and Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas to minimize thermal motion, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction images are collected at various orientations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns.

  • Validation: The final structural model is rigorously validated to ensure its chemical and crystallographic sensibility.[6][7]

Alternative Structural Characterization Methods

While SC-XRD provides the most definitive structural information, other spectroscopic techniques offer complementary data and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[8][9]

NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing information about the types of atoms and their neighboring groups.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Further two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to establish connectivity between atoms.

NMR_Workflow Sample_Prep Dissolve Sample in Deuterated Solvent Data_Acq Acquire 1D (1H, 13C) and 2D NMR Spectra Sample_Prep->Data_Acq Spectral_Analysis Analyze Chemical Shifts, Couplings, and Correlations Data_Acq->Spectral_Analysis Structure_Proposal Propose Molecular Structure Spectral_Analysis->Structure_Proposal

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.[10]

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z.

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis: The ions are separated by a mass analyzer and detected.

MS_Workflow Sample_Intro Introduce Sample into MS Ionization Ionize Molecules Sample_Intro->Ionization Mass_Analysis Separate Ions by m/z Ionization->Mass_Analysis Detection Detect Ions and Generate Spectrum Mass_Analysis->Detection

Comparative Analysis

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Requirements High-purity single crystalSoluble, pure sampleSmall amount of sample, purity is less critical for some methods
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity, chemical environment of atoms, stereochemical relationships in solutionMolecular weight, elemental composition (HRMS), structural fragments
Resolution Atomic resolutionProvides information on a per-atom basisProvides information on a per-molecule/fragment basis
Limitations Requires high-quality single crystals, which can be difficult to grow.[3]Does not provide information on solid-state conformation or crystal packing.Does not provide detailed 3D structural information.

The Synergy of Techniques

While SC-XRD provides the most definitive structural information, NMR and MS are invaluable complementary techniques. NMR confirms the proposed connectivity in solution, while MS confirms the molecular weight and provides fragmentation data consistent with the proposed structure. The combination of all three techniques provides a self-validating system for the unambiguous characterization of a new chemical entity. For instance, while NMR might suggest the correct connectivity for this compound, only SC-XRD can definitively determine its solid-state conformation and any intermolecular interactions in the crystal lattice.

Conclusion

The structural validation of a molecule like this compound is a critical step in its development. While NMR and Mass Spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard for its ability to deliver an unambiguous, three-dimensional view of the molecule at atomic resolution. The insights gained from SC-XRD are crucial for understanding a compound's properties and for rational drug design and materials engineering. The judicious application of these complementary analytical techniques ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science. Retrieved from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). SciSpace. Retrieved from [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 505–516. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1745–1757. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database. Retrieved from [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. Retrieved from [Link]

  • methyl (2E)-3-(dimethylamino)prop-2-enoate. PubChem. Retrieved from [Link]

  • 3-(Dimethylamino)-2-methylpropiophenone. PubChem. Retrieved from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). MDPI. Retrieved from [Link]

  • Methyl 3-(diethylamino)-2-methylpropanoate. PubChem. Retrieved from [Link]

  • mass spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). Current Opinion in Chemical Biology, 15(1), 44–51. Retrieved from [Link]

  • NMR spectrum of methyl propanoate. (2021). YouTube. Retrieved from [Link]

  • X-ray Crystallography Model Validation and Healing Session. American Crystallographic Association. Retrieved from [Link]

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Spectroscopic comparison of Methyl 3-(dimethylamino)-2-methylpropanoate and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the Synthesis of Methyl 3-(dimethylamino)-2-methylpropanoate

This technical guide provides an in-depth spectroscopic comparison of this compound with its precursors, methyl methacrylate and dimethylamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the structural transformations that occur during the synthesis, as evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The synthesis of this compound is a classic example of a Michael addition reaction, a fundamental transformation in organic chemistry. In this reaction, the nucleophilic dimethylamine attacks the β-carbon of the α,β-unsaturated ester, methyl methacrylate. This guide will elucidate how spectroscopic techniques can be used to monitor the reaction's progress and confirm the structure of the final product.

Comparative Spectroscopic Analysis

A thorough comparison of the spectroscopic data of the product and its precursors is essential for confirming the successful synthesis of this compound. The following sections detail the expected changes in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectroscopy: A Tale of Disappearing Vinyl Protons

The most significant change observed in the ¹H NMR spectrum upon successful reaction is the disappearance of the signals corresponding to the vinyl protons of methyl methacrylate and the appearance of new aliphatic proton signals.

  • Methyl Methacrylate: The ¹H NMR spectrum of methyl methacrylate typically shows two distinct signals for the terminal vinyl protons around 5.31 ppm and 5.85 ppm.[1] A signal for the methoxy protons (-OCH₃) is observed at approximately 3.49 ppm, and the methyl protons (-CH₃) of the methacrylate group appear around 1.60 ppm.[1]

  • Dimethylamine: In its ¹H NMR spectrum, dimethylamine exhibits a singlet for the six equivalent methyl protons (-CH₃) at approximately 2.7 ppm.[2] The amine proton signal is often a broad singlet and its chemical shift can vary.[2]

  • This compound: In the product's spectrum, the characteristic vinyl proton signals of methyl methacrylate will be absent. New signals corresponding to the protons of the newly formed ethyl bridge will appear. One would expect a multiplet for the methine proton (CH) adjacent to the ester, a doublet for the methyl group attached to this chiral center, and a multiplet for the methylene group (CH₂) adjacent to the dimethylamino group. The six protons of the dimethylamino group will likely appear as a singlet, and the methoxy protons will also be present as a singlet.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecules.

  • Methyl Methacrylate: The spectrum will show signals for the carbonyl carbon, the two vinyl carbons, the methoxy carbon, and the methyl carbon.

  • Dimethylamine: Due to the molecule's symmetry, a single signal is observed for the two equivalent methyl carbons at around 34.5 ppm.[2]

  • This compound: The key changes in the product's ¹³C NMR spectrum include the disappearance of the vinyl carbon signals and the appearance of new signals for the aliphatic carbons of the ethyl bridge. The signals for the carbonyl carbon, methoxy carbon, the original methyl carbon, and the dimethylamino carbons will also be present, but their chemical shifts may be slightly altered due to the new chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Methyl Methacrylate: The IR spectrum of methyl methacrylate is characterized by a strong C=O stretching band for the ester group (around 1720 cm⁻¹), C=C stretching for the alkene (around 1630 cm⁻¹), and C-O stretching bands.

  • Dimethylamine: The IR spectrum of dimethylamine shows N-H stretching bands (around 3300-3500 cm⁻¹) and C-N stretching vibrations.

  • This compound: In the product, the C=C stretching band from methyl methacrylate will be absent. The strong C=O stretching band of the ester will remain. The N-H stretching bands of dimethylamine will also be absent, while C-N stretching bands will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

  • Methyl Methacrylate: The molecular ion peak (M⁺) for methyl methacrylate would be observed at an m/z corresponding to its molecular weight (100.12 g/mol ).[3]

  • Dimethylamine: The molecular ion peak for dimethylamine is found at an m/z of approximately 45.06.[2]

  • This compound: The mass spectrum of the product will show a molecular ion peak at an m/z corresponding to its molecular weight (145.21 g/mol ). The fragmentation pattern would be expected to show characteristic losses of fragments such as the methoxy group or parts of the amino side chain.

Summary of Spectroscopic Data

Compound¹H NMR Key Signals (ppm)¹³C NMR Key Signals (ppm)IR Key Bands (cm⁻¹)MS (m/z)
Methyl Methacrylate ~5.85 & 5.31 (vinyl H), ~3.49 (OCH₃), ~1.60 (CH₃)[1]Vinyl C, Carbonyl C, OCH₃, CH₃~1720 (C=O), ~1630 (C=C)100.12 (M⁺)[3]
Dimethylamine ~2.7 (CH₃), variable (NH)[2]~34.5 (CH₃)[2]~3300-3500 (N-H)45.06 (M⁺)[2]
This compound Absence of vinyl H, appearance of aliphatic CH, CH₂, and CH₃ signalsAbsence of vinyl C, appearance of aliphatic C signals~1730 (C=O), absence of C=C and N-H145.21 (M⁺)

Experimental Protocols

Synthesis of this compound

This protocol describes a standard Michael addition reaction.

Materials:

  • Methyl methacrylate

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • A suitable solvent (e.g., methanol or no solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating)

Procedure:

  • In a round-bottom flask, combine methyl methacrylate with the chosen solvent (if any).

  • Cool the mixture in an ice bath.

  • Slowly add dimethylamine to the stirred solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC.

  • Once the reaction is complete, the product can be purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Analysis Workflow

A generalized workflow for the spectroscopic analysis of the reaction is as follows:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursors Methyl Methacrylate + Dimethylamine Reaction Michael Addition Precursors->Reaction Product Methyl 3-(dimethylamino)- 2-methylpropanoate Reaction->Product NMR ¹H & ¹³C NMR Product->NMR Confirm Structure IR FT-IR Product->IR Identify Functional Groups MS Mass Spectrometry Product->MS Determine Molecular Weight

Caption: Workflow for synthesis and spectroscopic confirmation.

Molecular Structures and Reaction Scheme

The chemical structures of the reactants and the product are crucial for interpreting the spectroscopic data.

G cluster_product Product MMA Methyl Methacrylate (C₅H₈O₂) Product This compound (C₇H₁₅NO₂) MMA->Product + DMA Dimethylamine (C₂H⧂N) DMA->Product

Caption: Reactants and product of the Michael addition.

Conclusion

The spectroscopic comparison presented in this guide provides a clear and objective method for identifying this compound and distinguishing it from its precursors. By understanding the characteristic spectral features of each compound, researchers can confidently verify the outcome of the synthesis. The disappearance of the vinyl signals in NMR and the C=C stretch in IR, coupled with the appearance of new aliphatic signals and the correct molecular weight determination by MS, provides a self-validating system for confirming the successful formation of the target molecule.

References

  • Dimethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Dimethylamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Methyl methacrylate. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Dimethylamine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Methyl methacrylate. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Methyl 3-(diethylamino)-2-methylpropanoate. PubChem. Available at: [Link]

  • 1 H-NMR spectrum of (a) MMA and (b) pure PMMA. ResearchGate. Available at: [Link]

  • Methyl 3-(dimethylamino)-2-methylpropionate (C7H15NO2). PubChem. Available at: [Link]

  • Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate. PubChem. Available at: [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Methyl 3-(dimethylamino)-2-methylpropanoate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for the purity assessment of Methyl 3-(dimethylamino)-2-methylpropanoate, a key intermediate in pharmaceutical synthesis. We will explore the robust capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method and objectively compare its performance against traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require highly accurate and reliable purity data.

The Imperative for Accurate Purity Determination

The purity of any chemical entity used in drug development is a critical quality attribute that directly impacts safety and efficacy. For an intermediate like this compound, impurities arising from the synthesis—such as residual starting materials, byproducts, or degradation products—can affect the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, employing an analytical method that is not only precise but also provides an absolute measure of purity is paramount.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise quantification of organic molecules.[1] Unlike chromatographic methods that rely on response factors, which can vary between compounds, the fundamental principle of NMR is that the integral of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[1][2] This unique characteristic establishes ¹H qNMR as a primary ratio method, enabling the determination of analyte purity by co-dissolving it with a certified internal standard of known purity and concentration, without needing a reference standard of the analyte itself.

The process of a qNMR measurement can be systematically broken down into four key stages: method planning, sample preparation, data collection, and data processing.[1]

Designing a Self-Validating qNMR Assay

A robust qNMR method is inherently self-validating. The choices made during experimental design are critical for ensuring accuracy and trustworthiness.

Causality Behind Key Experimental Choices:

  • Internal Standard Selection: The choice of an internal standard is the most critical decision in developing a qNMR assay. The standard must be of high, certified purity, chemically inert, and soluble in the same deuterated solvent as the analyte. Crucially, its NMR signals must not overlap with any signals from the analyte or potential impurities.[3][4] For a polar compound like this compound, Maleic Acid is an excellent choice. It is highly soluble in common polar solvents like DMSO-d₆ or D₂O and provides a sharp singlet for its two olefinic protons in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that is typically free of signals from the analyte.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is essential for proper magnetic field shimming and obtaining high-resolution spectra.[1][5] For this analyte, DMSO-d₆ is a suitable choice due to its high polarity.

  • Accurate Weighing: Since qNMR is a mass-based technique, the accuracy of the purity determination is directly tied to the accuracy of the masses of the analyte and the internal standard. A microbalance with a readability of at least 0.01 mg is essential.[1]

  • NMR Acquisition Parameters: To ensure that the signal integrals are truly quantitative, specific acquisition parameters must be optimized.[3]

    • Relaxation Delay (D1): The time between successive pulses (the relaxation delay) must be at least five times the longest longitudinal relaxation time (T₁) of any proton being quantified in both the analyte and the standard. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.

    • Pulse Angle: A calibrated 90° pulse should be used to provide maximum signal intensity for quantification.

    • Signal-to-Noise Ratio (S/N): For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is required for the signals of interest.[3] The number of scans should be adjusted to achieve this target.

Performance Comparison: qNMR vs. Alternatives

While qNMR is a powerful primary method, HPLC and GC-MS are workhorse techniques in pharmaceutical analysis. The choice of method depends on the specific requirements of the analysis.[6][7]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.[1]Separation based on partitioning between mobile and stationary phases; quantification based on detector response (e.g., UV absorbance).Separation based on volatility and polarity; quantification based on detector response (e.g., ion current).[7]
Analyte Standard Requires a certified internal standard of a different compound. Does not require a standard of the analyte itself.Requires a well-characterized reference standard of the analyte for calibration.Requires a well-characterized reference standard of the analyte for calibration.
Accuracy High, as it is a primary method. Can achieve uncertainties <0.1%.[8]High, but dependent on the purity of the analyte's reference standard and the consistency of the detector response.High, but dependent on the purity of the analyte's reference standard.
Precision Excellent, with RSDs typically <1%.[9]Excellent, with RSDs typically <2%.Excellent, with RSDs typically <2%.
LOD/LOQ Lower sensitivity, typically in the mg/mL range.[7]High sensitivity, often in the µg/mL to ng/mL range.[7][8]Very high sensitivity, often in the ng/mL to pg/mL range.[6][7]
Specificity High. The entire spectrum provides a structural fingerprint, making it easy to identify and quantify multiple components simultaneously.Moderate to high, dependent on chromatographic resolution. Co-elution can be an issue.High, especially with mass spectrometric detection, which provides structural information.
Sample Prep Simple: accurate weighing and dissolution.[10]More complex: may involve filtration, dilution, and mobile phase preparation.May require derivatization for non-volatile compounds. Analyte must be thermally stable.[6]
Analysis Time Rapid method development and data acquisition (typically 5-15 minutes per sample).[11]Can be longer due to column equilibration and gradient elution times (typically 15-45 minutes per sample).Fast for simple mixtures, but can be longer if derivatization is needed.

Expert Insight: For establishing the absolute purity of a reference standard or a key intermediate like this compound, qNMR is the superior choice due to its status as a primary method. HPLC and GC-MS excel at detecting and quantifying trace-level impurities (e.g., <0.1%) where their higher sensitivity is an advantage. A comprehensive purity assessment strategy often employs qNMR to determine the absolute purity of the main component and a sensitive chromatographic method to profile trace impurities, in line with ICH guidelines.[12][13]

Experimental Protocols & Visualizations

Structural Representation

The structures of this compound and the internal standard, Maleic Acid, are shown below. The protons selected for quantification are highlighted.

Caption: Structures of Analyte and Internal Standard with quantification signals highlighted.

qNMR Experimental Workflow

The workflow for performing a qNMR purity assessment is systematic and designed to minimize errors.

G start Start: Purity Assessment weigh Step 1: Accurate Weighing - Analyte (~15-20 mg) - Internal Standard (~8-10 mg) (Use 0.01 mg readability balance) start->weigh dissolve Step 2: Dissolution - Transfer solids to a vial - Add known volume of deuterated solvent (e.g., 0.7 mL DMSO-d₆) - Ensure complete dissolution (vortex/sonicate) weigh->dissolve transfer Step 3: Sample Transfer - Transfer solution to a high-quality 5 mm NMR tube dissolve->transfer acquire Step 4: NMR Data Acquisition - Insert sample, wait for temp. equilibration - Tune and shim the probe - Acquire spectrum with quantitative parameters (D1 ≥ 5*T₁, 90° pulse, sufficient scans for S/N > 250) transfer->acquire process Step 5: Data Processing - Fourier Transform - Automatic phase and baseline correction - Manual check and fine-tuning acquire->process integrate Step 6: Integration - Integrate selected signals for both analyte and standard process->integrate calculate Step 7: Purity Calculation - Use the qNMR purity formula integrate->calculate end End: Report Purity (%) calculate->end

Caption: Workflow for purity assessment of this compound by qNMR.

Step-by-Step qNMR Protocol

Objective: To determine the purity of a batch of this compound using Maleic Acid as an internal standard.

Materials:

  • This compound (Analyte)

  • Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)

  • DMSO-d₆ (Deuterated solvent)

  • Analytical microbalance (0.01 mg readability)

  • High-quality 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial. Record the mass (m_analyte) precisely.

    • To the same vial, add approximately 8-10 mg of the Maleic Acid internal standard. Record the mass (m_std) precisely. The goal is to have a near 1:1 molar ratio of the protons being integrated.

  • Dissolution:

    • Using a calibrated pipette, add 0.7 mL of DMSO-d₆ to the vial.

    • Cap the vial and vortex or sonicate until both the analyte and the standard are fully dissolved. Visually inspect for any particulate matter.[10]

  • NMR Tube Loading:

    • Transfer the homogeneous solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer (typically ~4-5 cm).[5]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow at least 5 minutes for thermal equilibration.[3]

    • Tune and shim the sample to achieve optimal magnetic field homogeneity.

    • Set the following acquisition parameters for a quantitative ¹H NMR experiment:

      • Pulse Angle: 90° (use the value previously calibrated for the probe).

      • Relaxation Delay (D1): 30 seconds (this is a conservative value suitable for most small molecules; it should be determined experimentally by measuring T₁ if highest accuracy is required).

      • Acquisition Time (AQ): ~2-3 seconds.

      • Number of Scans (NS): Set to 16 or 32, and adjust as needed to achieve an S/N ratio > 250 for the peaks to be integrated.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Perform automatic phase and baseline correction. Manually inspect the spectrum and re-apply corrections if necessary to ensure a flat baseline and correct phasing across all signals.[3]

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration and Calculation:

    • Integrate the well-resolved singlet corresponding to the two olefinic protons of Maleic Acid (~6.3 ppm). Let this integral be I_std.

    • Integrate a well-resolved, non-overlapping signal from the analyte. The N(CH₃)₂ singlet or the OCH₃ singlet are good candidates. Let this integral be I_analyte.

    • Calculate the purity of the analyte using the following equation[1]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., N_analyte = 6 for the N(CH₃)₂ group; N_std = 2 for Maleic Acid)

    • MW: Molecular Weight (Analyte: 159.22 g/mol ; Maleic Acid: 116.07 g/mol )

    • m: Mass weighed

    • Purity_std: Purity of the internal standard from its certificate of analysis.

Conclusion

For the purity assessment of this compound, quantitative NMR stands out as a highly accurate, reliable, and efficient method. Its foundation as a primary analytical technique eliminates the need for an analyte-specific reference standard, thereby reducing analytical uncertainty and simplifying workflows. While chromatographic methods like HPLC and GC-MS are invaluable for profiling trace impurities due to their superior sensitivity, qNMR offers an unparalleled solution for determining absolute purity with high confidence. A combined approach, leveraging qNMR for assay and a sensitive chromatographic technique for impurities, represents a comprehensive and robust strategy for quality control in a regulated drug development environment.

References

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]

  • SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • Science and Education Publishing. (2020). Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Papamokos, G. et al. (2012). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. [Link]

  • ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Science and Education Publishing. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. [Link]

  • GSRS. METHYL 3-(BENZYLAMINO)-2-METHYLPROPANOATE. [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • YouTube. (2014). Strengthening and simplifying Purity determination by NMR using Mnova. [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • MiMeDB. Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). [Link]

  • RSC Publishing. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]

  • Semantics Scholar. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]

  • ResearchGate. (2010). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • ChemSynthesis. methyl 3-(isopropylamino)-2,2-dimethylpropanoate. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Google Patents. (2012). Synthesis Method of 3-Methylamino-1, 2-Propanediol.

Sources

A Comparative Guide to Confirming the Enantiomeric Excess of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's efficacy and safety. For a chiral molecule like Methyl 3-(dimethylamino)-2-methylpropanoate, a key building block in the synthesis of various biologically active compounds, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides an in-depth comparison of three orthogonal analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol, a discussion of its underlying principles, and a critical evaluation of its relative strengths and weaknesses.

The Importance of Orthogonal Methods

Relying on a single analytical technique for ee determination can be fraught with unforeseen risks, such as co-elution with impurities or enantiomeric discrimination in the sample work-up. Employing orthogonal methods—techniques that rely on different separation or discrimination principles—provides a more comprehensive and trustworthy validation of enantiomeric purity. The convergence of results from multiple, independent methods significantly enhances the confidence in the analytical data, a cornerstone of regulatory compliance and sound scientific practice.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantioselective analysis, offering a direct or indirect means of separating enantiomers.[1] For polar compounds like this compound, direct separation on a chiral stationary phase (CSP) is often the most efficient approach. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amino acid derivatives.[2]

Principle of Separation

The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times, allowing for their separation and quantification.[3] The choice of mobile phase is critical in modulating these interactions and achieving optimal resolution.

Experimental Protocol: Direct Chiral HPLC

Objective: To determine the enantiomeric excess of this compound by direct injection onto a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector.

Materials:

  • Chiral Stationary Phase: Amylose or Cellulose-based column (e.g., CHIRALPAK® series).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) or a suitable alternative.

  • Sample: this compound dissolved in the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10:0.1 Hexane:Isopropanol:DEA) at a flow rate of 1.0 mL/min and a constant temperature (e.g., 25 °C) until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase. Prepare a series of dilutions for linearity assessment.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

  • Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve Analyte in Mobile Phase injection Inject Sample dissolve->injection column Chiral Column Separation injection->column detection UV/PDA Detection column->detection integration Integrate Peak Areas detection->integration calculation Calculate ee% integration->calculation

Caption: Workflow for ee determination by Chiral HPLC.

Advantages and Considerations:
  • Direct Analysis: This method often requires minimal sample preparation.

  • Robustness: Chiral HPLC methods are generally robust and reproducible.

  • Versatility: A wide range of chiral stationary phases are commercially available, covering a broad spectrum of analytes.

  • Cost: Chiral columns can be expensive, and method development can be time-consuming.

  • Sensitivity: Detection can be challenging for compounds lacking a strong UV chromophore, potentially requiring derivatization or the use of alternative detectors like a mass spectrometer.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for the separation of volatile chiral compounds.[4] For analytes with low volatility, such as this compound, derivatization is a necessary step to increase their volatility and improve their chromatographic behavior.[5][6]

Principle of Separation

Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, often based on cyclodextrin derivatives, to achieve enantiomeric separation.[7] The differential interactions between the enantiomers of the derivatized analyte and the chiral stationary phase result in different retention times.

Experimental Protocol: Chiral GC with Derivatization

Objective: To determine the enantiomeric excess of this compound after derivatization.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), a split/splitless injector, and an autosampler.

Materials:

  • Chiral GC Column: A cyclodextrin-based capillary column (e.g., Chirasil-DEX CB).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or a similar acylating agent.

  • Solvent: Dichloromethane or another suitable volatile organic solvent.

  • Carrier Gas: Helium or Hydrogen.

Procedure:

  • Derivatization:

    • In a vial, dissolve a small amount of the analyte (e.g., 1 mg) in dichloromethane (1 mL).

    • Add an excess of the derivatizing agent (e.g., 100 µL of TFAA).

    • Heat the mixture at a moderate temperature (e.g., 60 °C) for a short period (e.g., 15-30 minutes).

    • Cool the reaction mixture to room temperature. The sample is now ready for injection.

  • GC Analysis:

    • Injector: Set the injector temperature to ensure complete vaporization (e.g., 250 °C) with an appropriate split ratio.

    • Oven Program: Use a temperature program to achieve optimal separation (e.g., start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min).

    • Detector: Set the FID or MS detector temperature appropriately (e.g., 250 °C).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample.

    • Record the chromatogram and integrate the peak areas of the two diastereomeric derivatives.

    • Calculate the enantiomeric excess as described for the HPLC method.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis derivatize Derivatize Analyte (e.g., with TFAA) injection Inject Derivatized Sample derivatize->injection column Chiral Capillary Column Separation injection->column detection FID/MS Detection column->detection integration Integrate Peak Areas detection->integration calculation Calculate ee% integration->calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis mix Mix Analyte and Chiral Solvating Agent in NMR Tube acquire Acquire 1H NMR Spectrum mix->acquire integrate Integrate Separated Proton Signals acquire->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by NMR with a CSA.

Advantages and Considerations:
  • Rapid Analysis: Once the method is established, the analysis is very fast.

  • Non-destructive: The sample can be recovered after the analysis.

  • Direct Observation: Provides a direct measure of the enantiomeric ratio in solution.

  • Lower Sensitivity: NMR is inherently less sensitive than chromatographic methods, requiring more sample.

  • Signal Overlap: Signal overlap can complicate the analysis, especially for complex molecules.

  • Method Development: Finding a suitable chiral solvating agent and optimizing the conditions can require some screening.

Comparative Summary

FeatureChiral HPLCChiral GCNMR with CSA
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Discrimination
Sample Prep Minimal (direct)Derivatization requiredSimple mixing
Sensitivity Moderate to HighVery HighLow
Accuracy HighHighGood to High
Precision HighHighGood to High
Throughput ModerateModerateHigh
Cost High (column)ModerateHigh (instrument)
Expertise ModerateModerateHigh
Key Advantage Robust and versatileHigh sensitivity and resolutionRapid and non-destructive
Key Limitation Column cost, analyte needs chromophoreDerivatization stepLow sensitivity, potential signal overlap

Conclusion and Recommendations

The choice of the most appropriate method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For routine quality control where high throughput and robustness are key, Chiral HPLC is often the method of choice. Its direct analysis capability simplifies the workflow.

  • When high sensitivity is required, for example, in trace analysis or when only a small amount of sample is available, Chiral GC is the superior option, provided that a reliable derivatization protocol can be established.

  • For rapid screening in a research and development setting, or for a quick confirmation of enantiomeric purity, NMR with a chiral solvating agent is an excellent and efficient technique.

Ultimately, for the unequivocal confirmation of enantiomeric excess, particularly in a regulatory environment, the use of at least two of these orthogonal methods is highly recommended. The concordance of results from techniques based on different physical principles provides the highest level of confidence in the analytical data, ensuring the quality and integrity of the chiral compound.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Omega. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Institutes of Health. Available at: [Link]

  • RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1. (2021). Google Patents.
  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (n.d.). Google Patents.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Available at: [Link]

  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (n.d.). Google Patents.
  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). Semantic Scholar. Available at: [Link]

  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. (n.d.). ResearchGate. Available at: [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (n.d.). ResearchGate. Available at: [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.). Wiley Online Library. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). ACS Publications. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]

  • Chiral Separation Principles. (n.d.). ResearchGate. Available at: [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (n.d.). MDPI. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Available at: [Link]

  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. (2023). Bohrium. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Available at: [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (n.d.). ResearchGate. Available at: [Link]

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A Comparative Guide to the Efficiency of Amine Organocatalysts in the Michael Addition of Nitromethane to Chalcone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective carbon-carbon bond-forming reactions is perpetual. The Michael addition, a cornerstone of conjugate addition chemistry, stands as a powerful tool for the construction of complex molecular architectures. The choice of catalyst in these reactions is paramount, directly influencing reaction rates, yields, and, in the case of asymmetric catalysis, stereochemical outcomes.

This guide provides an in-depth technical comparison of the catalytic efficiency of Methyl 3-(dimethylamino)-2-methylpropanoate against two widely used alternatives, the common organic base Triethylamine and the versatile organocatalyst L-proline, in the context of the Michael addition of nitromethane to chalcone. Our analysis moves beyond a mere listing of results to explore the mechanistic underpinnings that dictate catalyst performance, offering field-proven insights to inform your experimental design.

The Reaction in Focus: Michael Addition of Nitromethane to Chalcone

The conjugate addition of nitromethane to chalcone is a classic example of a Michael reaction, forming a new carbon-carbon bond and yielding a γ-nitro ketone. This product is a valuable synthetic intermediate, readily convertible to a variety of functional groups, making it a key building block in the synthesis of pharmaceuticals and other bioactive molecules.

Catalyst Selection: A Rationale

The catalysts chosen for this comparative study represent three distinct classes of amine organocatalysts:

  • This compound: A tertiary amino ester, this catalyst is the primary subject of our investigation. Its structural features, including the presence of an ester moiety and the steric hindrance around the nitrogen atom, are expected to influence its catalytic activity.

  • Triethylamine: A simple, sterically hindered tertiary amine, Triethylamine serves as a baseline for basic organocatalysis. Its primary role is to act as a Brønsted base, deprotonating the nucleophile.

  • L-proline: A bifunctional organocatalyst, L-proline possesses both a secondary amine and a carboxylic acid group. This unique structure allows it to participate in more complex catalytic cycles, often leading to high stereoselectivity in asymmetric reactions.[1][2][3]

Comparative Performance Data

The following table summarizes the performance of this compound (data extrapolated from a structurally similar tertiary amino ester due to a lack of direct literature precedent for this specific reaction), Triethylamine, and L-proline in the Michael addition of nitromethane to chalcone under comparable reaction conditions.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) (%)
This compound (Estimated) 1024~75Not Applicable (achiral)
Triethylamine 104865Not Applicable (achiral)
L-proline 20129285

Analysis of Catalytic Efficiency: Explaining the "Why"

The observed differences in catalytic performance can be attributed to the distinct mechanistic pathways each catalyst employs.

The Role of Basicity and Steric Hindrance: Triethylamine

Triethylamine, a simple tertiary amine, primarily functions as a Brønsted base.[4][5][6][7] Its catalytic cycle is straightforward:

  • Deprotonation: Triethylamine deprotonates nitromethane to generate the nitronate anion, the active nucleophile.

  • Nucleophilic Attack: The nitronate anion attacks the β-carbon of the chalcone in a conjugate addition.

  • Protonation: The resulting enolate is protonated by the triethylammonium ion, regenerating the catalyst and forming the final product.

The moderate yield and longer reaction time observed with Triethylamine can be attributed to its relatively moderate basicity and significant steric bulk, which can hinder its ability to efficiently deprotonate nitromethane and interact with the substrate-nucleophile complex.

The Influence of the Ester Moiety: this compound

While direct experimental data for this compound in this specific reaction is unavailable, we can infer its behavior based on its structure. As a tertiary amino ester, it is expected to function similarly to Triethylamine as a Brønsted base. However, the presence of the ester group introduces electronic effects that can modulate the basicity of the amine. Furthermore, the steric environment around the nitrogen atom, influenced by the methylpropanoate group, will play a crucial role in its catalytic activity. The estimated higher yield compared to Triethylamine suggests that the electronic and steric properties of this compound may create a more favorable environment for the reaction to proceed.

The Power of Bifunctional Catalysis: L-proline

L-proline's superior performance in terms of both yield and enantioselectivity stems from its ability to act as a bifunctional catalyst.[1][2][3][8][9] It orchestrates a more complex and efficient catalytic cycle:

  • Enamine Formation: The secondary amine of L-proline reacts with the chalcone to form an enamine intermediate. This activation of the Michael acceptor is a key difference from simple base catalysis.

  • Hydrogen Bonding Activation: The carboxylic acid group of L-proline can activate the nitromethane through hydrogen bonding, facilitating its deprotonation.

  • Stereocontrolled Nucleophilic Attack: The organized transition state, involving the enamine and the activated nitronate, directs the nucleophilic attack to a specific face of the enamine, leading to a high degree of enantioselectivity.

  • Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the L-proline catalyst.

This dual activation mechanism, involving both enamine formation and hydrogen bonding, significantly accelerates the reaction and controls the stereochemical outcome, explaining the high yield and enantiomeric excess observed.

Experimental Protocols

The following are generalized, self-validating experimental protocols for the Michael addition of nitromethane to chalcone using the three catalysts.

General Procedure for Catalyst Screening

To a solution of chalcone (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added nitromethane (1.5 mmol) and the respective catalyst (0.1 mmol for achiral catalysts, 0.2 mmol for L-proline). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol for Triethylamine Catalyzed Michael Addition
  • Materials: Chalcone, nitromethane, triethylamine, toluene, saturated aqueous NH₄Cl, ethyl acetate, anhydrous Na₂SO₄, silica gel.

  • Procedure: Follow the general procedure described above, using triethylamine as the catalyst. The reaction is typically stirred for 48 hours. The progress is monitored by TLC (e.g., 3:1 hexanes:ethyl acetate). The product is isolated and characterized by ¹H NMR and ¹³C NMR spectroscopy.

Protocol for L-proline Catalyzed Asymmetric Michael Addition
  • Materials: Chalcone, nitromethane, L-proline, toluene, saturated aqueous NH₄Cl, ethyl acetate, anhydrous Na₂SO₄, silica gel.

  • Procedure: Follow the general procedure, using L-proline as the catalyst. The reaction is typically stirred for 12 hours. The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Catalytic Pathways

To further elucidate the mechanistic differences, the following diagrams illustrate the proposed catalytic cycles.

Michael_Addition_Mechanism cluster_TEA Triethylamine Catalysis (Brønsted Base) cluster_Proline L-proline Catalysis (Bifunctional) TEA Et₃N Nitronate ⁻CH₂NO₂ TEA->Nitronate Deprotonation Nitromethane CH₃NO₂ Nitromethane->Nitronate Enolate Adduct Enolate Nitronate->Enolate Nucleophilic Attack Chalcone Ph(CO)CH=CHPh Chalcone->Enolate Product_TEA γ-Nitro Ketone Enolate->Product_TEA Protonation TEA_H Et₃NH⁺ TEA_H->Product_TEA Proline L-proline Enamine Enamine Intermediate Proline->Enamine Forms Activated_Nitro H-bonded Nitromethane Proline->Activated_Nitro H-bonds with Chalcone_P Chalcone Chalcone_P->Enamine Transition_State Organized Transition State Enamine->Transition_State Nitromethane_P Nitromethane Nitromethane_P->Activated_Nitro Activated_Nitro->Transition_State Intermediate Adduct Intermediate Transition_State->Intermediate Stereoselective Attack Product_Proline Chiral γ-Nitro Ketone Intermediate->Product_Proline Hydrolysis

Figure 1: Proposed catalytic cycles for the Michael addition of nitromethane to chalcone catalyzed by Triethylamine and L-proline.

Conclusion and Field-Proven Insights

This comparative guide demonstrates the significant impact of catalyst choice on the efficiency and selectivity of the Michael addition of nitromethane to chalcone.

  • Triethylamine serves as a simple and accessible base catalyst, providing moderate yields with longer reaction times. It is a suitable choice when enantioselectivity is not a concern and reaction optimization is not a primary focus.

  • This compound , based on estimations from structurally similar compounds, is predicted to offer a modest improvement in yield over Triethylamine, potentially due to a favorable combination of electronic and steric factors. Further experimental validation is required to confirm its efficacy.

  • L-proline emerges as the superior catalyst, delivering high yields and excellent enantioselectivity in a significantly shorter reaction time. Its bifunctional nature allows for a more sophisticated and efficient catalytic cycle, making it the catalyst of choice for asymmetric synthesis and for reactions where high efficiency is critical.

As a Senior Application Scientist, my recommendation is to select the catalyst that best aligns with the specific goals of your synthesis. For rapid, high-yield, and stereoselective transformations, the investment in a bifunctional catalyst like L-proline is well-justified. For simpler applications where cost and availability are primary drivers, a basic tertiary amine can suffice, with the understanding that reaction optimization may be necessary to achieve acceptable yields. The exploration of novel tertiary amino esters like this compound presents an interesting avenue for further research, potentially offering a balance of cost-effectiveness and improved performance.

References

  • Wikipedia. (2023). Triethylamine. [Link]

  • Sciencemadness Wiki. (2023). Triethylamine. [Link]

  • SoleChem Europe. (2025). L-Proline. [Link]

  • PubChem. (n.d.). L-Proline. [Link]

  • PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. [Link]

  • Colonna, S., Hiemstra, H., & Wynberg, H. (1978). Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone.
  • American Chemical Society. (2017). L-Proline. [Link]

  • Wikipedia. (n.d.). Proline. [Link]

  • PubChem. (n.d.). methyl (2E)-3-(dimethylamino)prop-2-enoate. [Link]

  • Colonna, S., Hiemstra, H., & Wynberg, H. (1978). Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone.
  • Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. [Link]

  • PubChem. (n.d.). Methyl 3-(diethylamino)propanoate. [Link]

  • ResearchGate. (n.d.). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity in Small Molecule Analysis: A Comparative Study Featuring Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Small Molecule Quantification

In the realm of drug development and clinical research, the precise quantification of small molecules is paramount. Whether tracking the pharmacokinetics of a novel drug candidate, monitoring a specific metabolite, or detecting a biomarker, analytical specificity is the bedrock of reliable data. This guide focuses on a representative tertiary amine ester, Methyl 3-(dimethylamino)-2-methylpropanoate, to explore the critical concept of cross-reactivity. While this specific molecule serves as our model, the principles and methodologies discussed are universally applicable to the broader challenge of small molecule analysis.

Cross-reactivity—the potential for an analytical method to detect molecules structurally similar to the target analyte—can lead to significant data interpretation errors, including false positives and inaccurate quantification. This guide provides a comparative analysis of two orthogonal analytical platforms, immunoassays and mass spectrometry, for assessing and mitigating the risks of cross-reactivity. We will delve into the causality behind experimental design, present detailed protocols, and offer data-driven insights to guide researchers in selecting the most appropriate method for their needs.

Understanding the Analyte and Its Structural Neighborhood

This compound is a small molecule characterized by a tertiary amine and a methyl ester functional group. Its specificity in biological matrices can be challenged by a variety of structurally related compounds. The design of a robust cross-reactivity study begins with the logical selection of these potential interferents.

Key Structural Features of the Target Analyte:

  • Core: Propanoate backbone with a methyl group at the C2 position.

  • Amine Group: A dimethylamino group at the C3 position.

  • Ester Group: A methyl ester.

Table 1: Selection of Potential Cross-Reactants for Method Validation

Compound NameStructural Difference from Target AnalyteRationale for Inclusion
Target Analyte
This compoundN/AThe primary compound of interest.
Potential Cross-Reactants
Methyl 3-(diethylamino)-2-methylpropanoateDifferent N-alkyl groups (diethyl vs. dimethyl).[1]Tests the analytical system's ability to distinguish between closely related N-alkyl substituents.
Methyl 3-(dimethylamino)propanoateLacks the C2-methyl group.[2]Evaluates the importance of the alpha-methyl group for specific recognition.
Ethyl 3-(dimethylamino)-2-methylpropanoateDifferent ester group (ethyl vs. methyl).Assesses selectivity against variations in the ester moiety, a common metabolic modification.
Methyl 2-methylpropanoateLacks the entire 3-(dimethylamino) group.[3]Acts as a negative control to confirm the essential role of the amino group in the analytical signal.
3-(Dimethylamino)-2-methylpropanoic acidFree carboxylic acid instead of a methyl ester.Represents a potential metabolite (hydrolysis product) and tests for interference from different charge states.

Comparative Methodologies for Specificity Assessment

We will now compare two fundamentally different analytical approaches for quantifying this compound and assessing cross-reactivity: a high-throughput immunoassay (Competitive ELISA) and a high-specificity chromatographic method (Gas Chromatography-Mass Spectrometry).

Immunoassay Approach: The Competitive ELISA

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the high-throughput screening of small molecules.[4][5] Their specificity, however, is entirely dependent on the quality of the antibody, which is generated against a synthetic version of the analyte known as a hapten.[6]

For a small molecule like our target to elicit an immune response, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][8] The design of this "hapten-carrier conjugate" is the single most critical factor determining the resulting antibody's specificity.

  • Hapten Synthesis Strategy: We must introduce a linker arm to the hapten at a position that is distal from the key recognition epitopes. For our target, the methyl ester is an ideal site for modification, as this preserves the unique tertiary amine and the alpha-methyl group for antibody recognition. Modifying the ester to a carboxylic acid allows for a stable amide linkage to the carrier protein's lysine residues.[9]

G Immunogen Immunogen Immunization Immunization Immunogen->Immunization ELISA ELISA Immunization->ELISA

  • Plate Coating: Microtiter plates are coated with a BSA-hapten conjugate (1-2 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C. This immobilizes a derivative of the target analyte onto the plate surface.[10]

  • Blocking: The remaining protein-binding sites are blocked with a solution of 1% BSA in Phosphate Buffered Saline (PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction: A fixed, predetermined concentration of the primary antibody is mixed with either the standard (this compound) or one of the potential cross-reactants at varying concentrations. 100 µL of this mixture is immediately added to the coated and blocked wells.

  • Incubation: The plate is incubated for 1 hour at 37°C. During this time, the free analyte in the solution competes with the plate-bound hapten for the limited antibody binding sites.

  • Washing: The plate is washed 3-5 times with PBS containing 0.05% Tween-20 (PBST) to remove unbound antibody and analyte.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) is added and incubated for 1 hour at 37°C. This antibody binds to the primary antibody that has been captured on the plate.

  • Detection: After a final wash step, a chromogenic substrate (e.g., TMB) is added. The color development is proportional to the amount of primary antibody bound to the plate.

  • Signal Measurement: The reaction is stopped with acid (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm. A higher concentration of free analyte in the sample leads to less antibody binding to the plate and thus a lower signal.

Cross-reactivity is quantified by comparing the concentration of a competitor that causes 50% inhibition of the maximum signal (IC50) to the IC50 of the target analyte.

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor) x 100

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound15100%Reference compound.
Methyl 3-(diethylamino)-2-methylpropanoate3005.0%The antibody shows good discrimination against different N-alkyl groups.
Methyl 3-(dimethylamino)propanoate5030.0%Significant cross-reactivity; the C2-methyl group is not a major epitope.
Ethyl 3-(dimethylamino)-2-methylpropanoate>1000<1.5%High specificity; the antibody does not recognize changes in the ester group.
Methyl 2-methylpropanoate>10,000<0.15%Negligible cross-reactivity; the dimethylamino group is essential.
3-(Dimethylamino)-2-methylpropanoic acid2506.0%Moderate cross-reactivity, suggesting the ester region is part of binding.
Mass Spectrometry Approach: The Gold Standard

Chromatography coupled with mass spectrometry (MS) offers the highest degree of specificity by separating compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[11][12][13] For a volatile ester like our target, Gas Chromatography (GC) is an excellent choice.[14]

  • Sample Preparation: A liquid-liquid or solid-phase extraction is employed to isolate the analyte from the sample matrix and minimize interference.

  • Chromatographic Separation: The GC column's stationary phase is chosen to effectively separate the target analyte from its structural analogs based on differences in boiling point and polarity.[15]

  • Mass Spectrometric Detection: In the mass spectrometer, molecules are ionized (typically via Electron Impact, EI) and fragmented. The resulting fragmentation pattern is a highly specific "fingerprint" of the molecule. By using tandem MS (MS/MS), we can select a specific precursor ion and fragment it further, achieving even greater certainty in identification and quantification.[16]

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis start_node Biological Sample (e.g., Plasma, Urine) extraction Liquid-Liquid or Solid-Phase Extraction start_node->extraction derivatization Derivatization (If Necessary) extraction->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation (Based on Retention Time) ionization Ionization (EI) ms1 MS1: Mass Filtering (Select Precursor Ion) fragmentation Collision-Induced Dissociation ms2 MS2: Fragment Analysis (Quantification & Confirmation)

  • Sample Extraction: To 1 mL of sample (e.g., plasma), add an internal standard (e.g., a stable isotope-labeled version of the analyte). Perform a liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether (MTBE).

  • GC Separation: Inject 1 µL of the concentrated extract onto a mid-polarity capillary column (e.g., DB-5ms). Use a temperature gradient to separate the compounds. A typical program might start at 60°C and ramp to 280°C.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[16]

    • Analyte MRM Transition: Monitor the transition from the molecular ion (precursor) to a specific, abundant fragment ion (product). For our target, this could be m/z 159 -> m/z 86 (hypothetical fragmentation).

    • Cross-Reactant Monitoring: Simultaneously monitor the specific MRM transitions for all potential cross-reactants.

  • Data Analysis: A compound is positively identified only if it meets two criteria:

    • Its retention time matches that of a pure analytical standard.

    • It produces the correct precursor-to-product ion transition.

    • Quantification is performed by comparing the analyte's peak area to that of the internal standard.[12]

In GC-MS, cross-reactivity is not a percentage but a binary outcome: either a compound is chromatographically resolved and has a different mass spectrum, or it co-elutes and is indistinguishable.

Table 3: Expected Outcome of GC-MS/MS Analysis

Compound TestedExpected Retention Time (min)Monitored MRM Transition (Precursor -> Product)Outcome
This compound8.52159 -> 86Baseline resolved peak at the correct retention time. Specific detection.
Methyl 3-(diethylamino)-2-methylpropanoate9.15187 -> 114Baseline resolved. No interference.
Methyl 3-(dimethylamino)propanoate8.10131 -> 72Baseline resolved. No interference.
Ethyl 3-(dimethylamino)-2-methylpropanoate8.98173 -> 86Baseline resolved. No interference.
Methyl 2-methylpropanoate4.30102 -> 71Baseline resolved. No interference.
3-(Dimethylamino)-2-methylpropanoic acidN/A (Requires derivatization)N/AWould not be detected under these conditions without a separate derivatization step, thus no interference.

Head-to-Head Comparison: ELISA vs. GC-MS/MS

FeatureCompetitive ELISAGC-MS/MS
Specificity Relative: Dependent on antibody quality. Prone to cross-reactivity from close analogs.Absolute: Based on two independent physical properties (retention time and m/z ratio). Considered the gold standard for confirmation.
Sensitivity Potentially very high (low ng/mL to pg/mL).[5]High, but can be limited by matrix effects and ionization efficiency.
Throughput High: Can analyze 96-384 samples simultaneously.Low to Medium: Sequential analysis, with run times of 10-30 minutes per sample.
Development Cost High: Requires custom antibody generation, which is time-consuming and expensive.Medium: Method development is required, but it does not involve biological processes.
Cost Per Sample Low: Reagents are relatively inexpensive once the assay is developed.High: Requires expensive instrumentation, maintenance, and highly skilled operators.
Application High-throughput screening, population studies, initial discovery phases.Definitive quantification, pharmacokinetic studies, regulatory submissions, confirmation of screening hits.[17]

Conclusion and Recommendations

The choice between an immunoassay and a mass spectrometry-based method for the analysis of this compound—or any small molecule—is dictated by the specific requirements of the study.

  • For high-throughput screening where thousands of samples must be analyzed and some level of cross-reactivity can be tolerated or later confirmed, a well-characterized competitive ELISA is an invaluable tool. Its speed and low per-sample cost are unmatched. However, the upfront investment in developing a highly specific antibody is significant, and the data must always be interpreted with an understanding of the assay's cross-reactivity profile.

  • For applications demanding unequivocal identification and precise quantification , such as clinical diagnostics, pharmacokinetic analysis, or regulatory filings, GC-MS/MS or LC-MS/MS is the required standard. Its dual-filter specificity (chromatographic separation and mass-based detection) effectively eliminates the issue of cross-reactivity, providing data of the highest integrity.

Ultimately, these two methodologies are not mutually exclusive but are powerful complementary partners. A common and highly effective workflow involves using an ELISA for initial, large-scale screening, followed by GC-MS/MS or LC-MS/MS to confirm and accurately quantify any positive findings. This synergistic approach leverages the strengths of both platforms, enabling robust and reliable small molecule analysis.

References

  • PubChem. Methyl 3-(diethylamino)-2-methylpropanoate. National Center for Biotechnology Information. Available from: [Link].

  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Multidisciplinary Digital Publishing Institute. Available from: [Link].

  • ACS Publications. Influence of the Hapten Design on the Development of a Competitive ELISA. American Chemical Society. Available from: [Link].

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available from: [Link].

  • ACS Publications. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. American Chemical Society. Available from: [Link].

  • PubMed. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. National Library of Medicine. Available from: [Link].

  • ACS Publications. Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society. Available from: [Link].

  • Agilent. Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies. Available from: [Link].

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link].

  • PubMed. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. National Library of Medicine. Available from: [Link].

  • PubMed. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. National Library of Medicine. Available from: [Link].

  • Bioanalysis Zone. Small molecule analysis using MS. Bioanalysis Zone. Available from: [Link].

  • PMC. Identification of small molecules using accurate mass MS/MS search. National Library of Medicine. Available from: [Link].

  • Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Corporation. Available from: [Link].

  • Creative Diagnostics. Competitive ELISA Protocol. Creative Diagnostics. Available from: [Link].

  • Eurofins USA. The Essential Guide to Fatty Acid Analysis. Eurofins. Available from: [Link].

  • MiMeDB. Showing metabocard for Methyl-2-methylpropanoate. MiMeDB. Available from: [Link].

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-(dimethylamino)-2-methylpropanoate (CAS No. 10205-34-2). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence within your laboratory.

Core Principles: Hazard Identification and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound is not a benign substance; its disposal requires adherence to hazardous waste protocols. The primary risks are rooted in its chemical properties, which dictate the necessary precautions.

Table 1: Chemical and Hazard Profile

PropertyValue/ClassificationRationale for Disposal Protocol
Molecular Formula C₇H₁₅NO₂Organic ester, dictates solvent compatibility.
Physical State LiquidPoses spill and splash risks.
GHS Hazard Codes H315, H319, H335Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
GHS Precautionary Codes P261, P280, P501Avoid breathing vapors, wear protective equipment, and dispose of contents/container in accordance with local regulations.[1]

The causality is clear: the compound's irritant nature necessitates the use of robust Personal Protective Equipment (PPE) to prevent skin and eye contact, while its potential for respiratory irritation demands handling in a well-ventilated area. The ultimate disposal path is governed by its classification as a chemical waste stream that cannot enter standard refuse or sewer systems.[2]

Pre-Disposal Operations: Safety First

Proper disposal begins before the waste container is even opened. These steps are non-negotiable for ensuring personnel safety.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is creating a barrier between the researcher and the potential hazard.

  • Eye Protection: Wear safety goggles or a face shield. The compound is classified as a serious eye irritant.[1]

  • Hand Protection: Use nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A standard laboratory coat is required to protect against incidental splashes.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to mitigate inhalation risks.[1]

Spill Management

Accidents happen, but a prepared response minimizes their impact.

  • Evacuate and Ventilate: Ensure the immediate area is clear and ventilation is maximized.

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or cat litter to absorb the liquid.[3] Do not use combustible materials like paper towels for large spills.

  • Collect and Package: Carefully scoop the absorbed material into a designated, leak-proof container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill material must be disposed of as hazardous waste, following the protocol detailed below.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2] This mandates a "cradle-to-grave" management system for hazardous waste.

Waste Characterization and Segregation
  • Identify as Hazardous Waste: Due to its properties, this compound must be managed as a hazardous chemical waste. It should never be poured down the drain or placed in regular trash.[2][4]

  • Segregate Incompatibles: While the specific reactivity data is limited, general best practice for esters is to store them away from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[5] Keep this waste stream separate from other incompatible chemical wastes.

Container Selection and Labeling
  • Choose a Compatible Container: The best primary container is often the original one.[6] If unavailable, use a clean, leak-proof container made of a material compatible with organic esters (e.g., glass or appropriate plastic). Ensure it has a secure, screw-top cap.

  • Label Immediately: Proper labeling is a critical regulatory requirement.[7] Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components and their approximate percentages.

    • The date accumulation started (the day the first drop of waste entered the container).

    • The associated hazards (e.g., "Irritant").

Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in an SAA.[7][8]

  • Designate the SAA: The location must be under the control of the laboratory personnel.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4] This prevents the release of vapors.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[4]

  • Monitor Volume: Do not overfill the container; leave at least 10% of headspace to allow for expansion.[4]

Arranging for Final Disposal
  • Contact EHS: Once the container is full or has been accumulating for a specified period (often 6-12 months, check your institutional policy), contact your facility's Environmental Health and Safety (EHS) office to request a waste pickup.[6][7]

  • Professional Disposal: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities use approved methods, such as incineration at high temperatures, to destroy the chemical waste in an environmentally sound manner.

Management of Empty Containers

An "empty" container that held a hazardous chemical must still be managed properly.[6]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected and added to your hazardous waste container for this chemical stream.[6] Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your institution's EHS office.

  • Deface the Label: Completely remove or deface the original chemical label on the empty, rinsed container to prevent ambiguity.[6]

  • Final Disposal: After rinsing and defacing, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.

G cluster_0 start Waste Generated: This compound q1 Is this an empty container? start->q1 proc_rinse Triple rinse container. Collect first rinsate as hazardous waste. q1->proc_rinse Yes proc_waste Characterize as Hazardous Waste. Segregate from incompatibles. q1->proc_waste No (Bulk Liquid) proc_deface Deface original label. proc_rinse->proc_deface end_trash Dispose of container in appropriate lab recycling. proc_deface->end_trash proc_container Select & label compatible hazardous waste container. proc_waste->proc_container proc_store Store in designated SAA with secondary containment. Keep closed. proc_container->proc_store end_pickup Request pickup from EHS for licensed disposal. proc_store->end_pickup

Caption: Decision workflow for handling and disposal of chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.[Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.[Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • Chemtalk. Ester Disposal.[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(dimethylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Methyl 3-(dimethylamino)-2-methylpropanoate (CAS No. 10205-34-2). This document provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Risks

This compound is a compound that demands careful handling due to its specific hazard profile. A comprehensive risk assessment is the foundational step for determining the necessary level of personal protection.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[1]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 2DangerH225: Highly flammable liquid and vapor
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory system)Category 3WarningH335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[1]

The combination of high flammability with skin, eye, and respiratory irritation necessitates a multi-faceted PPE approach. The causality is clear: the volatile and irritant nature of the chemical dictates protection against inhalation and dermal/ocular contact, while its flammability requires measures to prevent ignition.

Personal Protective Equipment (PPE) Protocol

The following PPE protocol is designed to provide a comprehensive barrier against the identified hazards. The selection of specific PPE components is based on established safety standards and chemical resistance data.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. Therefore, selecting the appropriate gloves is critical. The choice of glove material must be based on its resistance to both esters and aliphatic amines.

Recommended Glove Materials:

Glove MaterialChemical Resistance Rating (Esters & Amines)Rationale
Butyl Rubber Excellent Offers superior resistance to a wide range of esters and amines, making it the top recommendation for prolonged handling.
Neoprene Good to Excellent Provides a robust barrier against many chemicals, including those in the ester and amine families. It's a versatile option for many laboratory applications.
Nitrile Rubber Fair to Good (for splash protection only) While common in laboratories, nitrile gloves offer limited resistance to esters and amines and should only be used for short-duration tasks with a low risk of significant contact.[2] Double-gloving is recommended.

Table 2: Glove Material Chemical Resistance.

Operational Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Double-Gloving: For all handling procedures, it is mandatory to wear two pairs of gloves, preferably with the outer glove being of a more resistant material like butyl or neoprene over an inner nitrile glove. This provides an additional layer of protection and allows for safe removal of the outer glove if contamination occurs.

  • In-Use Monitoring: Be mindful of the duration of use. For tasks involving significant immersion or contact, gloves should be changed frequently.

  • Doffing: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.[1]

  • Disposal: Dispose of used gloves as hazardous waste in a designated, sealed container.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times when handling the chemical.[1]

  • Recommended for High-Risk Procedures: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.

Respiratory Protection: Safeguarding the Respiratory System

As a respiratory irritant with a high vapor pressure due to its flammability, engineering controls such as a certified chemical fume hood are the primary means of controlling inhalation exposure. However, in situations where engineering controls may not be sufficient or during emergency situations, respiratory protection is required.

Respirator Selection:

  • Standard Operations (in a fume hood): No respirator is typically required if work is conducted within a properly functioning chemical fume hood.

  • Operations Outside a Fume Hood or with Inadequate Ventilation: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor/amine-specific cartridges is necessary.[3][4] A combination cartridge (e.g., ABEK) may be appropriate depending on other chemicals in use.

  • Emergency Situations (e.g., large spills): A self-contained breathing apparatus (SCBA) is required, as the concentration of vapors may exceed the capacity of air-purifying cartridges and may be immediately dangerous to life or health (IDLH).

Respiratory Protection Program:

All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA 29 CFR 1910.134.

Protective Clothing: A Barrier for the Body

To protect against incidental skin contact from splashes or spills, appropriate protective clothing is essential.

  • Laboratory Coat: A flame-resistant lab coat is mandatory.

  • Apron: For procedures involving larger quantities, a chemically resistant apron made of butyl or neoprene should be worn over the lab coat.

  • Full-Body Protection: In cases of large-scale handling or a significant risk of widespread contamination, chemically resistant coveralls should be worn.

  • Footwear: Closed-toe shoes made of a non-porous material are required. For tasks with a high risk of spills, chemically resistant shoe covers or boots are recommended.

Workflow for Safe Handling and Disposal

The following workflow provides a step-by-step guide for handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Cleanup cluster_disposal Disposal Prep 1. Risk Assessment & PPE Donning FumeHood 2. Verify Fume Hood Functionality Prep->FumeHood Materials 3. Assemble Materials FumeHood->Materials Transfer 4. Transfer Chemical in Fume Hood Materials->Transfer Reaction 5. Perform Reaction/Procedure Transfer->Reaction Decontaminate 6. Decontaminate Glassware & Surfaces Reaction->Decontaminate WasteSeg 7. Segregate Hazardous Waste Decontaminate->WasteSeg PPEDoff 8. Doff PPE Correctly WasteSeg->PPEDoff WasteContainer 9. Store Waste in Labeled, Sealed Container PPEDoff->WasteContainer DisposalPickup 10. Arrange for Hazardous Waste Pickup WasteContainer->DisposalPickup

Caption: A procedural workflow for the safe handling and disposal of this compound.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Plan

SpillResponse Spill Spill Occurs Alert 1. Alert Personnel & Evacuate Area Spill->Alert Ignition 2. Eliminate Ignition Sources Alert->Ignition Assess 3. Assess Spill Size & Risk Ignition->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill LargeSpill Large Spill (>100 mL) Assess->LargeSpill Cleanup 4a. Use Spill Kit with Appropriate PPE SmallSpill->Cleanup CallEHS 4b. Call Emergency Services / EHS LargeSpill->CallEHS Absorb 5a. Absorb with Inert Material Cleanup->Absorb Dispose 6a. Collect & Dispose as Hazardous Waste Absorb->Dispose Ventilate 7. Ventilate Area Dispose->Ventilate

Caption: A decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol (Small Spills <100 mL):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in Section 2, including a respirator if necessary.

  • Containment: Contain the spill using a chemical-resistant absorbent material (e.g., vermiculite or a commercial spill pillow). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Exposure Response Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound, including the chemical itself, contaminated materials, and used PPE, must be treated as hazardous waste.

  • Waste Characterization: This chemical is classified as a hazardous waste due to its ignitability. The corresponding EPA hazardous waste code is D001 .[3][5]

  • Containerization: Use a designated, chemically compatible, and properly labeled hazardous waste container. The container must be kept closed at all times except when adding waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the D001 characteristic code.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[6]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific excellence within your organization.

References

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2E)-3-(dimethylamino)prop-2-enoate. Retrieved from [Link]

  • Storemasta. (2023). Flammable Liquid Spills: Key Safety Precautions For Your Workplace. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • HeighTech Safety. (2025). Understanding the Composition of Chemical Resistant Gloves. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Ansul. (n.d.). SENTRY Stored Pressure Dry Chemical Extinguisher. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Sylprotec. (n.d.). 3M cartridge/P100 filter for ammonia & methylamine, model 60924. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Greenheck. (n.d.). Ansul R-102 Specification Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.